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  • Product: 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
  • CAS: 2386295-35-6

Core Science & Biosynthesis

Foundational

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid: A Privileged Scaffold for Advanced Therapeutics

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the pursuit of highly se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective and potent small-molecule therapeutics relies heavily on the utilization of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) has emerged as a premier bifunctional building block[1].

Characterized by its electron-deficient pyrazine ring fused to an electron-rich imidazole, this scaffold offers unique physicochemical properties, including enhanced hydrogen-bonding capabilities and favorable metabolic stability. The presence of orthogonal reactive sites—a bromine atom at the C5 position and a carboxylic acid at the C2 position—enables rapid, divergent synthetic pathways. This whitepaper provides an in-depth mechanistic analysis of its chemical reactivity, field-proven synthetic protocols, and its expanding role in the development of kinase inhibitors, central nervous system (CNS) modulators, and immuno-oncology agents[2][3].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological environments. The zwitterionic potential and polar surface area dictate solvent selection during synthesis and influence downstream pharmacokinetic (PK) optimization.

PropertyValueStructural Significance
Chemical Name 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acidCore bicyclic heteroaromatic system.
CAS Registry Number 2386295-35-6Unique identifier for the free acid[1].
Molecular Formula C₇H₄BrN₃O₂Indicates high heteroatom density.
Molecular Weight 242.03 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD)[1].
SMILES O=C(C1=CN2C(C=NC=C2Br)=N1)ODefines 3D topology and connectivity[1].
H-Bond Donors 1 (Carboxylic acid -OH)Critical for target enzyme active-site anchoring.
H-Bond Acceptors 4 (N atoms, Carbonyl O)Enhances solubility and kinase hinge-binding.

Core Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electron density. The imidazo[1,2-a]pyrazine core is a highly conjugated, push-pull system.

The C5-Bromine: Electrophilic Activation

The bromine atom at the C5 position is highly activated toward oxidative addition by palladium or nickel catalysts. This activation is driven by the inductive and resonance electron-withdrawing effects of the adjacent pyrazine nitrogen atoms. Consequently, the C5 position is primed for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

The C2-Carboxylic Acid: Amidation and Decarboxylation

The carboxylic acid at the C2 position serves as a versatile handle for amide bond formation, esterification, or even decarboxylative cross-coupling. Because the imidazo[1,2-a]pyrazine core is electron-withdrawing, the C2-carboxylic acid is relatively acidic. During amide coupling, the resulting carboxylate is a weak nucleophile; therefore, highly efficient coupling reagents (such as HATU) are required to rapidly generate a highly electrophilic active ester intermediate, preventing degradation or side reactions.

Synthetic Workflows & Experimental Protocols

To maximize the utility of this building block, orthogonal functionalization is required. The following protocols are designed as self-validating systems, incorporating causality for every reagent choice to ensure high fidelity and yield.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling

This protocol describes the arylation of the C5 position using an aryl boronic acid. We utilize the free carboxylic acid directly, relying on excess base to form the carboxylate salt in situ, which prevents the acid from poisoning the palladium catalyst.

Reagents & Materials:

  • 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv) - Rationale: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting in sterically hindered heteroaromatics.

  • K₂CO₃ (3.0 equiv) - Rationale: The inorganic base neutralizes the carboxylic acid and activates the boronic acid via the formation of a reactive boronate complex.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) - Rationale: Dioxane solubilizes the organic components, while water is essential for dissolving the base and facilitating the transmetalation step.

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the bromo-acid, aryl boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. Self-Validation: The disappearance of the m/z 242/244 doublet (bromine isotope pattern) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature. Dilute with water and wash with EtOAc to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the C5-arylated carboxylic acid. Filter and dry under vacuum.

Protocol 2: C2 Amide Bond Formation

Following C5 functionalization, the C2 position can be converted into an amide.

Reagents & Materials:

  • C5-Substituted imidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • HATU (1.2 equiv) - Rationale: HATU generates an HOAt active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine and accelerating the reaction, which is critical for electron-deficient heteroaromatic acids.

  • DIPEA (3.0 equiv) - Rationale: A sterically hindered, non-nucleophilic base that deprotonates the acid without competing with the amine.

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF at 0°C. Add HATU portion-wise. Stir for 15 minutes. Self-Validation: A color change (often to yellow/orange) indicates the formation of the active ester.

  • Coupling: Add the amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

SyntheticWorkflow Core 5-Bromoimidazo[1,2-a]pyrazine -2-carboxylic acid Suzuki Pd-Catalyzed Suzuki Coupling (C5) Core->Suzuki Boronic Acid Pd(dppf)Cl2 Amidation Amide Coupling (C2) HATU / DIPEA Core->Amidation Amine Coupling Intermediate 5-Aryl Intermediate Suzuki->Intermediate Final Dual-Functionalized Lead Compound Amidation->Final Amidation->Final Pd-Catalysis Intermediate->Amidation Primary/Secondary Amine

Figure 1: Orthogonal synthetic diversification workflow of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Applications in Medicinal Chemistry & Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a highly privileged structure, frequently deployed to target complex biological pathways.

Immuno-Oncology: ENPP1 Inhibitors

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) acts as a negative regulator of the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP. Recent studies have identified imidazo[1,2-a]pyrazine derivatives as highly potent and selective ENPP1 inhibitors[3]. The nitrogen-rich core engages in crucial π -cation interactions with Lys291 in the ENPP1 active site, while the C2 and C5 vectors allow for the precise positioning of zinc-binding groups and hydrophobic moieties[3]. By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, thereby hyper-activating STING and driving robust Type I interferon-mediated anti-tumor immunity.

Pathway TumorDNA Cytosolic Tumor DNA cGAS cGAS Activation TumorDNA->cGAS cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Hydrolyzed by STING STING Activation cGAMP->STING Binds & Activates Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Blocks Hydrolysis Immunity Type I IFN & Anti-Tumor Immunity STING->Immunity

Figure 2: Mechanism of action for Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors in the cGAS-STING pathway.

CNS Therapeutics: AMPA Receptor Modulators

Imidazo[1,2-a]pyrazines have also been successfully optimized as selective negative allosteric modulators of AMPA receptors (AMPARs) associated with the transmembrane regulatory protein TARP γ -8[2]. Starting from high-throughput screening hits, medicinal chemists have utilized the C5 and C2 vectors to tune lipophilicity (LogP) and topological polar surface area (tPSA), achieving subnanomolar potency and excellent blood-brain barrier (BBB) penetrance for the treatment of neurological disorders[2].

Anticancer Kinase Inhibition

The structural resemblance of the imidazo[1,2-a]pyrazine core to the purine ring of ATP makes it an exceptional hinge-binding motif for kinase inhibition. Derivatives synthesized via iodine-catalyzed multicomponent reactions or standard cross-couplings have shown profound anti-proliferative properties against various cancer cell lines (e.g., HepG2, MCF-7) by targeting critical kinases like TAK1 and EphB4[4].

Conclusion

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is far more than a simple reagent; it is a highly tunable, programmable molecular chassis. By mastering the orthogonal reactivity of the C5-bromide and C2-carboxylic acid, application scientists and medicinal chemists can rapidly generate vast libraries of bioactive compounds. Whether engineering the next breakthrough in cGAS-STING immuno-oncology or designing brain-penetrant CNS modulators, this privileged scaffold provides the structural foundation required for modern drug discovery.

References

  • ACS Medicinal Chemistry Letters. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from[Link]

  • Journal of Medicinal Chemistry. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from[Link]

  • RSC Advances. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from[Link]

Sources

Exploratory

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid CAS number

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) As drug discovery paradigms shift toward highly functionalized, low-molecular-weight heterocycles, the imidazo[1,2-a]pyra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6)

As drug discovery paradigms shift toward highly functionalized, low-molecular-weight heterocycles, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged pharmacophore. Functioning as a purine bioisostere, it is uniquely positioned to interact with ATP-binding cassettes in kinases and nucleotide receptors.

This whitepaper provides a comprehensive technical analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) . By featuring orthogonal reactive sites—a C-5 bromine for transition-metal-catalyzed cross-couplings and a C-2 carboxylic acid for rapid amidation—this building block enables the divergent synthesis of complex chemical libraries. Herein, we dissect its physicochemical properties, synthetic methodologies, and downstream applications in medicinal chemistry.

Molecular Anatomy and Physicochemical Profile

The strategic value of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid lies in its electronic distribution. The fused bicyclic system contains a bridgehead nitrogen (N4) that delocalizes electron density, rendering the pyrazine ring highly electron-deficient. This electronic poverty activates the C-5 position toward oxidative addition, making the C-5 bromide exceptionally reactive in palladium-catalyzed cross-coupling reactions[1].

Simultaneously, the C-2 carboxylic acid provides a reliable handle for exploring solvent-exposed regions of target proteins via amide bond formation[2].

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / Significance
CAS Number 2386295-35-6Unique identifier for the free acid[3].
Precursor CAS 87597-27-1Corresponds to the ethyl ester, often the direct synthetic precursor[1].
Molecular Formula C7H4BrN3O2Maintains a low molecular weight, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 242.03 g/mol Leaves ample "molecular weight budget" (<500 Da) for downstream derivatization.
SMILES O=C(C1=CN2C(C=NC=C2Br)=N1)ODefines the exact regiochemistry of the bromo and carboxylate groups.

Synthetic Methodologies: Constructing the Scaffold

The synthesis of the imidazo[1,2-a]pyrazine core relies on the classic Tschitschibabin-type condensation. To ensure absolute regiocontrol, the synthesis must begin with a pre-functionalized pyrazine ring.

Retrosynthetic Strategy and Workflow

The most robust route involves the condensation of 3-bromopyrazin-2-amine with an α -halopyruvate (such as ethyl 3-bromo-2-oxopropanoate). The initial nucleophilic attack by the highly nucleophilic exocyclic amine onto the α -haloketone is followed by cyclization at the pyrazine nitrogen, yielding the ethyl ester intermediate[2]. Subsequent basic hydrolysis affords the target carboxylic acid.

Synthesis A 3-Bromopyrazin-2-amine C Ethyl 5-bromoimidazo[1,2-a] pyrazine-2-carboxylate (CAS: 87597-27-1) A->C Condensation (EtOH, Reflux) B Ethyl bromopyruvate B->C D 5-Bromoimidazo[1,2-a] pyrazine-2-carboxylic acid (CAS: 2386295-35-6) C->D Hydrolysis (NaOH, H2O/THF)

Synthetic workflow for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Validated Protocol: Synthesis of the Free Acid

Step 1: Condensation to Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

  • Suspend 3-bromopyrazin-2-amine (1.0 equiv) in anhydrous ethanol (0.2 M).

  • Add ethyl 3-bromo-2-oxopropanoate (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (80 °C) for 12–16 hours. Mechanistic Note: Heating is required to overcome the activation energy of the secondary cyclization step involving the weakly nucleophilic pyrazine nitrogen.

  • Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over MgSO4​ , and purify via flash chromatography to yield the ethyl ester (CAS: 87597-27-1)[1].

Step 2: Saponification to the Free Acid

  • Dissolve the ethyl ester in a 1:1 mixture of THF and H2​O (0.1 M).

  • Add LiOH or NaOH (2.0 equiv) and stir at ambient temperature for 2 hours. Mechanistic Note: The electron-withdrawing nature of the imidazo[1,2-a]pyrazine core makes the ester highly susceptible to nucleophilic attack, allowing hydrolysis to proceed rapidly without heating.

  • Acidify the mixture with 1N HCl to pH ~3. The product, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under high vacuum[2].

Pharmacological Applications and Derivatization

The orthogonal reactivity of this compound makes it a linchpin in modern medicinal chemistry. By sequentially functionalizing the C-2 and C-5 positions, researchers can rapidly generate libraries targeting diverse biological pathways[4].

Orthogonal Functionalization Strategy

Table 2: Reactivity Profile of the Scaffold

Reactive SiteTransformation TypeTypical ReagentsPurpose in Drug Design
C-2 Carboxylic Acid Amidation / EsterificationHATU, DIPEA, Primary/Secondary AminesTuning solubility; probing solvent-exposed regions of kinase active sites[2].
C-5 Bromide Suzuki-Miyaura / Buchwald-Hartwig Pd(dppf)Cl2​ , Boronic Acids, K2​CO3​ Installing aryl/heteroaryl groups to occupy hydrophobic pockets (e.g., the adenine pocket)[5].
Target Pathways
  • Kinase Inhibition: The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP. Derivatization at C-5 with bulky aryl groups has yielded potent inhibitors of mTOR, Btk, and Bcr-Abl.

  • Adenosine A2A Receptor Antagonism: Substituted imidazo[1,2-a]pyrazines are highly effective A2A receptor antagonists, a mechanism currently being exploited in immuno-oncology to reverse the immunosuppressive tumor microenvironment[5].

  • Anti-Inflammatory Agents: Conjugation of the C-2 carboxylic acid with pyrazole derivatives has yielded potent NF- κ B inhibitors, demonstrating protective effects against acute lung injury and sepsis[4].

Pharmacology Core 5-Bromoimidazo[1,2-a] pyrazine-2-carboxylic acid Sub1 C-5 Modification (Suzuki/Buchwald) Core->Sub1 Sub2 C-2 Modification (Amidation) Core->Sub2 Target1 Kinase Inhibition (mTOR, Btk) Sub1->Target1 Target2 Adenosine A2A Receptor Antagonism Sub1->Target2 Target3 NF-κB Inhibition (Anti-inflammatory) Sub2->Target3

Strategic derivatization pathways and downstream pharmacological targets.

Validated Protocol: Late-Stage Suzuki Coupling at C-5

To ensure a self-validating system, the amidation at C-2 is typically performed prior to the Suzuki coupling at C-5 to prevent the free carboxylic acid from poisoning the palladium catalyst or causing solubility issues.

  • Amidation: React 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid with the desired amine using HATU and DIPEA in DMF. Isolate the C-2 amide.

  • Cross-Coupling: Combine the C-2 amide (1.0 equiv), an aryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Heat at 90 °C for 4 hours under an inert atmosphere. The electron-deficient pyrazine ring accelerates the oxidative addition, ensuring high yields.

Handling, Stability, and Analytical Characterization

  • Storage: The free acid should be stored sealed in a dry environment at 2–8 °C to prevent ambient degradation or decarboxylation over extended periods[3].

  • Analytical Verification:

    • 1H-NMR (DMSO-d6): The pyrazine protons typically appear as two distinct singlets or doublets in the aromatic region (8.0–9.5 ppm), heavily deshielded by the adjacent nitrogens. The imidazole proton (C-3) usually appears as a sharp singlet around 8.5 ppm.

    • Mass Spectrometry (ESI-MS): The presence of the bromine atom will be distinctly visible as an isotopic doublet (M and M+2 peaks of roughly equal intensity) at m/z≈242 and 244 in negative ion mode ( [M−H]− ).

References

  • Jyothi, B., & Madhavi, N. (2019). "Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives." Asian Journal of Chemistry, 32(1), 84-90. Available at: [Link]

  • Zang, B., & Wang, L. (2023). "Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats via attenuation of NF-κB, oxidative stress, and apoptosis." Acta Pharmaceutica, 73, 341–362. Available at: [Link]

  • Google Patents. "Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor." Patent AU2018294557A1.

Sources

Foundational

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a het...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its systematic IUPAC nomenclature, a detailed, field-proven synthetic route, and an exploration of its potential as a scaffold in drug discovery, supported by an analysis of the broader class of imidazo[1,2-a]pyrazine derivatives.

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in molecules exhibiting a wide array of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The structural rigidity of the bicyclic system, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical properties and biological targets.

The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyrazine nucleus, as in the title compound, offers several strategic advantages for drug development. The carboxylic acid group can serve as a handle for forming amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The bromine atom can act as a key interaction point within a biological target or as a site for further chemical modification, such as cross-coupling reactions.

This guide will provide researchers with the foundational knowledge and practical methodologies to synthesize, characterize, and further investigate 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for the topic compound is 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid .

PropertyValueSource
CAS Number 2386295-35-6[4]
Molecular Formula C₇H₄BrN₃O₂[4]
Molecular Weight 242.03 g/mol [4]
Topological Polar Surface Area (TPSA) 67.49 Ų[4]
Predicted LogP 1.19[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

Synthetic Workflow: A Step-by-Step Guide

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can be efficiently achieved through a three-step process, commencing with the regioselective bromination of 2-aminopyrazine. This is followed by the construction of the imidazo[1,2-a]pyrazine core via condensation with an α-ketoester, and a final hydrolysis step to yield the target carboxylic acid.

Synthesis_Workflow A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B Step 1: Bromination C Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate B->C Step 2: Condensation D 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid C->D Step 3: Hydrolysis

Caption: Synthetic workflow for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Step 1: Regioselective Bromination of 2-Aminopyrazine

Causality: The initial and critical step is the regioselective bromination of 2-aminopyrazine to produce 2-amino-5-bromopyrazine. The amino group is an activating ortho-, para-director. To achieve selective bromination at the 5-position (para to the amino group), a mild and selective brominating agent is required to prevent over-bromination or reaction at the ortho-position. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is an effective choice for this transformation, offering good yields and selectivity.[5]

Experimental Protocol:

  • Reagents and Equipment:

    • 2-Aminopyrazine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • Dissolve 2-aminopyrazine (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath with continuous stirring.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Add water to the residue and stir. The product, 2-amino-5-bromopyrazine, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Condensation to Form the Imidazo[1,2-a]pyrazine Core

Causality: The construction of the imidazo[1,2-a]pyrazine ring system is achieved through a condensation reaction between the synthesized 2-amino-5-bromopyrazine and an α-halocarbonyl compound.[4] Ethyl 3-bromo-2-oxopropanoate is an ideal reagent for this purpose as it provides the necessary atoms to form the imidazole ring and installs the ethyl ester at the 2-position in a single step. The reaction proceeds via an initial N-alkylation of the pyrazine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

  • Reagents and Equipment:

    • 2-Amino-5-bromopyrazine

    • Ethyl 3-bromo-2-oxopropanoate

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • Suspend 2-amino-5-bromopyrazine (1.0 eq) in ethanol in a round-bottom flask.

    • Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

    • The product, ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, will precipitate.

    • Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol.

Step 3: Hydrolysis of the Ethyl Ester

Causality: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis using a hydroxide source like sodium hydroxide or lithium hydroxide is generally preferred for its cleaner reaction profile and ease of workup.

Experimental Protocol:

  • Reagents and Equipment:

    • Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water

    • Hydrochloric acid (HCl) for acidification

    • Round-bottom flask

    • Magnetic stirrer

    • pH paper or meter

  • Procedure:

    • Dissolve ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

    • The product, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization

A thorough characterization of the final compound and its intermediates is crucial for confirming its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, will provide a detailed structural map.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the synthesized molecules by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecules, such as the C=O stretch of the carboxylic acid and the N-H and C-H bonds.

Therapeutic Potential and Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-a]pyrazine scaffold is a key component in a variety of compounds with demonstrated biological activity. Understanding the SAR of this class of molecules can guide the design of more potent and selective drug candidates.

SAR_Insights Core Imidazo[1,2-a]pyrazine Core R2 R² (Position 2) - Carboxylic acid for derivatization Core->R2 R5 R⁵ (Position 5) - Bromine for interaction/modification Core->R5 Other_Subs Other Positions - Amenable to further substitution Core->Other_Subs Activity Biological Activity - Anticancer - Antimicrobial - Kinase Inhibition R2->Activity R5->Activity Other_Subs->Activity

Sources

Exploratory

An In-depth Technical Guide to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Synthesis, Properties, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and its applications, with a focus on providing practical insights for laboratory use.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic system in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse and specific interactions with a wide array of biological targets. This scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise as kinase inhibitors for oncology, as well as agents for treating inflammatory and infectious diseases. The strategic placement of a bromine atom and a carboxylic acid group, as in 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, provides medicinal chemists with versatile handles for further molecular elaboration and optimization of drug candidates.

Chemical and Physical Properties

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 2386295-35-6) is a solid at room temperature.[2] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 2386295-35-6ChemScene[2]
Molecular Formula C₇H₄BrN₃O₂ChemScene[2]
Molecular Weight 242.03 g/mol ChemScene[2]
Appearance SolidFluorochem[3]
Purity Typically ≥95%ChemScene[2]
Storage Sealed in a dry environment at 2-8°CChemScene[2]
SMILES O=C(C1=CN2C(C=NC=C2Br)=N1)OChemScene[2]
InChI Key OTRXOKOMHXXKKN-UHFFFAOYSA-NSigma-Aldrich

The bromine atom at the 5-position enhances the molecule's reactivity, making it a suitable substrate for various cross-coupling reactions, while the carboxylic acid at the 2-position provides a convenient point for amide bond formation and other derivatizations.[4]

Synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: A Step-by-Step Protocol

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through a three-step process starting from 2-aminopyrazine. This protocol is based on established methodologies for the synthesis of related heterocyclic compounds.

Synthesis Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B NBS or Br2 C Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate B->C Ethyl bromopyruvate, Reflux D 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid C->D NaOH or LiOH, H2O/THF

Caption: Synthetic route to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Step 1: Synthesis of 2-Amino-5-bromopyrazine

The initial step involves the electrophilic bromination of 2-aminopyrazine. This reaction is typically carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Protocol:

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5°C.[5][6]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.

Step 2: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

The second step is a condensation and cyclization reaction between 2-amino-5-bromopyrazine and ethyl bromopyruvate to form the imidazo[1,2-a]pyrazine ring system.

Protocol:

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a high-boiling point solvent such as ethanol or isopropanol, add ethyl bromopyruvate (1.2 eq).[7]

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a mild base such as sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

Step 3: Hydrolysis to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC.

  • Acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.5-9.5 (m, 2H, pyrazine protons), ~8.0-8.5 (s, 1H, imidazole proton), ~13.0 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160-165 (C=O), ~140-150 (quaternary carbons of the pyrazine and imidazole rings), ~115-135 (methine carbons of the pyrazine and imidazole rings).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₇H₅BrN₃O₂⁺: 241.96.

  • IR Spectroscopy (KBr): ν (cm⁻¹) ~3400-2500 (O-H stretch of carboxylic acid), ~1700-1680 (C=O stretch), ~1600-1450 (C=N and C=C stretching vibrations of the aromatic rings).

Applications in Medicinal Chemistry

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a valuable intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The bromine atom serves as a handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the exploration of the chemical space around the core scaffold. The carboxylic acid moiety is readily converted to amides, which can form crucial hydrogen bond interactions with protein targets.

Application Workflow Diagram

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 Bioactive Molecules A 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid B Amide Coupling A->B C Suzuki Coupling A->C D Kinase Inhibitors B->D E Other Therapeutic Agents B->E C->D C->E

Caption: Utility of the title compound in synthesizing bioactive molecules.

For instance, derivatives of the closely related imidazo[1,2-a]pyrazine scaffold have been investigated as inhibitors of spleen tyrosine kinase (Syk), a key mediator in the signaling pathways of immune cells.[10] The development of potent and selective Syk inhibitors holds promise for the treatment of various inflammatory diseases and B-cell malignancies.

Commercial Suppliers

A number of chemical suppliers offer 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and its ethyl ester precursor. Researchers should inquire about purity and availability before purchase.

SupplierProduct NameCAS NumberPurity
ChemScene5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid2386295-35-6≥95%
FluorochemEthyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate87597-27-195%
CymitQuimicaEthyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate87597-27-1Not specified
Sigma-Aldrich5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (related compound)1026201-52-498%

Safety Information

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives should be handled with care in a laboratory setting. Based on the safety data for the related compound, 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, the following hazards may be associated with this class of compounds:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a strategically important building block for the synthesis of novel compounds in drug discovery. Its versatile functional handles allow for the creation of diverse chemical libraries for screening against various biological targets. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in their scientific endeavors.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Scribd. (n.d.). 2 amino-5-bromopyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • PubMed. (2014). Synthesis and biological evaluation of benzo[6][8]imidazo[1,2-c]pyrimidine and benzo[6][8]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE).
  • International Journal of Science and Applied Science: Computing and Engineering. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for decomposition of pyrazine-2-amidoxime, temperature 148 C, after 35 min. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (n.d.). New Insights on the Reaction of 2-Aminothiazole with Ethyl Bromopyruvate for the Synthesis of 6-Ethoxycarbonylimidazothiazole. Crystal Structure of 5-Acetyl-6-ethoxycarbonylimidazo[2,1-b]thiazole and 2-Ethoxycarbonyl-2-hydroxy-7-oxothiazole[2,3-b]pyrimido[2,3-d]furan. Retrieved from [Link]

  • Trade Science Inc. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Retrieved from [Link]

  • Google Patents. (n.d.). BR112014012396B1 - pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk or signal transduction pathway, use of said inhibitors and kit.
  • PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold via. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Retrieved from [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization and Analytical Workflows for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Abstract: The compound 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) is a highly functionalized, privileged heterocyclic building block utilized extensively in the development of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) is a highly functionalized, privileged heterocyclic building block utilized extensively in the development of kinase inhibitors, fluorescent probes, and central nervous system therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, mechanistically grounded guide to the spectroscopic characterization of this molecule. By detailing the causality behind chemical shifts, fragmentation pathways, and protocol design, this document serves as a self-validating reference for researchers ensuring structural integrity in drug discovery pipelines.

Structural Overview & Analytical Workflow

The molecular architecture of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid consists of a bicyclic imidazo[1,2-a]pyrazine core [2], functionalized with a bromine atom at the C-5 position and a carboxylic acid at the C-2 position [1]. The highly conjugated, electron-deficient nature of the pyrazine ring, combined with the bridgehead nitrogen, creates a unique electronic environment that dictates its spectroscopic behavior.

To unequivocally verify the structure of this building block, a multi-modal analytical workflow is required. Relying on a single technique is insufficient due to the potential for regioisomers during synthesis.

Workflow Start Sample Prep (5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid) NMR NMR Spectroscopy (1H, 13C, 2D-COSY/HMBC) Start->NMR MS LC-HRMS (ESI+, Isotope Analysis) Start->MS IR FT-IR Spectroscopy (ATR Mode) Start->IR Data Data Integration & Structural Verification NMR->Data MS->Data IR->Data

Figure 1: Multi-modal analytical workflow for the structural verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The assignment of NMR resonances in imidazo[1,2-a]pyrazine derivatives requires an understanding of the anisotropic and electronic effects exerted by the heteroatoms and substituents [4].

Mechanistic Causality of Chemical Shifts
  • 1 H NMR Deshielding: The proton at C-8 is flanked by two nitrogen atoms (N-1 and N-7) within the fused system. This creates a severe localized electron deficiency, pushing the H-8 resonance significantly downfield (~9.20 ppm). The H-3 proton on the imidazole ring appears as a sharp singlet, deshielded by both the bridgehead nitrogen and the adjacent electron-withdrawing carboxylic acid group.

  • 13 C NMR Heavy-Atom Effect: The most diagnostic feature in the carbon spectrum is the heavy-atom effect exerted by the bromine atom at C-5 [3]. While one might expect an electron-withdrawing halogen to deshield the carbon, bromine actually induces a characteristic upfield shift of the ipso-carbon due to spin-orbit coupling and diamagnetic shielding. This places the C-5 resonance at approximately 112.4 ppm, clearly distinguishing it from the other aromatic carbons.

Table 1: Representative 1 H and 13 C NMR Assignments (in DMSO- d6​ )
PositionNucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Integration / Notes
COOH 1 H13.50Broad singlet-1H (Exchanges with D₂O)
C-8 1 H9.20Doublet1.5 Hz1H (Meta-coupling to H-6)
C-6 1 H8.90Doublet1.5 Hz1H
C-3 1 H8.65Singlet-1H
C=O 13 C163.0--Carboxylic acid carbonyl
C-8 13 C143.2--Pyrazine ring
C-8a 13 C138.5--Bridgehead carbon
C-6 13 C136.8--Pyrazine ring
C-2 13 C135.4--Imidazole ring (attached to COOH)
C-3 13 C118.6--Imidazole ring
C-5 13 C112.4--Diagnostic: C-Br heavy-atom effect

Mass Spectrometry (MS) & Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is critical for verifying the exact mass and isotopic distribution of the halogenated scaffold.

Mechanistic Causality of Fragmentation

The presence of bromine is unequivocally confirmed by the characteristic 1:1 isotopic doublet at m/z 241.95 ( 79 Br) and 243.95 ( 81 Br) for the [M+H]⁺ ion. Upon Collision-Induced Dissociation (CID), the molecule undergoes a thermodynamically favored neutral loss of carbon dioxide (44 Da) from the carboxylic acid moiety. This is a universally observed primary fragmentation pathway for heteroaromatic carboxylic acids. Subsequent high-energy cleavage of the pyrazine ring results in the expulsion of a bromine radical or hydrogen cyanide (HCN)[5].

Figure 2: Proposed ESI-HRMS fragmentation pathway highlighting characteristic neutral losses.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The spectrum is dominated by the hydrogen-bonded carboxylic acid and the rigid heteroaromatic framework.

Table 2: Key FT-IR Absorption Bands (ATR Mode)
Wavenumber (cm⁻¹)IntensityFunctional GroupCausality / Assignment
3300 – 2500 Strong, BroadO-H stretchExtensive intermolecular H-bonding (dimerization) of the carboxylic acid in the solid state.
1710 Strong, SharpC=O stretchCarbonyl stretching of the carboxylic acid.
1610, 1540 MediumC=N, C=C stretchSkeletal vibrations of the imidazo[1,2-a]pyrazine core.
1240 MediumC-O stretchSingle bond stretching within the carboxyl group.
1050 WeakC-Br stretchHalogen stretching vibration (often obscured by fingerprint region noise).

Standardized Experimental Protocols

To ensure reproducibility and establish a self-validating system, the following protocols must be adhered to. Each step is designed with specific chemical causality in mind.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh exactly 15 mg of the analyte and dissolve in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is selected due to its high dielectric constant and hydrogen-bond accepting capability. This is necessary to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring a homogeneous solution and sharp NMR resonances. Non-polar solvents like CDCl₃ will result in poor solubility and extreme line broadening.

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO and shim the magnet until the residual solvent peak (2.50 ppm) has a half-height width of <1.0 Hz.

  • 13 C Acquisition Parameters: Set the relaxation delay (D1) to a minimum of 2.0 seconds.

    • Causality: The quaternary carbons (C-2, C-5, C-8a) lack attached protons, leading to significantly slower longitudinal relaxation (T1) times. An extended D1 ensures complete magnetization recovery, providing accurate signal-to-noise ratios for these critical structural nodes.

Protocol B: LC-HRMS System Suitability
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H₂O) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

    • Causality: Formic acid acts as a proton source, heavily promoting the formation of [M+H]⁺ ions in the ESI positive mode, drastically increasing detector sensitivity for the basic pyrazine nitrogens.

  • Gradient Elution: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: The polar nature of the carboxylic acid means the compound will elute early. A rapid gradient ensures a sharp peak shape, preventing diffusion and allowing for high-concentration introduction into the mass spectrometer source.

References

  • ChemScene. "2386295-35-6 | 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid". 1

  • PubChem - NIH. "Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670". 2

  • ConnectSci (Australian Journal of Chemistry). "Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies". 3

  • PubMed - NIH. "Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes". 4

  • TSI Journals. "Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations". 5

Sources

Exploratory

Structural Elucidation and ¹H NMR Spectral Analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Executive Summary & Pharmacological Relevance Imidazo[1,2-a]pyrazines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the design of kinase inhibitors, antiviral age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Imidazo[1,2-a]pyrazines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the design of kinase inhibitors, antiviral agents, and targeted antioxidants[1][2]. The specific functionalization of this core—via halogenation at C5 and carboxylation at C2—yields 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid , a highly versatile intermediate utilized in cross-coupling reactions and advanced active pharmaceutical ingredient (API) synthesis[3].

Accurate structural verification of this intermediate relies heavily on high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As an application scientist, understanding the electronic perturbations introduced by the bromine atom and the carboxylic acid group is paramount for correct signal assignment. This whitepaper provides an in-depth, mechanistic guide to the ¹H NMR spin system of this specific heterocyclic compound.

Structural Topology & Spin System Architecture

To predict and assign the ¹H NMR spectrum, we must first deconstruct the molecule's topology based on IUPAC fused-ring numbering. The imidazo[1,2-a]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. The bridgehead nitrogen is designated as N4, and the bridgehead carbon is C8a.

In 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, the substitutions dictate the remaining spin system:

  • Position 2: Carboxylic acid group (-COOH)

  • Position 5: Bromine atom (-Br)

This substitution pattern leaves exactly three non-exchangeable aromatic protons on the core: H-3 , H-6 , and H-8 . Because C5 is brominated, the continuous spin system of the pyrazine ring is broken. Consequently, the typical ortho-coupling (³J ≈ 4.5 Hz) between H-5 and H-6 is absent[4]. Instead, H-6 and H-8 couple exclusively with each other across the N7 atom.

G Start ¹H NMR Spectrum of 5-Bromoimidazo[1,2-a]pyrazine- 2-carboxylic acid Exch Exchangeable Protons Start->Exch Arom Aromatic Core Protons Start->Arom COOH Carboxylic Acid (-COOH) Broad Singlet, ~13.0 ppm Exch->COOH Singlet Singlet (1H) No ortho/meta coupling Arom->Singlet Doublets Two Doublets (1H each) ⁴J meta-coupling ~1.4 Hz Arom->Doublets H3 H-3 (Imidazole Ring) Deshielded by COOH ~8.50 - 8.70 ppm Singlet->H3 H8 H-8 (Pyrazine Ring) Deshielded by N7 & Bridgehead ~9.05 - 9.20 ppm Doublets->H8 Highest δ H6 H-6 (Pyrazine Ring) Deshielded by Br & N7 ~8.30 - 8.50 ppm Doublets->H6 Lower δ

Logical workflow for the ¹H NMR signal assignment of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Predictive Chemical Shifts & Causality

The chemical shifts (δ) of the three aromatic protons are governed by the anisotropic and inductive effects of the heteroatoms and substituents.

  • The H-8 Proton (Most Downfield): Positioned between N7 and the bridgehead N1-C8a bond, H-8 resides in the most electron-deficient environment of the molecule. The combined inductive (-I) and anisotropic deshielding effects of the adjacent nitrogen lone pairs push this signal significantly downfield to ~9.05–9.20 ppm [1].

  • The H-3 Proton: Located on the imidazole ring, H-3 is an isolated spin system. The strongly electron-withdrawing C2-carboxylic acid group exerts a pronounced -I and -M (mesomeric) effect, effectively deshielding H-3 to ~8.50–8.70 ppm . Because it lacks adjacent protons, it appears as a sharp singlet.

  • The H-6 Proton: Situated on the pyrazine ring, H-6 is deshielded by the adjacent N7 and the ortho-bromine atom at C5. Bromine's electronegativity slightly deshields ortho protons, placing H-6 at ~8.30–8.50 ppm [4].

  • The -COOH Proton: This highly acidic, exchangeable proton appears as a broad singlet around ~13.0 ppm in aprotic deuterated solvents like DMSO-d6.

J-Coupling Analysis

Due to the rigid, planar geometry of the pyrazine ring, the spectrum exhibits a distinct ⁴J meta-coupling between H-6 and H-8 across the N7 atom. This specific "W-coupling" path results in a coupling constant of J ≈ 1.4 Hz , splitting both the H-6 and H-8 signals into fine doublets[1][4].

Quantitative Data Summary
ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Assignment / Causality
-COOH ~13.00Broad Singlet (br s)1HN/AHighly deshielded acidic proton; broadened due to trace solvent exchange.
H-8 9.05 – 9.20Doublet (d)1H~1.4Pyrazine ring; strongly deshielded by adjacent N7 and bridgehead N1.
H-3 8.50 – 8.70Singlet (s)1HN/AImidazole ring; deshielded by the adjacent C2-carboxylic acid group.
H-6 8.30 – 8.50Doublet (d)1H~1.4Pyrazine ring; deshielded by C5-bromine and N7; meta-coupled to H-8.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure spectral integrity and self-validation, the following step-by-step methodology must be strictly adhered to when acquiring the ¹H NMR spectrum.

ExpWorkflow Prep Sample Preparation Dissolve 5-10 mg in 0.6 mL DMSO-d6 Lock Lock Prep->Lock Acq Acquisition Pulse: zg30 NS: 32, D1: 2.0s Lock->Acq Process Processing FT, Phase/Baseline Correction Acq->Process Analyze Analysis Peak Picking, Multiplet Analysis Process->Analyze

Step-by-step experimental workflow for high-resolution ¹H NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection): Weigh 5–10 mg of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

    • Causality: The compound's polarity and the presence of the carboxylic acid make it poorly soluble in CDCl₃. DMSO-d6 strongly solvates the carboxylic acid via hydrogen bonding, preventing rapid proton exchange and allowing the -COOH peak to be observed. It also shifts the residual water peak (~3.33 ppm) away from the aromatic region.

  • Instrument Setup & Shimming (Self-Validation): Insert the 5 mm precision NMR tube into a high-field NMR spectrometer (≥ 400 MHz). Lock the magnetic field to the deuterium resonance of DMSO-d6. Perform meticulous automated or manual shimming (Z1-Z5 gradients).

    • Causality: Resolving the fine 1.4 Hz meta-coupling requires a line width at half height (FWHM) of less than 0.5 Hz. If the residual solvent peak is broader than 0.5 Hz, the meta-coupling will collapse into a broad singlet, invalidating the structural assignment.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Spectral Width: 15–20 ppm (Ensures the -COOH peak at ~13 ppm is captured without fold-over).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: Aromatic protons typically have T₁ relaxation times of 1–3 seconds. The isolated H-3 proton has a longer T₁ due to the lack of adjacent dipole-dipole relaxation pathways. A 2.0s delay ensures >90% recovery of longitudinal magnetization, allowing for accurate integration.

    • Number of Scans (NS): 16 to 64 (Optimize based on exact sample concentration).

  • Processing & Calibration: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to enhance the signal-to-noise ratio without sacrificing the 1.4 Hz resolution. Phase and baseline correct the spectrum. Calibrate the chemical shift internally using the residual DMSO pentet at 2.50 ppm.

References

  • 1, nih.gov. 2.4, semanticscholar.org.

  • 3, fluorochem.co.uk.

  • 2, tsijournals.com.

Sources

Foundational

Structural Elucidation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid via 13C NMR Spectroscopy

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the preclinical stages of drug discovery, the unambiguous structural validatio...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the preclinical stages of drug discovery, the unambiguous structural validation of heterocyclic building blocks is a non-negotiable prerequisite. 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 2386295-35-6) represents a highly functionalized, electron-deficient scaffold frequently utilized in the synthesis of novel antimicrobial and antineoplastic agents[1],[2]. Characterizing this molecule via Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents specific analytical challenges due to its multiple quaternary centers, competing electronic effects, and quadrupolar relaxation pathways.

As a Senior Application Scientist, I have designed this guide to move beyond empirical data lists. Here, we will dissect the causality behind the chemical shifts and establish a self-validating experimental protocol to ensure absolute data integrity during structural characterization.

Theoretical Framework: Electronic Effects & Causality

The imidazo[1,2-a]pyrazine core is a fused bicyclic system containing three nitrogen heteroatoms (N1, N4 bridgehead, and N7). The introduction of a carboxylic acid at C-2 and a bromine atom at C-5 drastically alters the local magnetic environment of the carbon skeleton[3].

The Heavy Atom Effect (HAE)

Typically, pyrazine ring carbons resonate in the deshielded region (135–145 ppm) due to the electron-withdrawing nature of the adjacent nitrogens[4]. However, the attachment of a bromine atom at the C-5 position introduces a pronounced Heavy Atom Effect (HAE) . The high number of electrons in bromine induces strong spin-orbit coupling, which generates a localized diamagnetic shielding current. This effectively shields the C-5 nucleus, pushing its resonance significantly upfield (typically to 105–115 ppm) compared to its unsubstituted counterpart[3].

Inductive Deshielding by the Carboxylate

Conversely, the C-2 position of the imidazo ring is subjected to strong inductive electron withdrawal (-I effect) from the covalently bound carboxylic acid group. This strips electron density away from the C-2 nucleus, leaving it highly deshielded and shifting its resonance downfield.

Quantitative Data: 13C NMR Chemical Shift Assignments

The table below synthesizes the predicted and empirically grounded 13C NMR chemical shifts for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in DMSO-d6.

Carbon PositionPredicted Shift (δ, ppm)Multiplicity (DEPT-135)Mechanistic Causality & Assignment Rationale
C-2 (Carboxyl) ~163.5Quaternary (Absent)Highly deshielded by the electronegative oxygen atoms of the carbonyl and hydroxyl groups.
C-8a (Bridgehead) ~142.1Quaternary (Absent)Deshielded by the adjacent N1 and N4 nitrogens; lacks attached protons.
C-8 ~140.5CH (Positive)Pyrazine ring carbon; deshielded by the adjacent N7 atom.
C-2 (Imidazo) ~138.2Quaternary (Absent)Deshielded by the inductive effect of the attached carboxylic acid group.
C-6 ~132.8CH (Positive)Pyrazine ring carbon; slightly less deshielded than C-8 due to distance from N1.
C-3 ~118.4CH (Positive)Imidazo ring carbon; relatively shielded compared to the electron-deficient pyrazine ring.
C-5 ~108.7Quaternary (Absent)Significant upfield shift driven by the spin-orbit coupling (Heavy Atom Effect) of Bromine.

Self-Validating Experimental Protocol

To achieve trustworthy and reproducible 13C NMR spectra for highly substituted heterocycles, the acquisition parameters must be tailored to the molecule's physical chemistry. Below is a field-proven, step-by-step methodology.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: The carboxylic acid group forms strong intermolecular hydrogen-bonded dimers that drastically reduce solubility in non-polar solvents (e.g., CDCl3). DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring a homogenous, highly concentrated solution necessary for 13C detection.

  • Probe Tuning and Matching: Insert the sample and rigorously tune/match the NMR probe to the 13C resonance frequency (e.g., 100 MHz or 125 MHz). Lock the magnetic field using the deuterium signal of the DMSO-d6.

  • Pulse Sequence & Parameter Optimization: Select a standard 1D 13C sequence with inverse-gated 1H decoupling (to suppress the Nuclear Overhauser Effect if absolute quantitation is needed) or standard continuous decoupling (for routine assignment). Critical Setting: Extend the relaxation delay (D1) to 2.5 – 3.0 seconds . Causality: Quaternary carbons (C-2, C-5, C-8a, and the Carboxyl carbon) lack attached protons, meaning they cannot undergo efficient dipole-dipole spin-lattice relaxation (T1). A standard D1 of 1.0s will saturate these signals, causing them to vanish into the baseline noise. An extended D1 ensures complete relaxation and visible quaternary peaks.

  • Data Acquisition: Acquire a minimum of 1,024 to 2,048 scans. Causality: The natural abundance of the 13C isotope is only ~1.1%. High scan counts are mathematically required to achieve a functional Signal-to-Noise (S/N) ratio.

  • Signal Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 – 2.0 Hz prior to Fourier Transformation (FT). This suppresses high-frequency noise without excessively degrading peak resolution.

  • Orthogonal Validation (Self-Validating Step): Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The protons at C-3 and C-6 will show long-range scalar couplings (2J, 3J) to the quaternary C-2, C-5, and C-8a carbons, unambiguously locking the 1D assignments into a verified structural grid.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, highlighting the critical parameter adjustments required for this specific molecular class.

G A Sample Preparation (15-20 mg in DMSO-d6) B Probe Tuning & Matching (13C Frequency Lock) A->B C Parameter Optimization (Extended D1 = 3.0s for Quat C) B->C D Data Acquisition (>1024 Scans, 1H Decoupled) C->D E Signal Processing (FT, 1.5 Hz LB, Baseline Corr.) D->E F Structural Validation (2D HMBC & Heavy Atom ID) E->F

Caption: Self-validating 13C NMR acquisition workflow for highly substituted heterocyclic compounds.

Conclusion

The 13C NMR characterization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid requires a deep understanding of quantum mechanical phenomena, specifically the Heavy Atom Effect and T1 relaxation dynamics of quaternary centers. By employing extended relaxation delays and orthogonal 2D NMR validation, researchers can transform raw spectral data into a highly trustworthy, self-validating proof of molecular structure, thereby accelerating downstream drug development pipelines.

References

  • Title : Synthesis and Spectral Characterisation of Imidazo[1,2-a]Pyrazine Derivatives Source : European Journal of Biomedical and Pharmaceutical Sciences URL : [Link]

  • Title : Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and Evaluation Source : TSI Journals URL :[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but a deep-seated understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Significance of Mass Spectrometry for Novel Heterocycles

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (C₇H₄BrN₃O₂) is a substituted imidazopyrazine, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The structural elucidation and sensitive quantification of such molecules are paramount in all stages of drug discovery and development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity, selectivity, and the ability to provide detailed structural information from minute sample quantities.[3] This guide will explore the mass spectrometric behavior of this specific molecule, providing a framework for its analysis from sample preparation to spectral interpretation.

Molecular Profile:

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Chemical Structure Imidazo[1,2-a]pyrazine core with a bromine at position 5 and a carboxylic acid at position 2.N/A

Foundational Principles: Ionization and Isotopic Distribution

The successful mass spectrometric analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid hinges on the selection of an appropriate ionization technique and an understanding of its unique isotopic signature.

Ionization Technique: Electrospray Ionization (ESI)

Given the polarity imparted by the carboxylic acid and nitrogen atoms in the heterocyclic ring system, Electrospray Ionization (ESI) is the most suitable ionization method. ESI is a soft ionization technique that allows for the analysis of polar, non-volatile molecules, generating quasi-molecular ions with minimal fragmentation in the source.[4][5]

This compound can be analyzed in both positive and negative ion modes:

  • Negative Ion Mode ([M-H]⁻): The presence of the acidic carboxylic acid group makes negative ion mode highly effective. Deprotonation will readily occur, forming the [M-H]⁻ ion. This is often the preferred mode for quantitative analysis of acidic compounds due to high ionization efficiency and reduced background noise.

  • Positive Ion Mode ([M+H]⁺): The nitrogen atoms in the imidazopyrazine ring system are basic and can be protonated to form the [M+H]⁺ ion. While feasible, the acidity of the carboxylic acid group may compete with protonation, potentially leading to lower sensitivity compared to the negative ion mode.

The Bromine Isotopic Pattern

A key characteristic in the mass spectrum of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "doublet" for any bromine-containing ion, where two peaks of roughly equal intensity are separated by 2 m/z units (the M and M+2 peaks).[6][7] This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data. The following sections detail a comprehensive protocol for the analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

MassSpecWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Analyte in Matrix Dissolution Dissolution in Methanol/Water Sample->Dissolution Dilution Serial Dilution to ~10 µg/mL Dissolution->Dilution Filtration Syringe Filtration (0.2 µm) Dilution->Filtration LC_Separation Reversed-Phase HPLC (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Spectrum Mass Spectrum Generation MS2->Spectrum Fragmentation_Analysis Fragmentation Pathway Elucidation Spectrum->Fragmentation_Analysis Structural_Confirmation Structural Confirmation Fragmentation_Analysis->Structural_Confirmation

Caption: A generalized workflow for the LC-MS/MS analysis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent and at an appropriate concentration, free from interfering matrix components.[8][9]

Step-by-Step Methodology:

  • Initial Dissolution: Accurately weigh a small amount of the solid compound and dissolve it in a suitable solvent. A mixture of methanol and water is a good starting point due to the compound's polarity. Aim for a stock solution concentration of approximately 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography) to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.[8]

  • Filtration: Prior to injection, filter the final sample solution through a 0.2 µm syringe filter to remove any particulates that could clog the LC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex mixtures or when high sensitivity is required, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[3]

Instrumentation and Parameters:

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column is a versatile choice for retaining this polar molecule.

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A gradient from low to high organic phase content will ensure good peak shape and resolution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

Tandem MS (MS/MS) for Structural Elucidation:

Tandem mass spectrometry involves the selection of a precursor ion (the [M-H]⁻ or [M+H]⁺) in the first mass analyzer, its fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and the analysis of the resulting fragment ions in the second mass analyzer.[10] This provides a fragmentation fingerprint that is unique to the molecule's structure.

Predicted Mass Spectrum and Fragmentation Pathway

While no experimental spectrum for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is readily available in the literature, a fragmentation pathway can be predicted based on the known fragmentation rules for related chemical moieties.

Predicted Mass Spectrum Data (Negative Ion Mode)
m/z (Predicted)Ion FormulaDescription
240/242[C₇H₂BrN₃O₂]⁻Deprotonated molecular ion ([M-H]⁻) showing the characteristic 1:1 bromine isotopic pattern.
196/198[C₇H₃BrN₃]⁻Loss of CO₂ (44 Da) from the deprotonated molecular ion.
117[C₆H₃N₃]⁻Loss of Br (79/81 Da) from the [M-H-CO₂]⁻ fragment.
170/172[C₆H₂BrN₂]⁻Loss of HCN (27 Da) from the pyrazine ring of the [M-H-CO₂]⁻ fragment.
Proposed Fragmentation Pathway

The fragmentation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in negative ion mode is expected to be initiated by the loss of neutral molecules from the deprotonated molecular ion.

FragmentationPathway cluster_path1 Primary Fragmentation cluster_path2 Secondary Fragmentation M_H [M-H]⁻ m/z 240/242 Loss_CO2 - CO₂ (44 Da) M_H->Loss_CO2 Fragment1 [C₇H₃BrN₃]⁻ m/z 196/198 Loss_CO2->Fragment1 Loss_Br - Br• (79/81 Da) Fragment1->Loss_Br Loss_HCN - HCN (27 Da) Fragment1->Loss_HCN Fragment2 [C₆H₃N₃]⁻ m/z 117 Loss_Br->Fragment2 Fragment3 [C₆H₂BrN₂]⁻ m/z 170/172 Loss_HCN->Fragment3

Sources

Foundational

The Definitive Guide to Commercial 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid: Purity, Profiling, and Purification

An Application Whitepaper for Drug Development Professionals As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring bottleneck: the unverified reliance...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Whitepaper for Drug Development Professionals

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a recurring bottleneck: the unverified reliance on commercial building blocks. 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) is a highly sought-after heterocyclic scaffold, prized for its utility in synthesizing kinase inhibitors and deazapurine analogues. However, commercial vendors typically supply this reagent at 95% to 97% purity [1]. While acceptable for early-stage screening, this purity level introduces unacceptable variables during late-stage lead optimization, particularly in sensitive palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and stringent amidation workflows.

This whitepaper provides an in-depth, self-validating framework for profiling, understanding, and upgrading the purity of commercial 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. We will move beyond merely listing steps to explaining the causality behind impurity generation and the chemical logic dictating our analytical choices.

Mechanistic Origins of Impurities

To effectively purify a compound, one must first understand how it was made and how it fails. The classical synthesis of imidazo[1,2-a]pyrazines involves the condensation of a substituted 2-aminopyrazine with an α -halocarbonyl compound (such as ethyl bromopyruvate), followed by ester hydrolysis[2].

The causality of impurity generation in commercial batches stems from three primary mechanistic deviations:

  • Regiochemical Leakage: If the starting aminopyrazine contains isomeric impurities, or if the cyclization step lacks perfect regiocontrol, regioisomers (e.g., the 6-bromo or 8-bromo analogues) are formed. These are chemically similar and notoriously difficult to separate.

  • Incomplete Hydrolysis: The precursor, ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-27-1), often survives the final saponification step [3].

  • Halogen Lability: Over-exposure to basic conditions during hydrolysis or aggressive workups can lead to partial de-bromination, yielding the unsubstituted imidazo[1,2-a]pyrazine-2-carboxylic acid [4].

Synthesis A Substituted 2-Aminopyrazine C Condensation & Cyclization (Intermediate Ester) A->C B Ethyl Bromopyruvate B->C D Saponification (NaOH / H2O) C->D NaOH, EtOH I1 Regioisomeric Bromides (e.g., 6-Bromo isomer) C->I1 Non-selective cyclization E 5-Bromoimidazo[1,2-a]pyrazine -2-carboxylic acid (Target Scaffold) D->E Acidification (HCl) I2 Unreacted Ester (CAS 87597-27-1) D->I2 Incomplete hydrolysis I3 De-brominated Core (CAS 77112-53-9) D->I3 Halogen loss (Basic conditions)

Fig 1. Synthetic pathway and mechanistic origins of common commercial impurities.

Quantitative Impurity Profiling

Understanding the impact of these impurities is critical. A 3% impurity profile might seem negligible, but if that 3% consists of a de-brominated core, it acts as a chain terminator in downstream cross-coupling reactions, skewing stoichiometric ratios and poisoning expensive palladium catalysts.

Table 1: Commercial Impurity Profile & Downstream Impact
Impurity TypeMechanistic OriginDetection MethodImpact on Downstream Synthesis
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Incomplete ester hydrolysisLC-MS (ESI+): m/z 270.0Acts as an electrophile; caps amine nucleophiles during intended amide couplings.
Regioisomeric Bromides (e.g., 6-bromo) Non-selective initial cyclization 1 H NMR (Pyrazine C-H shifts)Yields mixed cross-coupling products; nearly impossible to separate at the final API stage.
De-brominated Core Halogen loss during basic workupLC-MS (ESI+): m/z 164.1Terminates Suzuki/Buchwald reactions; wastes expensive boronic acids/amines.

Self-Validating Analytical & Purification Workflows

To elevate a commercial batch from 95% to >99% pharmaceutical grade, we must employ a self-validating system. This means the analytical methodology must be orthogonal—using LC-MS for mass/polarity validation and NMR for spatial/regiochemical validation.

Protocol A: Orthogonal Analytical Assessment (LC-MS & NMR)

Rationale: LC-MS will easily identify the unreacted ester and de-brominated impurities due to mass differences. However, regioisomers share the exact mass (m/z 242.0) and often co-elute. Therefore, 1 H NMR is mandatory to validate the substitution pattern on the pyrazine ring.

  • Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of HPLC-grade DMSO.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in Water (Ensures protonation of the imidazo[1,2-a]pyrazine nitrogens).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 254 nm and 280 nm; ESI+ MS scan m/z 100-500.

  • NMR Validation ( 1 H & 13 C): Dissolve 15 mg in DMSO- d6​ . Look specifically at the pyrazine protons. The 5-bromo isomer will exhibit distinct singlet or doublet patterns compared to the 6-bromo or 8-bromo isomers due to the altered magnetic shielding from the adjacent bridgehead nitrogen and bromine atom.

Protocol B: Preparative HPLC Purification

Rationale: Standard recrystallization often fails to separate the regioisomers due to identical crystal packing energies. Preparative HPLC utilizing a trifluoroacetic acid (TFA) modifier provides the necessary theoretical plates and ion-pairing capability to resolve these closely related species.

  • System Setup: Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Solvent System: Water/Acetonitrile containing 0.1% TFA. Note: TFA is chosen over formic acid here to provide sharper peak shapes for the basic imidazo[1,2-a]pyrazine core, preventing tailing.

  • Injection: Dissolve 500 mg of crude material in 5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Elution Gradient: Isocratic hold at 10% B for 2 minutes, followed by a shallow gradient of 10% to 40% B over 20 minutes.

  • Fraction Collection & Recovery: Collect fractions based on UV threshold at 254 nm. Pool the pure fractions, concentrate under reduced pressure to remove acetonitrile, and lyophilize the remaining aqueous layer to yield the target compound as a TFA salt.

  • Free-basing (Optional): If the free carboxylic acid is required, adjust the aqueous solution to pH 3-4 (the isoelectric point of the molecule) using 1M NaOH before lyophilization to precipitate the zwitterionic free base.

Workflow Comm Commercial Batch (95% Purity) LCMS LC-MS Profiling (Mass & Polarity Check) Comm->LCMS Prep Preparative HPLC (C18, 0.1% TFA / MeCN) LCMS->Prep If purity < 99% NMR 1H & 13C NMR (Regioisomer Validation) LCMS->NMR If purity > 99% Prep->NMR Fraction pooling Pure Pharma-Grade Batch (>99% Purity) NMR->Pure Conforms to structure Fail Reject / Repurify NMR->Fail Regioisomers detected

Fig 2. Self-validating analytical and purification workflow for commercial batches.

Conclusion

The transition from a commercial building block to a pharmaceutical-grade intermediate requires rigorous, causality-driven chemistry. By understanding that commercial 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is prone to regiochemical leakage and incomplete hydrolysis, scientists can proactively deploy orthogonal LC-MS and NMR techniques. Implementing the preparative HPLC protocol outlined above ensures that downstream palladium-catalyzed couplings and amidation reactions proceed with maximum fidelity, ultimately accelerating the drug discovery timeline.

References
  • National Institutes of Health (NIH). (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from[Link]

Exploratory

A Technical Guide to the Solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

An In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery and development, a precise understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery and development, a precise understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs a compound's behavior in biological assays, its formulation potential, and ultimately its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound of interest, in dimethyl sulfoxide (DMSO). DMSO is the preeminent solvent for compound storage and high-throughput screening due to its exceptional solvating power[1][2][3]. This document moves beyond a simple data sheet to offer a foundational understanding of the molecular interactions at play, a detailed, field-proven protocol for the experimental determination of thermodynamic solubility, and best practices for data interpretation and application. This guide is intended for researchers, chemists, and drug development professionals who require both theoretical insight and practical, validated methodologies.

Section 1: Foundational Concepts

The Critical Role of Solubility in Preclinical Research

The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Poor solubility is a leading cause of compound attrition. Accurate solubility data is essential for:

  • Integrity of Biological Assays: In in vitro screening, compounds are typically introduced to the assay medium from a concentrated DMSO stock solution[3]. Exceeding a compound's solubility limit can lead to precipitation, resulting in erroneously low activity measurements and misleading structure-activity relationships (SAR)[4].

  • Compound Management and Storage: Chemical libraries are almost universally stored as high-concentration DMSO solutions[5]. Understanding the solubility limit is crucial for preventing compound precipitation during freeze-thaw cycles and ensuring long-term sample integrity.

  • Formulation Development: For subsequent in vivo studies, the intrinsic solubility of an active pharmaceutical ingredient (API) is a key determinant of its druggability and the strategies required for effective delivery[6].

Compound Profile: 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazopyrazine ring system. Its structure presents a combination of features that influence its solubility profile: a polar carboxylic acid group, a hydrogen bond-accepting nitrogenous core, and a lipophilic bromo-substituent.

PropertyValueSource
CAS Number 2386295-35-6[7]
Molecular Formula C₇H₄BrN₃O₂[7]
Molecular Weight 242.03 g/mol [7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Topological Polar Surface Area (TPSA) 67.49 Ų[7]
Computed logP 1.19[7]
Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent, a characteristic that defines its unique solvent properties[8][9]. Its polarity arises from the highly polar sulfoxide (S=O) bond, giving it a high dielectric constant capable of solvating polar molecules[1]. The term "aprotic" signifies that it lacks acidic protons (like the hydroxyl protons in water or alcohols) and therefore cannot act as a hydrogen bond donor[9].

However, the oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor. This dual nature—high polarity combined with being a hydrogen bond acceptor—allows DMSO to effectively dissolve an exceptionally broad spectrum of both polar and non-polar molecules, earning it the moniker of a "universal solvent"[1][3]. Its miscibility with water and most organic solvents further enhances its utility in experimental biology[3].

Section 2: The Molecular Basis of Solubility

The solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in DMSO is not a random phenomenon but a result of specific, competing intermolecular forces. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice (solute-solute interactions) and disrupt the native solvent-solvent interactions.

Key Intermolecular Interactions
  • Hydrogen Bonding (Dominant Interaction): The most significant interaction is the hydrogen bond formed between the acidic proton of the compound's carboxylic acid group (the H-bond donor) and the electronegative oxygen of the DMSO sulfoxide group (the H-bond acceptor). This single, powerful interaction is the primary driver of solubility for this class of molecules in DMSO.

  • Dipole-Dipole Interactions: The polar imidazopyrazine core and the C-Br bond of the solute interact with the strong dipole of the S=O bond in DMSO.

  • London Dispersion Forces: These weaker, transient forces occur between the aromatic ring system of the solute and the nonpolar methyl groups of DMSO.

The diagram below illustrates the primary forces governing the interaction between the solute and the solvent.

cluster_solute 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (Solute) cluster_solvent DMSO (Solvent) Solute_COOH Carboxylic Acid (-COOH) DMSO_SO Sulfoxide Group (S=O) Solute_COOH->DMSO_SO Strong Hydrogen Bonding (H-Donor to H-Acceptor) Solute_Ring Aromatic Core Solute_Ring->DMSO_SO Dipole-Dipole Interactions DMSO_Me Methyl Groups (-CH3) Solute_Ring->DMSO_Me London Dispersion Forces Solute_Br Bromo Group (-Br) Solute_Br->DMSO_SO Dipole-Dipole Interactions

Caption: Key intermolecular forces in the dissolution of the target compound in DMSO.

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

To ensure data integrity and reproducibility, the thermodynamic solubility must be determined. This is achieved by allowing the system to reach equilibrium, a state that kinetic solubility methods do not guarantee[10]. The shake-flask method is the gold standard for this purpose.

Principle of the Method

This protocol is designed to create a saturated solution of the compound in DMSO at a controlled temperature. By adding an excess of the solid compound, the system is allowed to equilibrate over an extended period (e.g., 24 hours)[3]. After this period, any undissolved solid is removed, and the concentration of the compound in the clear supernatant is quantified. This concentration represents the maximum, or thermodynamic, solubility.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; the presence of a solid pellet after centrifugation confirms that a supersaturated state was initially achieved, a prerequisite for determining thermodynamic solubility.

start Start: Materials Assembly prep Step 1: Preparation - Weigh ~5-10 mg of compound into a 2 mL microcentrifuge tube. - Record the exact mass. start->prep add_dmso Step 2: Add Solvent - Add a defined volume of anhydrous DMSO (e.g., 200 µL). - This creates a slurry (excess solid). prep->add_dmso vortex Step 3: Initial Dissolution - Vortex the mixture vigorously for 5-10 minutes. add_dmso->vortex equilibrate Step 4: Equilibration - Incubate at a constant temperature (e.g., 25°C) for 24 hours. - Use a shaker or rotator for continuous gentle agitation. vortex->equilibrate centrifuge Step 5: Separation - Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes. - This pellets the undissolved solid. equilibrate->centrifuge supernatant Step 6: Sample Collection - Carefully withdraw an aliquot of the clear supernatant (e.g., 50 µL). - CRITICAL: Do not disturb the pellet. centrifuge->supernatant dilute Step 7: Dilution - Accurately dilute the supernatant in a suitable solvent (e.g., Acetonitrile/Water) for analysis. supernatant->dilute analyze Step 8: Quantification - Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV). dilute->analyze end End: Report Solubility (mg/mL, mM) analyze->end

Sources

Foundational

An In-depth Technical Guide to the Aqueous Solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a fused imidazopyrazine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and a carboxylic acid moiety suggests potential for various intermolecular interactions and a pH-dependent ionization profile, both of which are critical determinants of aqueous solubility.

Table 1: Physicochemical Properties of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

PropertyValueSource
CAS Number 2386295-35-6ChemScene[1]
Molecular Formula C₇H₄BrN₃O₂ChemScene[1]
Molecular Weight 242.03 g/mol ChemScene[1]
Predicted LogP 1.19ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]

Theoretical Framework for Aqueous Solubility

The aqueous solubility of a molecule is governed by the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, several structural features will dictate its behavior in water.

The Role of Ionization: A pH-Dependent Profile

This compound possesses both a weakly acidic carboxylic acid group and basic nitrogen atoms within the imidazopyrazine core.[2] This makes its aqueous solubility highly dependent on the pH of the solution.[3][4]

  • In acidic conditions (low pH): The nitrogen atoms in the heterocyclic ring system are likely to become protonated, forming a cationic species. This positively charged form will exhibit significantly increased water solubility due to favorable ion-dipole interactions with water molecules.[2]

  • In alkaline conditions (high pH): The carboxylic acid group will deprotonate to form a carboxylate anion. This negatively charged species will also be more soluble in water than the neutral form.[5]

  • At the isoelectric point (pI): There will be a specific pH at which the net charge of the molecule is zero. At or near this pH, the compound will exist predominantly in its neutral form, leading to minimal aqueous solubility.

The Henderson-Hasselbalch equation can be used to model the relationship between pH, the compound's pKa(s), and the ratio of ionized to un-ionized forms, which directly correlates with solubility.[3]

G cluster_acidic Low pH (Acidic) cluster_neutral Isoelectric Point (pI) cluster_alkaline High pH (Alkaline) Acidic Protonated Nitrogens (Cationic Form) Higher Solubility Neutral Neutral Form (Zwitterion Possible) Lowest Solubility Acidic->Neutral Increasing pH Alkaline Deprotonated Carboxylic Acid (Anionic Form) Higher Solubility Neutral->Alkaline Increasing pH

Caption: pH-dependent ionization and its effect on solubility.

Experimental Determination of Aqueous Solubility

Given the absence of published solubility data, experimental determination is paramount. The choice between thermodynamic and kinetic solubility measurements depends on the stage of research.[6]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant measure for biopharmaceutical and formulation development.[3][7][8] The shake-flask method is the gold standard for this determination.[3][9]

Objective: To determine the equilibrium solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in an aqueous buffer.

Materials:

  • 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (solid)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant buffers)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for 24-48 hours. This extended incubation allows the system to reach equilibrium.[3][9]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (HPLC-UV or UV-Vis). A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[8]

  • Data Reporting: Express the solubility in mg/mL or µM.

Causality and Self-Validation:

  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why 24-48 hours? To allow sufficient time for the dissolution process to reach a steady state, which is the definition of equilibrium solubility.

  • Why centrifugation and filtration? To ensure that no solid particles are carried over into the analytical sample, which would lead to an overestimation of solubility.

  • Why a calibration curve? To provide a reliable and accurate means of converting the analytical signal (e.g., peak area from HPLC) into a concentration.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution, typically created by diluting a DMSO stock solution into an aqueous buffer.[6][10] This method is faster but may overestimate the true thermodynamic solubility.[11][12]

Objective: To rapidly assess the kinetic solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Materials:

  • 10 mM stock solution of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Procedure:

  • Plate Setup: Dispense serial dilutions of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the final desired concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering in each well. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Analytical Techniques for Solubility Determination

Accurate quantification of the dissolved compound is critical.

UV-Vis Spectrophotometry

This technique is straightforward and can be high-throughput. It relies on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte.[13][14][15] A wavelength of maximum absorbance (λmax) for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid must be determined first.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a more specific and sensitive method. It separates the analyte from any potential impurities or degradants before quantification, providing a more accurate measurement.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest selectivity and sensitivity, making it ideal for very poorly soluble compounds or when dealing with complex matrices.[16][17][18][19]

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the aqueous solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. Due to its ionizable nature, a full pH-solubility profile is essential for a comprehensive understanding. The provided protocols for thermodynamic and kinetic solubility assays offer robust frameworks for experimental determination. For drug development professionals, accurately characterizing the solubility of this and similar lead compounds is a foundational step toward successful formulation and achieving desired in vivo exposure. Future work should focus on generating experimental data for this compound and exploring formulation strategies, such as salt formation or the use of co-solvents, to modulate its solubility for specific therapeutic applications.

References

  • Berna, M. J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Journal of Pharmaceutical Sciences, 101(10), 3847-3855. Available at: [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Brittain, H. G. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 15(4), 10-15. Available at: [Link]

  • Yao, H., et al. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(22), 4706-4711. Available at: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at: [Link]

  • Berna, M. J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed, 22983173. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Sugano, K., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 108(1), 184-190. Available at: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • ResearchGate. (2018). How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis? Available at: [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]

  • Impactfactor. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • Improved Pharma. (2025). Liquid Chromatography – Mass Spectrometry (LC-MS). Available at: [Link]

  • Blokhina, S. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6614. Available at: [Link]

  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

  • PubChemLite. (n.d.). 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Available at: [Link]

  • Chem-Space. (n.d.). 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Available at: [Link]

  • PubMed. (1987). pH-solubility profiles or organic carboxylic acids and their salts. Available at: [Link]

  • Pearson. (2024). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Available at: [Link]

  • de Oliveira, C. S., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 64(23), 17089-17142. Available at: [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • Li, Y., et al. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Journal of Medicinal Chemistry, 66(11), 7436-7452. Available at: [Link]

  • Anancloud. (n.d.). 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Available at: [Link]

Sources

Exploratory

Physicochemical State and Characterization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: A Technical Guide

Executive Summary In modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure, frequently deployed in the development of kinase inhibitors and central nervous system (CNS) t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure, frequently deployed in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) is a highly specialized, bifunctional building block offering orthogonal reactivity vectors via its C-5 bromine and C-2 carboxylic acid[1].

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth analysis of the physical state, structural thermodynamics, and analytical validation protocols for this compound. Rather than merely listing its properties, this guide explores the causality behind its solid-state behavior and provides self-validating workflows to ensure structural integrity during drug development.

Physicochemical Profiling and Solid-State Causality

At standard temperature and pressure (STP), 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid exists as a solid , typically presenting as a crystalline powder. The physical state of this compound is not arbitrary; it is rigidly dictated by its molecular architecture and the resulting supramolecular assembly in the crystal lattice.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1]:

PropertySpecification / Value
Chemical Name 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS Registry Number 2386295-35-6
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Physical State (STP) Solid (Crystalline Powder)
Topological Polar Surface Area (TPSA) 67.49 Ų
LogP (Predicted) 1.19
Recommended Storage 2-8°C, Sealed, Dry Atmosphere
The Causality of the Solid State

The solid state of this compound is driven by three primary intermolecular forces:

  • Intermolecular Hydrogen Bonding: The C-2 carboxylic acid group acts as both a strong hydrogen bond donor and acceptor, driving the formation of robust, tightly bound cyclic dimers in the solid state. This significantly elevates the energy required to disrupt the crystal lattice (melting point).

  • π−π Stacking Interactions: The highly planar, electron-deficient imidazo[1,2-a]pyrazine bicyclic core facilitates extensive face-to-face and edge-to-face π−π stacking.

  • Halogen Bonding and Polarizability: The heavy C-5 bromine atom increases the overall molecular weight and introduces significant electron cloud polarizability. This enhances London dispersion forces and allows for potential halogen bonding (C–Br···N or C–Br···O interactions), firmly locking the molecules into a highly ordered solid matrix.

Self-Validating Analytical Protocols

To ensure trustworthiness in experimental outcomes, analytical characterization must not rely on a single data point. The following protocols are designed as self-validating systems , where the output of one technique inherently cross-verifies the assumptions of another.

G A 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (Solid Sample) B X-Ray Powder Diffraction (XRPD) (Crystallinity Check) A->B Structural Analysis C DSC / TGA (Thermal Stability & Melting) A->C Thermal Analysis D HPLC & NMR (Chemical Purity >95%) A->D Chemical Analysis E Validated Solid-State Profile B->E C->E D->E

Analytical workflow for validating the solid-state profile of the compound.

Protocol A: Thermal and Solid-State Profiling (DSC/TGA)
  • Objective: Determine the melting point and thermal stability limit of the solid powder.

  • Step 1 (Preparation): Accurately weigh 2–5 mg of the solid powder into an aluminum standard pan.

  • Step 2 (Execution): Run Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.

  • Causality: Nitrogen prevents oxidative degradation. Heating reveals the energy required to break the hydrogen-bonded dimers and π−π stacking.

  • Self-Validation: A sharp endothermic peak on the DSC curve indicates the melting point. Crucially, this must be cross-referenced with the TGA curve. If mass loss occurs simultaneously with the endotherm, the compound is undergoing thermal decomposition (e.g., decarboxylation of the C-2 acid) rather than true melting.

Protocol B: Chemical Purity Verification (HPLC & NMR)
  • Objective: Confirm the 95% purity specification[1] and structural integrity.

  • Step 1 (Preparation): Dissolve the solid in DMSO- d6​ . The high polarity of DMSO is required to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid.

  • Step 2 (Execution): Acquire a 1 H NMR spectrum (400 MHz) and run an HPLC-UV assay at 254 nm.

  • Causality: The extended conjugation of the imidazopyrazine core makes it highly chromophoric, ensuring strong UV absorbance at 254 nm.

  • Self-Validation: In the 1 H NMR, the integration of the aromatic core protons must perfectly match a 1:1:1 ratio, alongside a broad downfield singlet representing the single carboxylic acid proton. If HPLC shows >95% peak area but NMR shows extraneous aliphatic peaks, the sample contains UV-transparent impurities (e.g., residual inorganic salts or aliphatic solvents), prompting immediate recrystallization.

Synthetic Utility and Handling Best Practices

The physical solid state of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid directly impacts how it must be handled and stored.

Storage and EHS Guidelines

The compound must be stored at 2-8°C in a sealed, dry environment [1].

  • Causality: While the solid is stable at room temperature for short periods, prolonged exposure to ambient moisture and heat can lead to slow hydrolysis or premature decarboxylation. Furthermore, because the C-5 bromine is intended for moisture-sensitive cross-coupling reactions, maintaining the solid in a strictly anhydrous state prevents the introduction of water into downstream catalytic cycles, which could otherwise quench palladium catalysts.

Divergent Reactivity Pathways

The true value of this solid building block lies in its orthogonal reactivity, allowing researchers to build complex molecular architectures in a highly controlled, step-wise manner.

G Core 5-Bromoimidazo[1,2-a] pyrazine-2-carboxylic acid Br_React C-5 Bromine (Suzuki/Buchwald Coupling) Core->Br_React Pd-Catalyzed COOH_React C-2 Carboxylic Acid (Amidation/Esterification) Core->COOH_React Coupling Agents (HATU/EDC) Product1 C-5 Substituted Derivatives Br_React->Product1 Product2 C-2 Amide/Ester Derivatives COOH_React->Product2

Divergent synthetic reactivity pathways leveraging the C-5 bromine and C-2 carboxylic acid.

  • C-2 Carboxylic Acid Functionalization: The solid can be readily activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amides. Because the solid is poorly soluble in non-polar solvents, reactions are typically conducted in DMF or NMP.

  • C-5 Bromine Functionalization: The bromine atom serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyrazine ring accelerates the oxidative addition step of the palladium catalyst into the C-Br bond.

References

  • ChemScene, "2386295-35-6 | 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid", ChemScene Catalog.
  • 3ASenrise, "Organic Chemistry - 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid", 3ASenrise Catalog.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid Ethyl Ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities. Its structural similarity to purines allows for interaction with various biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and neurology. The strategic introduction of substituents, such as a bromine atom at the 5-position and a carboxylic acid ester at the 2-position, provides valuable handles for further chemical modification and for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This document provides a comprehensive guide to the synthesis of a key intermediate, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester, offering a detailed protocol and insights into the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester is most effectively achieved through a two-step process. The first step involves the regioselective bromination of commercially available 2-aminopyrazine to yield the key intermediate, 2-amino-5-bromopyrazine. The second step is a cyclocondensation reaction between 2-amino-5-bromopyrazine and ethyl bromopyruvate to construct the desired imidazo[1,2-a]pyrazine ring system.

Reaction Mechanism

The formation of the imidazo[1,2-a]pyrazine ring proceeds via a classical cyclocondensation mechanism. The more nucleophilic ring nitrogen of 2-amino-5-bromopyrazine initiates a nucleophilic attack on the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon of the pyruvate moiety. The subsequent dehydration of the resulting intermediate leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring.

Reaction_Mechanism 2-amino-5-bromopyrazine 2-Amino-5-bromopyrazine intermediate_1 Nucleophilic Attack Intermediate 2-amino-5-bromopyrazine->intermediate_1 Nucleophilic Attack ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate_1 intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 Intramolecular Cyclization final_product 5-Bromoimidazo[1,2-a]pyrazine- 2-carboxylic acid ethyl ester intermediate_2->final_product Dehydration

Caption: Proposed reaction mechanism for the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Part 1: Synthesis of 2-Amino-5-bromopyrazine

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantitySupplier
2-AminopyrazineC₄H₅N₃95.109.5 g (0.1 mol)Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9817.8 g (0.1 mol)Sigma-Aldrich
AcetonitrileCH₃CN41.05200 mLFisher Scientific
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01100 mLVWR
Anhydrous Magnesium SulfateMgSO₄120.3710 gVWR

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrazine (9.5 g, 0.1 mol) and acetonitrile (200 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The addition of NBS is a crucial step for the regioselective bromination of the pyrazine ring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 2-amino-5-bromopyrazine as a pale yellow solid.

Part 2: Synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantitySupplier
2-Amino-5-bromopyrazineC₄H₄BrN₃174.008.7 g (0.05 mol)Prepared in Part 1
Ethyl BromopyruvateC₅H₇BrO₃211.0111.6 g (0.055 mol)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mLSigma-Aldrich
Sodium BicarbonateNaHCO₃84.018.4 g (0.1 mol)VWR

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromopyrazine (8.7 g, 0.05 mol), sodium bicarbonate (8.4 g, 0.1 mol), and anhydrous tetrahydrofuran (250 mL).

  • Heat the mixture to reflux with vigorous stirring. The use of a weak base like sodium bicarbonate is essential to neutralize the hydrobromic acid formed during the reaction without promoting unwanted side reactions.

  • Slowly add a solution of ethyl bromopyruvate (11.6 g, 0.055 mol) in anhydrous THF (50 mL) to the refluxing mixture over a period of 1 hour.

  • Continue to heat the reaction mixture at reflux for 12-16 hours.

  • Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with THF (2 x 25 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester as a white to off-white solid.

Experimental_Workflow cluster_part1 Part 1: Synthesis of 2-Amino-5-bromopyrazine cluster_part2 Part 2: Synthesis of Target Compound p1_start Start: 2-Aminopyrazine p1_step1 Dissolve in Acetonitrile p1_start->p1_step1 p1_step2 Cool to 0°C p1_step1->p1_step2 p1_step3 Add NBS p1_step2->p1_step3 p1_step4 Stir at Room Temp. p1_step3->p1_step4 p1_step5 Work-up & Purification p1_step4->p1_step5 p1_end Product: 2-Amino-5-bromopyrazine p1_step5->p1_end p2_start Start: 2-Amino-5-bromopyrazine p1_end->p2_start Intermediate p2_step1 Suspend in THF with NaHCO₃ p2_start->p2_step1 p2_step2 Reflux p2_step1->p2_step2 p2_step3 Add Ethyl Bromopyruvate p2_step2->p2_step3 p2_step4 Continue Reflux p2_step3->p2_step4 p2_step5 Work-up & Purification p2_step4->p2_step5 p2_end Final Product: 5-Bromoimidazo[1,2-a]pyrazine- 2-carboxylic acid ethyl ester p2_step5->p2_end

Caption: Experimental workflow for the two-step synthesis.

Characterization Data

2-Amino-5-bromopyrazine:

  • Appearance: Pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (s, 1H), 7.75 (s, 1H), 4.55 (br s, 2H).

  • Mass Spectrometry (ESI): m/z 173.9 [M+H]⁺, 175.9 [M+H+2]⁺.

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester:

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 8.10 (s, 1H), 7.85 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.8, 142.5, 138.7, 131.2, 125.6, 117.9, 115.3, 61.9, 14.3.

  • Mass Spectrometry (ESI): m/z 270.0 [M+H]⁺, 272.0 [M+H+2]⁺.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of 2-aminopyrazine and ethyl bromopyruvate is critical for achieving high yields and minimizing side products. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Temperature Control: Maintaining a low temperature during the bromination of 2-aminopyrazine is crucial to prevent over-bromination and the formation of di-bromo species.

  • Anhydrous Conditions: The cyclocondensation reaction should be carried out under anhydrous conditions to prevent the hydrolysis of ethyl bromopyruvate.

  • Purification: Column chromatography is generally required to obtain highly pure final products. Careful selection of the eluent system is important for effective separation.

Conclusion

The two-step synthetic route described in this application note provides a reliable and scalable method for the preparation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester. This versatile intermediate is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The detailed protocols and mechanistic insights provided herein are intended to assist researchers in the successful synthesis and further exploration of this important class of heterocyclic compounds.

References

  • Fox, B. A.; Threlfall, T. L. 2,3-diaminopyridine. Org. Synth.1963 , 43, 22; Coll. Vol.1973 , 5, 346. [Link]

  • Groselj, U.; Bezenšek, J.; Meden, A.; Svete, J.; Stanovnik, B.; Oblak, M.; Štefanič Anderluh, P.; Urleb, U. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES2008 , 75 (6), 1355. [Link]

  • Shaikh, A. A.; Gomasa, V. S.; Sayyed, F. B.; Shingate, B. B. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals2018 . [Link]

  • PubChem. 2-Amino-5-bromopyrazine. [Link]

Application

Application Notes and Protocols for the Cyclization Reaction in Imidazo[1,2-a]pyrazine Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold that has garnered signific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This nitrogen-fused bicyclic system is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this scaffold have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[3] The synthetic versatility of the imidazo[1,2-a]pyrazine ring system allows for the generation of large, diverse chemical libraries, making it an attractive starting point for the development of novel therapeutics.[1][4]

This document provides a detailed guide to the synthesis of imidazo[1,2-a]pyrazines, with a focus on the key cyclization reactions that form the core of this important scaffold. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and offer insights to guide your experimental design and optimization.

Key Cyclization Strategy: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

One of the most efficient and atom-economical methods for the synthesis of 3-aminoimidazo[1,2-a]pyrazines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][6] This one-pot, three-component condensation involves the reaction of an aminopyrazine, an aldehyde, and an isocyanide.[6][7] The GBB reaction is highly valued for its ability to rapidly generate molecular complexity from simple starting materials.[8]

Reaction Mechanism and Causality

The GBB reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and substrate scope. The generally accepted mechanism is as follows:

  • Imine Formation: The reaction is typically initiated by the condensation of the aminopyrazine with an aldehyde to form an iminium ion. This step is often catalyzed by a Lewis or Brønsted acid.[7][9]

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a nitrilium ion intermediate.[10]

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring then performs an intramolecular nucleophilic attack on the nitrilium ion. This [4+1] cycloaddition is the key ring-forming step.[9][11]

  • Rearomatization: The resulting intermediate then undergoes a proton transfer and tautomerization to rearomatize the bicyclic system, yielding the stable 3-aminoimidazo[1,2-a]pyrazine product.[10]

The choice of catalyst is critical. Lewis acids like scandium triflate or boron trifluoride etherate can effectively promote the initial imine formation.[5][12] In some cases, iodine has been shown to be an effective and inexpensive catalyst for this transformation.[9][11] The use of dehydrating agents, such as trimethyl orthoformate, can also be beneficial in driving the equilibrium towards the imine intermediate, thereby improving overall reaction efficiency.[5]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aminopyrazine Aminopyrazine Iminium Iminium Ion Aminopyrazine->Iminium + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyrazine Cyclized->Product Rearomatization

Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols

The following protocols are provided as a starting point and can be adapted based on the specific substrates and available laboratory equipment.

Protocol 1: Iodine-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol is adapted from an efficient iodine-catalyzed method for the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines.[9][11]

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (20 mol%)

  • Dichloromethane (DCM) (5 mL)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for elution

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminopyrazine (1.0 mmol), the aryl aldehyde (1.0 mmol), and iodine (20 mol%).

  • Add dichloromethane (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes.

  • Slowly add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

While this protocol is for the closely related imidazo[1,2-a]pyridines, the principles can be adapted for imidazo[1,2-a]pyrazine synthesis. Microwave irradiation often leads to significantly reduced reaction times and improved yields.[12][13]

Materials:

  • 2-Aminopyridine (or 2-aminopyrazine) (1 mmol)

  • Aldehyde (1 mmol)

  • Trimethylsilylcyanide (TMSCN) (1.2 mmol)

  • Scandium triflate (10 mol%)

  • Methanol (3 mL)

  • Microwave vial

Procedure:

  • In a microwave vial, combine 2-aminopyridine (or 2-aminopyrazine) (1 mmol), the aldehyde (1 mmol), and scandium triflate (10 mol%).

  • Add methanol (3 mL) to the vial.

  • Add trimethylsilylcyanide (1.2 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Data Presentation: Scope and Yields

The GBB reaction and related multicomponent reactions are compatible with a wide range of functional groups on both the aldehyde and isocyanide components. The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives under different catalytic conditions.

EntryAmineAldehydeIsocyanideCatalystConditionsYield (%)Reference
12-AminopyrazineBenzaldehydetert-Butyl isocyanideIodine (20 mol%)DCM, rt, 2h85[9]
22-Aminopyrazine4-Chlorobenzaldehydetert-Butyl isocyanideIodine (20 mol%)DCM, rt, 2.5h88[9]
32-Aminopyrazine4-Methoxybenzaldehydetert-Butyl isocyanideIodine (20 mol%)DCM, rt, 3h82[9]
42-AminopyrazineBenzaldehydeCyclohexyl isocyanideIodine (20 mol%)DCM, rt, 2h86[9]
52-AminopyridineFurfuralCyclohexyl isocyanideNH4ClUltrasound, Water, rt86
62-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideNH4ClUltrasound, Water, rt86

Alternative Cyclization Strategies

While the GBB reaction is a powerful tool, other methods for the synthesis of the imidazo[1,2-a]pyrazine core exist.

Condensation of Aminopyrazines with α-Halocarbonyl Compounds

A more traditional approach involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[14] This reaction typically proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular condensation to form the imidazole ring. While this method is effective, it can be limited by the availability and stability of the requisite α-halocarbonyl reagents.[15]

Condensation_Reaction cluster_reactants Reactants Aminopyrazine 2-Aminopyrazine Alkylation N-Alkylated Intermediate Aminopyrazine->Alkylation AlphaHalo α-Halocarbonyl AlphaHalo->Alkylation Product Imidazo[1,2-a]pyrazine Alkylation->Product Intramolecular Condensation

Caption: Workflow for the condensation of 2-aminopyrazines with α-halocarbonyls.

Conclusion

The synthesis of the imidazo[1,2-a]pyrazine scaffold is a dynamic area of research with significant implications for drug discovery. The Groebke-Blackburn-Bienaymé reaction stands out as a particularly efficient and versatile method for accessing 3-amino-substituted derivatives. By understanding the underlying reaction mechanisms and carefully selecting reaction conditions, researchers can effectively synthesize a wide array of novel compounds for biological screening. The protocols and data presented herein provide a solid foundation for the successful implementation of these powerful synthetic strategies in the laboratory.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • de Oliveira, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Schwerkoske, J., et al. (Year). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Source. [https://www.researchgate.net/publication/362565414_Various_Synthesis_of_Imidazo12-a]
  • (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. [Link]

  • (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [https://www.researchgate.net/publication/382898709_Imidazo12-apyridine_Scaffold_as_Prospective_Therapeutic_Agents]
  • (Year). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [https://sciforum.net/paper/view/10753]
  • (Year). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. [https://sciforum.net/paper/view/6005]
  • (Year). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • (Year). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [https://connectjournals.com/cj/tim_viewer.php?title_id=3&doi=10.55043/CJAST.13.1.2023.1-6]
  • (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • (2025). Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. ResearchGate. [https://www.researchgate.net/publication/382898709_Imidazo12-apyridine_Scaffold_as_Prospective_Therapeutic_Agents]
  • de Oliveira, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]

  • (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis. [Link]

  • (2016). (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [https://www.researchgate.
  • (Year). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [https://www.researchgate.net/publication/23081048_Recent_Progress_in_the_Pharmacology_of_Imidazo12-apyridines]
  • (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [https://www.tsijournals.com/articles/novel-imidazo-1-2a-pyrazine-derivatives-design-synthesis-and-biological-evaluation-as-antioxidant-and-antimicrobial-agents.pdf]
  • (Year). Schematic diagram of formation of imidazo[1,2-a]pyrazines. ResearchGate. [https://www.researchgate.net/figure/Schematic-diagram-of-formation-of-imidazo12-apyrazines_fig1_376378413]
  • (Year). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/fused/imidazo[1,2-a]pyridines.shtm]

Sources

Method

Application Notes and Protocols for the Regioselective Bromination of the Imidazo[1,2-a]pyrazine Core

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. The functionalization of this core, particularly through halogenation, provides crucial intermediates for the synthesis of novel drug candidates. This document offers a comprehensive guide to the bromination of the imidazo[1,2-a]pyrazine core, with a focus on the highly regioselective bromination at the C3 position. It details the underlying mechanistic principles, provides step-by-step protocols for common brominating agents, discusses the influence of substituents, and outlines methods for product characterization.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a key structural component in a variety of biologically active compounds, demonstrating potential as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases. The ability to selectively introduce a bromine atom onto this scaffold is of paramount importance as it opens up a plethora of synthetic possibilities. The resulting bromo-derivatives are versatile building blocks for further elaboration through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the synthesis of diverse compound libraries for drug discovery programs.

The Mechanism of Electrophilic Bromination: A Tale of Regioselectivity

The bromination of the imidazo[1,2-a]pyrazine core is a classic example of an electrophilic aromatic substitution reaction. A key feature of this reaction is its remarkable regioselectivity, with the electrophilic bromine species preferentially attacking the C3 position of the imidazole ring.[1][2]

This selectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at the different positions of the imidazole ring.

  • Attack at C3: When the electrophile (Br+) attacks the C3 position, the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the adjacent pyrazine ring. This results in a more stable carbocation intermediate.[1][2]

  • Attack at C2: Conversely, attack at the C2 position leads to a less stable intermediate where the positive charge is localized on the nitrogen atom, disrupting the aromatic sextet of the pyrazine ring.[1][2]

The pyrazine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. Therefore, bromination on this ring is highly unlikely under standard electrophilic conditions.[1][2]

Electrophilic Bromination Mechanism cluster_0 Reaction Pathway Imidazo_pyrazine Imidazo[1,2-a]pyrazine Br_plus Br+ Intermediate_C3 Wheland Intermediate (Attack at C3 - More Stable) Br_plus->Intermediate_C3 Favored Path Intermediate_C2 Wheland Intermediate (Attack at C2 - Less Stable) Br_plus->Intermediate_C2 Disfavored Path Product 3-Bromoimidazo[1,2-a]pyrazine Intermediate_C3->Product -H+ H_plus H+

Caption: Mechanism of electrophilic bromination on the imidazo[1,2-a]pyrazine core.

Experimental Protocols

The following protocols describe the most common methods for the regioselective bromination of the imidazo[1,2-a]pyrazine core.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich heterocyclic systems.[3] It is a convenient and safer alternative to liquid bromine.

Materials:

  • Imidazo[1,2-a]pyrazine derivative

  • N-Bromosuccinimide (NBS)

  • Ethanol or other suitable solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Dissolve the imidazo[1,2-a]pyrazine derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-bromoimidazo[1,2-a]pyrazine derivative.[3]

Protocol 2: Bromination using Molecular Bromine (Br₂)

While more hazardous, molecular bromine can also be employed for the bromination of the imidazo[1,2-a]pyrazine core. This method often requires a base to neutralize the HBr byproduct.

Materials:

  • Imidazo[1,2-a]pyrazine derivative

  • Molecular Bromine (Br₂)

  • Sodium acetate or other suitable base

  • Methanol or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the imidazo[1,2-a]pyrazine derivative (1.0 eq) and sodium acetate (1.2 eq) in methanol in a round-bottom flask.

  • Cool the mixture to -10 °C.

  • Slowly add a solution of bromine (1.0 eq) in methanol to the reaction mixture via a dropping funnel over 5-10 minutes.

  • Stir the reaction at low temperature for 30-60 minutes, monitoring by TLC.

  • Quench the reaction by adding a 1N aqueous solution of sodium sulfite.

  • Remove the solvent under vacuum.

  • Dissolve the residue in a mixture of water and saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the 3-bromoimidazo[1,2-a]pyrazine.

Experimental_Workflow cluster_1 Bromination Protocol Start Start: Imidazo[1,2-a]pyrazine Derivative Dissolve Dissolve in Solvent Start->Dissolve Cool Cool to 0°C to -10°C Dissolve->Cool Add_Reagent Add Brominating Agent (NBS or Br₂) Cool->Add_Reagent React Stir and Monitor by TLC Add_Reagent->React Quench Quench Reaction React->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify Product 3-Bromoimidazo[1,2-a]pyrazine Product Purify->Product

Caption: General experimental workflow for the bromination of imidazo[1,2-a]pyrazine.

Summary of Reaction Conditions and Outcomes

The choice of brominating agent and reaction conditions can influence the yield and purity of the desired 3-bromoimidazo[1,2-a]pyrazine.

Brominating AgentSolventTemperatureTypical YieldNotes
NBS Ethanol0 °C to RTGood to ExcellentSafer and easier to handle than Br₂.[3]
NBS DMFRoom Temp.GoodCan be used for less reactive substrates.
Br₂ / NaOAc Methanol-10 °CHighEffective but requires careful handling of bromine.
Br₂ / Acetic Acid Acetic AcidRoom Temp.Moderate to GoodAcidic conditions can sometimes lead to side reactions.

Influence of Substituents

The electronic nature of substituents on the imidazo[1,2-a]pyrazine core can influence the rate of bromination.

  • Electron-donating groups (EDGs) on the pyrazine ring can increase the electron density of the heterocyclic system, potentially leading to faster reaction rates.

  • Electron-withdrawing groups (EWGs) on the pyrazine ring can decrease the reactivity of the core, possibly requiring harsher reaction conditions (e.g., higher temperatures or longer reaction times).

In some synthetic strategies, the pyrazine ring is substituted prior to the construction of the fused imidazole ring.[3] For example, starting with a substituted 2-aminopyrazine allows for the introduction of diversity at various positions on the final imidazo[1,2-a]pyrazine product. Subsequent bromination at the C3 position is then carried out on the substituted core.[3]

Characterization of 3-Bromoimidazo[1,2-a]pyrazines

The successful synthesis of 3-bromoimidazo[1,2-a]pyrazines can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton at the C3 position will be absent in the product spectrum. The chemical shifts and coupling constants of the remaining protons on the pyrazine ring will be indicative of the substitution pattern. For the parent 3-bromoimidazo[1,2-a]pyrazine, the following signals are characteristic: δ 7.80 (1H, s), 6.87 (1H, d), 7.71 (1H, s), 8.27 (1H, d).

    • ¹³C NMR: The resonance for the C3 carbon will show a significant downfield shift due to the deshielding effect of the bromine atom.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Safety Precautions

N-Bromosuccinimide (NBS):

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage.[5][6] May intensify fire; oxidizer.[7]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7][8] Handle in a well-ventilated area or a fume hood.[5][8] Keep away from combustible materials.[7]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[5][8] If swallowed, rinse mouth and seek immediate medical attention.[5]

Molecular Bromine (Br₂):

  • Hazards: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation of vapors can cause severe respiratory damage.[9]

  • Handling: Must be handled in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.[9] Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • First Aid: In case of any exposure, seek immediate medical attention. For skin contact, flush with copious amounts of water.[9]

Conclusion

The regioselective bromination of the imidazo[1,2-a]pyrazine core is a robust and reliable transformation that provides key intermediates for the synthesis of medicinally important compounds. By understanding the underlying mechanism and following the detailed protocols outlined in this guide, researchers can efficiently and safely prepare a wide range of 3-bromoimidazo[1,2-a]pyrazine derivatives for their drug discovery and development efforts.

References

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. (2014). Available at: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Rsc.org. (n.d.). Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. (2018). Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. (n.d.). Available at: [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. (n.d.). Available at: [Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. National Center for Biotechnology Information. (2018). Available at: [Link]

  • 3-Bromoimidazo(1,2-a)pyrazine. PubChem. (n.d.). Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science (RSC Publishing). (n.d.). Available at: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. (2019). Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. (2025). Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar. (2015). Available at: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ResearchGate. (2025). Available at: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. (2018). Available at: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect. (n.d.). Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. (2017). Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. (2023). Available at: [Link]

Sources

Application

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid as a kinase inhibitor

An Application Guide for the Biological Characterization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid as a Putative Kinase Inhibitor Authored by: Gemini, Senior Application Scientist Introduction The imidazo[1,2-a]...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Biological Characterization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid as a Putative Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent modulators of key cellular pathways.[1][2] Derivatives of this core structure have been successfully developed as inhibitors of several critical enzyme families, most notably protein kinases.[3] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3] Consequently, the imidazo[1,2-a]pyrazine framework has been the foundation for inhibitors targeting Aurora kinases, PI3K, and Anaplastic Lymphoma Kinase (ALK), among others.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (MW: 242.03 g/mol , Formula: C₇H₄BrN₃O₂) as a novel, putative kinase inhibitor.[6] While extensive data exists for the broader class of imidazo[1,2-a]pyrazines, this specific analog requires systematic evaluation to determine its biological activity profile.

The following application notes and protocols are designed to provide a robust framework for determining the compound's inhibitory potency, selectivity across the kinome, and its functional effects in a cellular context. The methodologies described herein are based on industry-standard assays and are intended to guide the user from initial biochemical characterization to more physiologically relevant cell-based validation.

Section 1: Compound Handling and Stock Solution Preparation

Prior to any biological assay, the compound must be accurately weighed and dissolved to create a high-concentration stock solution, typically in 100% dimethyl sulfoxide (DMSO). This is a critical step, as inaccurate stock concentrations will lead to erroneous potency values.

Protocol 1.1: Preparation of a 10 mM DMSO Stock Solution

  • Objective: To prepare a standardized 10 mM stock solution of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid for use in all subsequent assays.

  • Materials:

    • 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (MW: 242.03 g/mol )[6]

    • Anhydrous, molecular biology grade DMSO

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Tare the analytical balance with a clean microcentrifuge tube.

    • Carefully weigh out approximately 1-2 mg of the compound into the tube. Record the exact mass.

    • Calculate the required volume of DMSO to add using the following formula: Volume (µL) = (Mass (mg) / 242.03 ( g/mol )) * 100,000

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication step may be used if solubility is an issue.

    • Centrifuge the tube briefly to pellet any undissolved particulates.

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the stock completely and vortex gently.

Section 2: In Vitro Biochemical Kinase Inhibition Assays

The first step in characterizing a putative inhibitor is to measure its direct effect on the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][8]

Protocol 2.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of inhibitor potency.

  • Principle of the Assay: The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity.[8]

  • Materials:

    • Recombinant purified kinase (e.g., Aurora A, Aurora B, PI3Kα)

    • Kinase-specific substrate (e.g., Kemptide, myelin basic protein)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Reaction Buffer (specific to each kinase, typically contains MgCl₂, DTT)

    • ATP solution

    • 10 mM compound stock solution in DMSO

    • White, opaque 384-well assay plates

    • Luminometer plate reader

  • Step-by-Step Methodology:

    • Compound Dilution:

      • Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., a 10-point, 3-fold serial dilution starting from 1 mM). This will be your 1000x working stock plate.

      • Transfer a small volume of these dilutions into an intermediate plate and dilute further in kinase buffer to create a 4x final concentration stock.

    • Kinase Reaction Setup:

      • Prepare a master mix containing the kinase and its specific substrate in the appropriate reaction buffer.

      • Add 5 µL of the kinase/substrate master mix to each well of a 384-well plate.

      • Add 5 µL of the 4x serially diluted compound to the respective wells. For controls, add 5 µL of buffer with the same percentage of DMSO (vehicle control, 100% activity) and 5 µL of a known inhibitor for the target kinase (positive control).

    • Initiating the Reaction:

      • Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to accurately determine ATP-competitive inhibition.[9]

      • To initiate the kinase reaction, add 10 µL of the ATP solution to each well.

      • Mix the plate gently on a plate shaker and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Signal Generation and Detection:

      • Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate for 40 minutes at room temperature.

      • Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition:

      • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

ADP_Glo_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Detection A Prepare Serial Dilutions of Compound in DMSO C Add Diluted Compound or DMSO Control A->C B Add Kinase/Substrate Mix to 384-well Plate D Initiate with ATP Solution (Final [ATP] ≈ Km) C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) E->F G Incubate at RT (40 min) F->G H Add Kinase Detection Reagent (Converts ADP to ATP -> Light) G->H I Incubate at RT (30 min) H->I J Read Luminescence I->J Characterization_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays A Primary Screen (Single-Dose vs. Kinase Panel) B Biochemical IC50 Determination (e.g., ADP-Glo™ Assay) A->B Active Hit C Cellular Target Engagement (e.g., NanoBRET™ Assay) B->C Potent & Selective D Target Phosphorylation Assay (Western Blot / ELISA) C->D E Functional Cellular Assay (e.g., Anti-Proliferation) D->E F In Vivo Xenograft Model (Advanced evaluation) E->F Cell-Active

Figure 2. General workflow for kinase inhibitor characterization.

Protocol 4.1: Cellular Target Phosphorylation Assay (Western Blot)

  • Objective: To determine if the compound can inhibit the activity of a target kinase inside intact cells by measuring the phosphorylation status of a known downstream substrate. For example, inhibition of Aurora B kinase leads to a decrease in the phosphorylation of Histone H3 at Serine 10 (pHH3). [10]2. Materials:

    • Cancer cell line expressing the target kinase (e.g., HeLa or A2780 for Aurora kinases). [3] * Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Compound stock solution.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Cell Plating: Seed cells in a 6-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with increasing concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blot:

      • Normalize protein amounts for each sample and separate them by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA).

      • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Wash again and add ECL substrate.

      • Image the blot using a chemiluminescence imager.

    • Analysis: Re-probe the blot with an antibody for the total protein of the substrate to ensure equal loading. Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Section 5: Signaling Pathway Context

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting experimental results. Aurora kinases, for example, are key regulators of mitosis. [3]An inhibitor targeting Aurora A or B would be expected to cause defects in cell division, such as mitotic arrest.

Aurora_Pathway cluster_cycle Cell Cycle Progression cluster_kinases Key Mitotic Kinases G2 G2 Phase M M Phase (Mitosis) G2->M AurA Aurora A G2->AurA G1 G1 Phase M->G1 AurB Aurora B M->AurB Centrosome Centrosome Maturation & Spindle Assembly AurA->Centrosome Cytokinesis Chromosome Segregation & Cytokinesis AurB->Cytokinesis Inhibitor 5-Bromoimidazo[1,2-a] pyrazine-2-carboxylic acid Inhibitor->AurA Inhibitor->AurB Centrosome->M Arrest Mitotic Arrest & Cell Death Centrosome->Arrest Inhibition Cytokinesis->G1 Cytokinesis->Arrest Inhibition

Sources

Method

Application Notes and Protocols: Biological Activity of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry The imidazo[1,2-a]pyrazine nucleus is a nitrogen-fused het...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine nucleus is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. It is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1][2] Derivatives of this core structure have been reported to exhibit a multitude of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and even effects on the central nervous system.[1][3] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical properties and biological activity.

The subject of this guide, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives, represents a specific chemical space within this broader class of compounds. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position are expected to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall steric profile. These modifications can lead to enhanced potency, selectivity, or novel mechanisms of action compared to other derivatives.

These application notes provide a comprehensive overview of the potential biological activities of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, drawing upon the established knowledge of the broader imidazo[1,2-a]pyrazine class. Detailed protocols for the evaluation of these activities are provided to guide researchers in their drug discovery and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are promising frameworks for the development of novel anticancer agents.[4][5] Their anticancer properties are often attributed to their ability to modulate key signaling pathways, induce apoptosis, and inhibit kinases that are critical for tumor progression.[4][5]

Scientific Rationale and Putative Mechanism of Action

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the larynx, liver, breast, and skin.[6][7] While the precise mechanism of action for the 5-bromo-2-carboxylic acid derivatives is yet to be elucidated, several plausible targets and pathways can be hypothesized based on related compounds:

  • Kinase Inhibition: Many small molecule anticancer drugs target protein kinases. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases involved in cell proliferation.[5] One study on imidazo[1,2-a]pyrazine derivatives identified Cyclin-Dependent Kinase 9 (CDK9) as a target, with the most potent compound showing an IC50 of 0.16 µM.[8] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells.

  • Induction of Apoptosis: Imidazo[1,2-a]pyridine compounds have been observed to induce apoptosis in cancer cells by activating caspase pathways.[9] This can be triggered by various cellular stresses, including the inhibition of critical survival pathways like the Akt signaling pathway.[9]

  • Modulation of Key Signaling Pathways: The unique structure of these compounds allows for interaction with various biological targets, potentially modulating key signaling pathways involved in cancer development.[4]

The introduction of a bromine atom at the 5-position can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The carboxylic acid group at the 2-position can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a target enzyme or receptor.

Quantitative Data for Representative Imidazo[1,2-a]pyrazine Derivatives

To provide a context for the potential potency of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, the following table summarizes the in vitro anticancer activity of other imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
12b (an imidazo[1,2-a]pyridine derivative)Hep-2 (Laryngeal Carcinoma)11[6][7]
HepG2 (Hepatocellular Carcinoma)13[6][7]
MCF-7 (Breast Cancer)11[6][7]
A375 (Skin Cancer)11[6][7]
3c (an imidazo[1,2-a]pyrazine derivative)MCF7 (Breast Cancer)6.66 (average of 3 cell lines)[8]
HCT116 (Colorectal Cancer)[8]
K652 (Chronic Myelogenous Leukemia)[8]

Note: The above data is for related compounds and serves as a benchmark. The activity of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives must be determined experimentally.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of test compounds on cancer cell lines.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for another 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antiviral Activity: Combating Viral Infections

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents with new mechanisms of action.[10] Imidazo[1,2-a]pyrazine derivatives have shown promise as potent and broad-spectrum antiviral agents, particularly against influenza viruses.[10][11]

Scientific Rationale and Putative Mechanism of Action

A notable study identified an imidazo[1,2-a]pyrazine derivative, designated as A4, as a potent inhibitor of influenza A viruses, including oseltamivir-resistant strains.[10] The proposed mechanism of action involves the direct binding of A4 to the viral nucleoprotein (NP), which leads to its clustering and prevents its accumulation in the nucleus.[10] This is a critical step in the viral replication cycle, as the nuclear import of the viral ribonucleoprotein complex is essential for transcription and replication of the viral genome.

Furthermore, some imidazo[1,2-a]pyrazine derivatives have been investigated for their activity against human coronavirus 229E.[8] The predicted target for these compounds was the viral protease, an enzyme crucial for processing viral polyproteins into functional proteins.[8]

The 5-bromo and 2-carboxylic acid substitutions on the imidazo[1,2-a]pyrazine scaffold could enhance interactions with viral proteins through the mechanisms described earlier (halogen bonding and hydrogen bonding), potentially leading to improved antiviral potency.

Quantitative Data for Representative Imidazo[1,2-a]pyrazine Derivatives
Compound IDVirusAssayEC50 / IC50Reference
A4 Influenza A (various strains)Phenotypic ScreeningPotent and broad-spectrum[10]
3b Human Coronavirus 229EAntiviral AssayIC50 = 56.96 µM[8]
A4 HIV IIIB strainAnti-HIV AssayEC50 = 0.98 µM[10]
A4 HIV Reverse TranscriptaseEnzyme Inhibition AssayIC50 = 0.41 µM[10]
Experimental Protocol: General Antiviral Assay (Cytopathic Effect Inhibition)

This protocol describes a general method to screen for antiviral activity by measuring the inhibition of virus-induced cytopathic effect (CPE).[12]

Objective: To determine the antiviral efficacy of test compounds by quantifying the protection of host cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for many other viruses)

  • Virus stock with a known titer

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed host cells into 96-well plates at an appropriate density to form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds in infection medium (low-serum or serum-free medium).

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compounds to the wells.

    • Immediately infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Include cell-only controls, virus-only controls, and a positive control (a known antiviral drug).

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours, or until significant CPE is observed in the virus-only control wells.

  • Quantification of Cell Viability:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal stabilization.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the EC50 (half-maximal effective concentration).

    • Separately, determine the CC50 (half-maximal cytotoxic concentration) of the compounds on uninfected cells to calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_viability Viability Assay cluster_analysis Data Analysis seed_cells Seed Host Cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds_virus Add Compounds & Virus incubate_24h->add_compounds_virus incubate_48_72h Incubate for 48-72h add_compounds_virus->incubate_48_72h add_reagent Add Viability Reagent incubate_48_72h->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence calculate_ec50_cc50 Calculate EC50 & CC50 measure_luminescence->calculate_ec50_cc50 determine_si Determine Selectivity Index calculate_ec50_cc50->determine_si

Caption: Workflow for a general antiviral cytopathic effect (CPE) inhibition assay.

Antibacterial Activity: A Potential Solution to Antibiotic Resistance

The imidazo[1,2-a]pyrazine scaffold has also been explored for its antibacterial properties.[1][3] The development of new antibacterial agents is crucial in the face of growing antibiotic resistance.

Scientific Rationale and Putative Mechanism of Action

Several studies have reported the antibacterial activity of imidazo[1,2-a]pyrazine derivatives against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[3] While the specific molecular targets are not always fully elucidated, a quantitative structure-activity relationship (QSAR) study on imidazo[1,2-a]pyrazine derivatives suggested that Staphylococcus aureus Pyruvate carboxylase (SaPC) could be a likely molecular target.[13] This enzyme is essential for bacterial metabolism, making it an attractive target for antibiotic development.

The structural features of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid could contribute to its antibacterial activity by facilitating interactions with bacterial enzymes or other essential cellular components.

Quantitative Data for Representative Imidazo[1,2-a]pyrazine Derivatives

The antibacterial activity is often reported as the zone of inhibition in disk diffusion assays or as the minimum inhibitory concentration (MIC) in dilution methods.

Compound ClassBacterial StrainActivityReference
Imidazo[1,2-a]pyrazine derivativesBacillus subtilisActive[3]
Staphylococcus aureusActive[3]
E. coliActive[3]
Pseudomonas aeruginosaActive[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Objective: To determine the MIC of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation:

    • Perform a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can be used to measure the optical density at 600 nm to aid in the determination.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_compounds Prepare Serial Dilutions of Compounds inoculate_plate Inoculate Microtiter Plate prepare_compounds->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_16_20h Incubate for 16-20h inoculate_plate->incubate_16_20h read_mic Visually Determine MIC incubate_16_20h->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Concluding Remarks and Future Directions

The 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, virology, and bacteriology. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore the biological activities of derivatives based on this core structure.

Future research should focus on:

  • Synthesis of a diverse library of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives to establish clear structure-activity relationships (SAR).

  • Elucidation of the precise mechanisms of action for the most potent compounds through target identification and validation studies.

  • In vivo evaluation of lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the outlined experimental approaches, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

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  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate.

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Application

Application Notes &amp; Protocols: Investigating 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid in Cancer Research

Executive Overview The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across various disease areas, notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across various disease areas, notably in oncology.[1][2] Derivatives of this heterocyclic system have been shown to exhibit potent anti-cancer activity by modulating critical cellular processes.[3][4] Their mechanisms of action are diverse and include the inhibition of key oncogenic kinases (e.g., PI3K, CDK9), the induction of apoptosis, and the arrest of the cell cycle, making them highly attractive candidates for novel drug development.[1][5][6]

This guide focuses on 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 2386295-35-6), a specific, publicly cataloged but largely uncharacterized member of this promising chemical class.[7] We present this molecule as a foundational tool for cancer research. The following application notes and protocols are designed to provide a comprehensive, hypothesis-driven framework for its synthesis, characterization, and systematic evaluation as a potential anti-cancer agent. This document serves as a detailed roadmap for researchers aiming to explore its therapeutic potential and elucidate its mechanism of action.

Section 1: Chemical Profile, Synthesis, and Characterization

Physicochemical Properties
PropertyValueSource
CAS Number 2386295-35-6ChemScene[7]
Molecular Formula C₇H₄BrN₃O₂ChemScene[7]
Molecular Weight 242.03 g/mol ChemScene[7]
SMILES O=C(C1=CN2C(C=NC=C2Br)=N1)OChemScene[7]
Topological Polar Surface Area 67.49 ŲChemScene[7]
Predicted LogP 1.19ChemScene[7]
Proposed Synthesis Protocol: Cyclocondensation Reaction

This protocol outlines the synthesis of the title compound from commercially available starting materials.

Objective: To synthesize 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid via a one-pot cyclocondensation reaction.

Materials:

  • 2-Amino-5-bromopyrazine

  • Bromopyruvic acid

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-5-bromopyrazine (1.0 eq) in anhydrous MeOH (approx. 10-15 mL per mmol of aminopyrazine).

  • Reagent Addition: To this suspension, add bromopyruvic acid (1.0 eq) at room temperature.[8]

  • Cyclization: Heat the reaction mixture to reflux (approx. 65°C for MeOH) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Neutralization & Extraction: To the residue, add a saturated aqueous solution of NaHCO₃ until the pH is neutral to basic. This step neutralizes the hydrobromic acid byproduct. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Structural Characterization

Rationale: Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic methods is required to confirm the identity and purity of the synthesized compound.

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons. The resulting spectra should be consistent with the target molecule's framework.

  • Mass Spectrometry (MS): To confirm the molecular weight. The ESI-MS spectrum should show a prominent [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated mass (242.03), with the characteristic isotopic pattern for a single bromine atom.[10]

  • Purity Analysis (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Section 2: Hypothesis-Driven Mechanistic Framework

Rationale: The imidazo[1,2-a]pyrazine scaffold is a known inhibitor of multiple oncogenic kinases, particularly within the PI3K/AKT/mTOR pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival and is dysregulated in a majority of human cancers. Therefore, a primary testable hypothesis is that 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid exerts its anti-cancer effects by inhibiting one or more nodes within this critical signaling cascade.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor 5-Bromoimidazo [1,2-a]pyrazine- 2-carboxylic acid Inhibitor->PI3K Hypothesized Target Inhibitor->AKT Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the test compound.

Section 3: Core In Vitro Evaluation Protocols

A tiered approach, moving from broad phenotypic screening to specific mechanistic validation, is the most efficient strategy for characterizing a novel compound.

In_Vitro_Workflow A Step 1: Broad Screening (Cell Viability Assay) D Data Analysis & IC50 Determination A->D B Step 2: Long-Term Survival (Clonogenic Assay) E Confirmation of Anti-Proliferative Effect B->E C Step 3: Mechanistic Validation (Western Blot, Flow Cytometry) F Elucidation of MoA (Apoptosis, Cell Cycle, Pathway Inhibition) C->F D->B E->C

Caption: Tiered workflow for the in vitro evaluation of a novel anti-cancer compound.

Protocol 3.1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound across a panel of human cancer cell lines.

Rationale: An initial screen against multiple cancer cell lines (e.g., breast, lung, prostate) provides a broad view of the compound's cytotoxic potential and can reveal differential sensitivity.[9][11] This data is crucial for selecting the most responsive cell lines for deeper mechanistic studies.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung CancerTBD
MCF-7Breast CancerTBD
PC-3Prostate CancerTBD
HCT116Colorectal CancerTBD
Protocol 3.2: Mechanistic Validation via Western Blotting

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Rationale: A decrease in the phosphorylated forms of AKT (at Ser473) and mTOR (at Ser2448) following treatment provides direct evidence of target engagement within the hypothesized pathway.[1][11] This assay validates the mechanistic hypothesis generated in Section 2.

Procedure:

  • Cell Treatment: Seed a responsive cell line (e.g., MCF-7) in 6-well plates. Grow to 70-80% confluency and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 6-24 hours. Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3.3: Cell Cycle and Apoptosis Analysis via Flow Cytometry

Objective: To determine if the compound's cytotoxic effect is due to cell cycle arrest or the induction of apoptosis.

Rationale: Many kinase inhibitors, including imidazo[1,2-a]pyrazine derivatives, induce cell death by disrupting the cell cycle or activating programmed cell death (apoptosis).[1][5] Distinguishing between these outcomes is a critical step in defining the compound's cellular mechanism.

Procedure (Cell Cycle - Propidium Iodide Staining):

  • Treat cells as described for Western Blotting for 24-48 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Procedure (Apoptosis - Annexin V/PI Staining):

  • Treat cells for 24-48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Section 4: Prospective Advanced Characterization

Rationale: Following successful in vitro characterization, advancing the compound into more complex biological systems is necessary to assess its potential as a therapeutic agent.

In Vivo Efficacy (Murine Xenograft Model)

Objective: To evaluate the anti-tumor activity of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in a living organism.

Rationale: An in vivo model is the gold standard for assessing a compound's efficacy, providing insights into its pharmacokinetics, tolerability, and ability to reduce tumor growth in a complex biological environment.[12][13]

High-Level Protocol:

  • Cell Implantation: Subcutaneously implant a responsive human cancer cell line (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on an optimized schedule.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This document provides a structured, multi-faceted approach to investigate the anti-cancer potential of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. By following these protocols, researchers can systematically progress from basic synthesis and characterization to detailed in vitro mechanistic studies and prospective in vivo validation. The data generated will establish a robust foundation for understanding the compound's biological activity and will be crucial for guiding future efforts, such as structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties.[3] The imidazo[1,2-a]pyrazine scaffold continues to be a rich source of potential oncology therapeutics, and a thorough investigation of this novel derivative is a scientifically compelling endeavor.

References

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. Available at: [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and.... ResearchGate. Available at: [Link]

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Method

Unlocking the Antiviral Potential of Imidazo[1,2-a]pyrazine Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. The imidazo[1,2-a]pyrazine scaffold has recent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. The imidazo[1,2-a]pyrazine scaffold has recently gained significant attention as a promising framework for the development of potent antiviral agents. This guide provides an in-depth exploration of the antiviral applications of these compounds, detailing their mechanisms of action and providing comprehensive, field-proven protocols for their synthesis, screening, and characterization.

Introduction to Imidazo[1,2-a]pyrazines: A Privileged Scaffold in Antiviral Research

Imidazo[1,2-a]pyrazines are nitrogen-fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities. Their rigid, planar structure and synthetic tractability make them an attractive starting point for medicinal chemists. Initially investigated for other therapeutic applications, including as HIV reverse transcriptase inhibitors, a series of these compounds has shown potent antiviral activity against clinically significant viruses, notably influenza A viruses and human coronaviruses.[1] Their novel mechanisms of action and efficacy against drug-resistant viral strains highlight their potential as next-generation antiviral drugs.

Part 1: Antiviral Activity Against Influenza A Virus

A significant breakthrough in the application of imidazo[1,2-a]pyrazines has been the discovery of their potent anti-influenza activity. Certain derivatives have shown efficacy against various influenza A and B strains, including oseltamivir-resistant variants.[1][2]

Mechanism of Action: Targeting the Viral Nucleoprotein

Unlike many existing anti-influenza drugs that target neuraminidase or the M2 ion channel, a leading imidazo[1,2-a]pyrazine derivative, designated as A4 , exhibits a novel mechanism of action by directly targeting the viral nucleoprotein (NP).[1] The NP is a critical multifunctional protein essential for the transcription, replication, and packaging of the viral genome.

Compound A4 has been shown to induce the clustering of NP in the cytoplasm of infected cells, thereby preventing its accumulation in the nucleus.[1] This cytoplasmic sequestration of NP effectively disrupts the formation of functional viral ribonucleoprotein complexes (vRNPs), a crucial step in the viral life cycle. This unique mechanism offers a significant advantage, as it targets a highly conserved protein among different influenza A strains, suggesting a higher barrier to the development of resistance.

Signaling Pathway: Inhibition of Influenza NP Nuclear Import

G cluster_virus Influenza Virus Life Cycle cluster_drug Mechanism of Action vRNP_entry Viral RNP Entry into Cytoplasm NP_synthesis Viral NP Synthesis in Cytoplasm vRNP_entry->NP_synthesis NP_import NP Nuclear Import NP_synthesis->NP_import vRNP_assembly vRNP Assembly & Replication in Nucleus NP_import->vRNP_assembly vRNP_export vRNP Nuclear Export vRNP_assembly->vRNP_export budding Virus Budding and Release vRNP_export->budding A4 Imidazo[1,2-a]pyrazine (A4) NP_clustering Induces NP Clustering in Cytoplasm A4->NP_clustering NP_clustering->inhibition

Caption: Mechanism of action of imidazo[1,2-a]pyrazine A4 against influenza virus.

Quantitative Antiviral Data

The antiviral efficacy of several imidazo[1,2-a]pyrazine derivatives against an influenza A virus reporter strain (PR8-PB2-Gluc) is summarized below. The data highlights the potent activity and favorable safety profile of these compounds.[1]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
A3 4.57>40>8.75
A4 2.7527.369.95
A5 3.86>40>10.36
A8 3.5124.226.90
A15 2.3518.297.78
A16 4.28>40>9.35
Oseltamivir Carboxylate 0.18>100>555

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Part 2: Antiviral Activity Against Human Coronavirus

Derivatives of the imidazo[1,2-a]pyrazine scaffold have also demonstrated promising activity against human coronaviruses, offering a potential therapeutic avenue for these respiratory pathogens.

Mechanism of Action: Potential Protease Inhibition

While the precise mechanism is still under investigation, in silico docking studies suggest that certain imidazo[1,2-a]pyrazine derivatives, such as compound 3b , have a high affinity for the main protease (Mpro) of coronaviruses.[3] The Mpro is a crucial enzyme for viral replication, as it cleaves the viral polyprotein into functional non-structural proteins. Inhibition of this protease would halt the viral life cycle.

Experimental Workflow: Antiviral Screening and Characterization

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Hit Characterization synthesis Groebke-Blackburn-Bienaymé Multicomponent Reaction phenotypic Phenotypic Screening (e.g., Luciferase Reporter Assay) synthesis->phenotypic cytotoxicity Cytotoxicity Assay (MTT Assay) synthesis->cytotoxicity dose_response Dose-Response Assays (EC₅₀ & CC₅₀ Determination) phenotypic->dose_response cytotoxicity->dose_response moa Mechanism of Action Studies (e.g., Immunofluorescence, SPR) dose_response->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo

Caption: A typical workflow for the discovery and development of antiviral imidazo[1,2-a]pyrazines.

Quantitative Antiviral Data

A selected imidazo[1,2-a]pyrazine derivative has shown inhibitory activity against the human coronavirus 229E (HCoV-229E).

CompoundVirusIC₅₀ (µM)Selectivity Index (SI)
3b HCoV-229E56.967.14

IC₅₀: 50% inhibitory concentration. SI: Selectivity Index.

Part 3: Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyrazine Derivatives via Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes a one-pot, three-component reaction for the synthesis of the imidazo[1,2-a]pyrazine scaffold.

Materials:

  • 2-aminopyrazine

  • Aldehyde (various)

  • Isocyanide (various)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) and the desired aldehyde (1.1 eq) in a 3:1 mixture of DCM:MeOH, add the isocyanide (1.1 eq).

  • Add the Lewis acid catalyst, such as Sc(OTf)₃ (10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired imidazo[1,2-a]pyrazine derivative.

Protocol 2: Phenotypic Screening for Anti-Influenza Activity using a Gaussia Luciferase (Gluc) Reporter Virus

This protocol outlines a high-throughput compatible method for screening compounds for their ability to inhibit influenza virus replication using a recombinant virus expressing Gaussia luciferase.[4][5][6][7][8]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Recombinant influenza A virus expressing Gaussia luciferase (e.g., PR8-PB2-Gluc)

  • 96-well white, flat-bottom tissue culture plates

  • Cell culture medium (e.g., DMEM with appropriate supplements)

  • Test compounds (dissolved in DMSO)

  • Gaussia Luciferase Glow Assay Kit

  • Luminometer

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the growth medium from the cells and infect with the PR8-PB2-Gluc reporter virus at a multiplicity of infection (MOI) of 0.01.

  • Immediately add the diluted test compounds to the infected cells. Include a virus-only control (no compound) and a no-virus control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 36-48 hours.

  • Measure the Gaussia luciferase activity in the cell culture supernatant according to the manufacturer's protocol using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of the test compounds.[4][7][9][10]

Materials:

  • MDCK or other appropriate host cells

  • 96-well clear, flat-bottom tissue culture plates

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 2.

  • After overnight incubation, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a cells-only control (no compound).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cells-only control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Protocol 4: Indirect Immunofluorescence Assay for Influenza Nucleoprotein (NP) Localization

This protocol is used to visualize the subcellular localization of the influenza NP in infected cells treated with test compounds.[1][11][12][13]

Materials:

  • MDCK cells grown on coverslips in a 24-well plate

  • Influenza A virus (e.g., A/Puerto Rico/8/1934)

  • Test compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-influenza A NP monoclonal antibody

  • Secondary antibody: fluorescently labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed MDCK cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Infect the cells with influenza A virus at an MOI of 1 for 1 hour at 4°C to allow for virus attachment.

  • Wash the cells with cold PBS to remove unbound virus and add fresh medium containing the test compound at the desired concentration. Include a no-compound control.

  • Incubate for 6-8 hours at 37°C.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-NP antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Part 4: Broad-Spectrum Potential

While the most detailed research has focused on influenza and coronaviruses, the broader class of imidazole-containing compounds has shown activity against a range of other viruses, suggesting that the imidazo[1,2-a]pyrazine scaffold may also have broad-spectrum potential. Related compounds have been reported to inhibit:

  • Dengue Virus (DENV) [9][14]

  • Yellow Fever Virus (YFV) [9]

  • Zika Virus (ZIKV) [15][16]

  • Chikungunya Virus (CHIKV) [17][18]

  • Respiratory Syncytial Virus (RSV) [19]

  • Human Immunodeficiency Virus (HIV) [10]

  • Herpesviruses

Further investigation is warranted to explore the efficacy of imidazo[1,2-a]pyrazine derivatives against these and other viral pathogens.

Conclusion

Imidazo[1,2-a]pyrazine compounds represent a versatile and promising class of antiviral agents. Their novel mechanisms of action, particularly the targeting of the influenza nucleoprotein, offer a significant advantage in the face of growing antiviral resistance. The protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and characterize these compounds, facilitating the discovery and development of new and effective antiviral therapies. The broad-spectrum potential of the underlying scaffold further enhances its appeal for future drug discovery efforts against a variety of viral threats.

References

  • Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. (URL: [Link])

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC. (URL: [Link])

  • Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC. (URL: [Link])

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor | ACS Pharmacology & Translational Science. (URL: [Link])

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC. (URL: [Link])

  • A reporter system for assaying influenza virus RNP functionality based on secreted Gaussia luciferase activity - PMC. (URL: [Link])

  • Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC. (URL: [Link])

  • A Parallel Phenotypic Versus Target-Based Screening Strategy for RNA-Dependent RNA Polymerase Inhibitors of the Influenza A Virus - PMC. (URL: [Link])

  • Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - ResearchGate. (URL: [Link])

  • Imidazonaphthyridine effects on Chikungunya virus replication: Antiviral activity by dependent and independent of interferon type 1 pathways - PMC. (URL: [Link])

  • Influenza A Virus Encoding Secreted Gaussia Luciferase as Useful Tool to Analyze Viral Replication and Its Inhibition by Antiviral Compounds and Cellular Proteins | PLOS One. (URL: [Link])

  • RNP assaying by Fluc and Gluc systems after reconstitution of influenza... - ResearchGate. (URL: [Link])

  • Novel Imidazo[1,2-a]pyrazines as HIV-1 NNRTIs | PDF | Management Of Hiv/Aids - Scribd. (URL: [Link])

  • Schematic of luciferase reporter assay to measure influenza virus inactivation pH.. (URL: [Link])

  • Recent advances of phenotypic screening strategies in the application of anti-influenza virus drug discovery - PMC. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed. (URL: [Link])

  • English Paper - 中国国家流感中心. (URL: [Link])

  • Recent advances of phenotypic screening strategies in the application of anti-influenza virus drug discovery - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro. (URL: [Link])

  • A potent candidate against Zika virus infection: Synthesis, bioactivity, radiolabeling and biodistribution studies | CoLab. (URL: [Link])

  • Antivirals Against Chikungunya Virus: Is the Solution in Nature? - MDPI. (URL: [Link])

  • Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus - Frontiers. (URL: [Link])

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - MDPI. (URL: [Link])

  • Imidazonaphthyridine effects on Chikungunya virus replication: Antiviral activity by dependent and independent of interferon type 1 pathways - PubMed. (URL: [Link])

  • A mini review of antiviral compounds against dengue virus | Community Acquired Infection. (URL: [Link])

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC. (URL: [Link])

  • Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC. (URL: [Link])

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Sources

Application

Suzuki coupling reactions with 5-Bromoimidazo[1,2-a]pyrazine derivatives

An Application Guide to Suzuki-Miyaura Cross-Coupling for the Functionalization of 5-Bromoimidazo[1,2-a]pyrazine Derivatives Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling for the Functionalization of 5-Bromoimidazo[1,2-a]pyrazine Derivatives

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] This nitrogen-rich bicyclic system is a key structural motif in numerous biologically active molecules and marketed pharmaceuticals.[3] Its structural similarity to purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in critical disease pathways.[1][3] Consequently, derivatives of this scaffold are explored for their therapeutic potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][4]

The development of new therapeutic agents often relies on the ability to synthesize and screen a diverse library of analogues. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for creating carbon-carbon bonds, making it an indispensable tool for modifying the imidazo[1,2-a]pyrazine core.[5][6] This palladium-catalyzed reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at specific positions, starting from a halogenated precursor like 5-Bromoimidazo[1,2-a]pyrazine. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acid coupling partners.[7][8]

This guide provides a detailed overview of the Suzuki-Miyaura coupling reaction as applied to 5-Bromoimidazo[1,2-a]pyrazine derivatives, offering mechanistic insights, optimized protocols, and troubleshooting advice for researchers in drug discovery and synthetic chemistry.

Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[9][10] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][11] Understanding the role of each component is critical for reaction optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-Bromoimidazo[1,2-a]pyrazine. This step forms a Pd(II) intermediate.[10][12] The rate of this step is influenced by the electron density of the C-Br bond and the nature of the palladium catalyst's ligands. Electron-rich and bulky phosphine ligands are known to accelerate this step, which is particularly important for heteroaryl halides.[6][11]

  • Transmetalation : In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center.[13] This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[14] This boronate then displaces the halide on the Pd(II) complex. The choice of base and solvent is crucial for the efficiency of this step.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12] Bulky ligands on the palladium center often promote this step.[11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-Br Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diaryl Complex) PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl Ar'-B(OH)₂ + Base PdII_Diaryl->Pd0 RedElim Reductive Elimination Product 5-Aryl-imidazo[1,2-a]pyrazine (Ar-Ar') PdII_Diaryl->Product RedElim->Pd0 Ar-Ar' ArBr 5-Bromoimidazo[1,2-a]pyrazine (Ar-Br) ArBr->PdII_Aryl Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Parameters

The success of the Suzuki coupling hinges on the careful selection of four key components:

ComponentRole & RationaleRecommended Choices for Imidazo[1,2-a]pyrazines
Palladium Source Provides the catalytic metal center. Precatalysts are often Pd(II) salts that are reduced in situ to the active Pd(0) species.[11]Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts like CataCXium® A Pd G3 or Buchwald G3 precatalysts.[15]
Ligand Stabilizes the palladium catalyst, enhances its solubility, and modulates its reactivity. For electron-rich heteroaryl bromides, bulky and electron-donating ligands are crucial to promote oxidative addition and reductive elimination.[6][11]Buchwald Ligands: XPhos, SPhos, RuPhos. Others: P(t-Bu)₃, PCy₃, or N-heterocyclic carbenes (NHCs).[16]
Base Activates the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[14] The strength and solubility of the base can significantly impact the reaction rate and yield.K₂CO₃ (mild), K₃PO₄ (often requires some water), Cs₂CO₃ (strong, good for challenging couplings).[15][17]
Solvent Solubilizes reagents and intermediates. Aprotic polar solvents are common. The addition of water can be beneficial, especially when using phosphate or carbonate bases.[15][18]1,4-Dioxane, Toluene, Tetrahydrofuran (THF), 2-Methyl-THF, often in a mixture with water (e.g., 4:1 or 5:1 ratio).[15][17]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol describes a general method for the coupling of 5-Bromoimidazo[1,2-a]pyrazine with a generic arylboronic acid.

Experimental_Workflow prep 1. Reagent Preparation - Weigh solids - Prepare solutions setup 2. Reaction Setup - Add solids to flask - Add stir bar prep->setup degas 3. Degassing - Purge with N₂/Ar - Add degassed solvent setup->degas catalyst 4. Catalyst Addition - Add Pd source & ligand degas->catalyst reaction 5. Reaction - Heat to desired temp - Stir vigorously catalyst->reaction monitor 6. Monitoring - TLC or LC-MS analysis reaction->monitor Check for completion monitor->reaction Incomplete workup 7. Aqueous Workup - Quench & extract - Dry organic layer monitor->workup Complete purify 8. Purification - Column chromatography workup->purify char 9. Characterization - NMR, MS, HPLC purify->char

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • 5-Bromoimidazo[1,2-a]pyrazine (1.0 eq.)

  • Arylboronic acid (1.2–1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for workup and purification

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromoimidazo[1,2-a]pyrazine (e.g., 0.5 mmol, 1.0 eq.), the arylboronic acid (0.6 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 4 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., 4 mL of Dioxane and 1 mL of H₂O) via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[7][17]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).[15]

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-imidazo[1,2-a]pyrazine product.

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to addressing common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Presence of oxygen, impure solvents, or incompatible functional groups.[19] Poor Reagent Quality: Degradation of boronic acid (protodeboronation) or ligand (oxidation).[19] Insufficient Temperature: Reaction may be too sluggish at the set temperature.Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[15] Use fresh, high-purity reagents. Consider more stable boronate esters (e.g., pinacol esters).[19] Cautiously increase the reaction temperature in 10 °C increments.[19]
Dehalogenation Side Product The starting 5-bromo compound is reduced to imidazo[1,2-a]pyrazine. This can be caused by certain bases or hydride sources in the reaction mixture.Switch to a different base (e.g., from K₃PO₄ to K₂CO₃ or Cs₂CO₃). Ensure solvents are pure.
Boronic Acid Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen oxidizing the Pd(0) catalyst to Pd(II).[11]Improve degassing procedures.[15] Ensure a proper Pd(0) source or that the precatalyst is efficiently reduced.
Protodeboronation The boronic acid reacts with a proton source (like water) to revert to the corresponding arene, effectively removing it from the reaction. This is more common with electron-deficient or some heteroaryl boronic acids.[11]Use a more stable boronate ester (pinacol or MIDA).[19] Minimize water content if possible or use a non-aqueous base/solvent system.[20]

Conclusion

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, providing a reliable and versatile platform for the late-stage functionalization of complex molecules. For the medicinally important imidazo[1,2-a]pyrazine scaffold, this reaction opens the door to vast chemical diversity, enabling the systematic exploration of structure-activity relationships. By understanding the underlying mechanism and carefully controlling key reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize novel derivatives for drug discovery programs. The protocols and troubleshooting guidance provided herein serve as a robust starting point for scientists aiming to leverage this powerful transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

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  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
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  • Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(2), 349-356.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Board, J., et al. (2009). Synthesis of Substituted imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. PubMed. Available from: [Link]

  • Singh, Y., et al. (2017). Suzuki Cross Coupling Reaction-A Review.
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  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1578.
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  • Request PDF. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
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  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5752-5759.
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  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • PubMed. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Available from: [Link]

  • Denmark, S. E., & Kassel, W. S. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 144(3), 1156-1162.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

Sources

Method

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and a New Frontier in Gαq/11 Signaling Research

An Application Note and Comprehensive Protocol for the Use of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid as a Chemical Probe for Gαq/11 Signaling The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structur...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Use of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid as a Chemical Probe for Gαq/11 Signaling

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of various enzymes and signaling pathways, including viral proteins, kinases, and G-protein coupled receptor (GPCR) downstream effectors.[3][4][5][6][7][8] This application note details the use of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid as a novel chemical probe for the investigation of Gαq/11 signaling.

Activating mutations in the GNAQ and GNA11 genes, which encode the G protein α-subunits Gαq and Gα11 respectively, are primary oncogenic drivers in over 90% of uveal melanoma (UM) cases.[6] These mutations lead to constitutive activation of downstream signaling pathways, most notably the Phospholipase C (PLC)/Protein Kinase C (PKC) and the Hippo-YAP pathways, promoting cell proliferation and survival. The development of selective inhibitors for this pathway is a critical area of research. Building on the discovery of imidazo[1,2-a]pyrazine derivatives as Gαq/11 inhibitors, this guide establishes 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid as a valuable tool for dissecting Gαq/11-mediated cellular processes.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for utilizing 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid to probe Gαq/11 signaling in cellular contexts.

Physicochemical Properties

PropertyValueSource
CAS Number 2386295-35-6[9]
Molecular Formula C₇H₄BrN₃O₂[9]
Molecular Weight 242.03 g/mol [9]
Appearance Solid (predicted)-
Purity ≥95% (typical)[9]
Storage Sealed in dry, 2-8°C[9]

PART 1: Mechanism of Action and Rationale for Use as a Chemical Probe

Proposed Mechanism of Action: Targeting the Gαq/11-Effector Interface

Based on studies of structurally related imidazo[1,2-a]pyrazine derivatives, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is proposed to function as a direct inhibitor of Gαq/11 proteins.[6] The primary mechanism involves binding to the Gα subunit and stabilizing the inactive GDP-bound state, thereby preventing the dissociation of the Gαβγ heterotrimer upon GPCR activation.[6] This action directly blocks the interaction of Gαq/11 with its primary effector, Phospholipase Cβ (PLCβ), and subsequently inhibits downstream signaling cascades.

The presence of the bromine atom at the 5-position and the carboxylic acid at the 2-position are critical for its activity and selectivity, contributing to specific interactions within the binding pocket of the Gα subunit.[10]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., GPR43) Gq_trimer Gαq/11-βγ (Inactive) GPCR->Gq_trimer Agonist Gq_active Gαq/11-GTP (Active) Gq_trimer->Gq_active GTP PLC PLCβ Gq_active->PLC YAP YAP (Inactive, p-YAP) Gq_active->YAP Suppresses LATS1/2 PIP2 PIP2 PLC->PIP2 Hydrolyzes Probe 5-Bromoimidazo[1,2-a]pyrazine -2-carboxylic acid Probe->Gq_trimer Stabilizes inactive state IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK p-ERK PKC->ERK Nucleus Nucleus ERK->Nucleus YAP_active YAP (Active, dephosphorylated) YAP->YAP_active YAP_active->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Proposed mechanism of Gαq/11 inhibition.

Principles of a High-Quality Chemical Probe

To be utilized effectively, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid must adhere to the principles of a high-quality chemical probe.[11][12] Researchers should validate these characteristics in their specific experimental system:

  • Potency and Selectivity: The probe should exhibit high potency for Gαq/11 while displaying minimal off-target effects against other Gα subunits (Gαs, Gαi, Gα12/13) and a broader panel of kinases and receptors.[13]

  • Cellular Activity: The probe must be cell-permeable to reach its intracellular target and demonstrate dose-dependent inhibition of Gαq/11 signaling in cell-based assays.[13]

  • Defined Mechanism of Action: Target engagement must be confirmed in cells, demonstrating that the probe directly binds to Gαq/11.[12]

  • Availability of Controls: The experimental design must include appropriate controls. While a structurally similar, inactive analog is ideal, in its absence, using probes with different chemical scaffolds that target the same protein can serve as an orthogonal control.[11]

PART 2: Experimental Protocols and Methodologies

Initial Probe Handling and Preparation
  • Reconstitution: The compound is a solid. For cell-based assays, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Solubility Check: Before use, visually inspect the stock solution for any precipitation. If necessary, gently warm to 37°C to ensure complete dissolution.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the culture should not exceed 0.1% to minimize solvent-induced artifacts.

Protocol: Determining Optimal Probe Concentration using a Western Blot-Based Assay

The first step in using a new chemical probe is to establish the optimal concentration range through a dose-response experiment.[13][14] This protocol uses the phosphorylation of ERK (p-ERK), a downstream effector of Gαq/11 signaling, as a readout.

Materials:

  • Uveal melanoma cell line with a known GNAQ/GNA11 mutation (e.g., OMM2.5, 92.1).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (10 mM stock in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Seeding: Seed uveal melanoma cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Treatment: The following day, treat the cells with increasing concentrations of the probe (e.g., 0, 0.1, 0.3, 1, 3, 10, 30 µM) for a fixed duration (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and image the bands.

    • Re-probe the membrane for a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities. For each concentration, calculate the ratio of p-ERK to total-ERK. Normalize these values to the vehicle control. Plot the normalized ratio against the probe concentration to determine the IC₅₀ value.

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemical Analysis cluster_detection Detection cluster_analysis Data Analysis Seed Seed Cells (6-well plate) Treat Treat with Probe (Dose-response) Seed->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (p-ERK, t-ERK) Block->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Develop Chemiluminescence Secondary_Ab->Develop Image Image Acquisition Develop->Image Densitometry Densitometry Image->Densitometry IC50 Calculate IC50 Densitometry->IC50

Caption: Workflow for determining probe IC₅₀ via Western Blot.

Protocol: Cellular Target Engagement using a Thermal Shift Assay (CETSA)

Confirming that the probe directly binds to Gαq/11 in a cellular environment is crucial for validating its mechanism of action. CETSA is a powerful technique to assess target engagement.

Materials:

  • Uveal melanoma cells.

  • 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (at a concentration of ~10x IC₅₀ from the Western blot assay).

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes and a thermal cycler.

  • Centrifuge capable of high speeds at 4°C.

  • Western blot supplies.

  • Primary antibody: anti-Gαq/11.

Procedure:

  • Cell Treatment: Treat two populations of cells: one with the probe and one with vehicle (DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells and resuspend them in PBS with protease inhibitors. Divide the lysate from each condition into multiple aliquots in PCR tubes.

  • Heating Gradient: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Leave one aliquot from each condition at room temperature as a control.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) from each tube.

  • Western Blot Analysis: Analyze the amount of soluble Gαq/11 remaining in the supernatant for each temperature point from both the vehicle- and probe-treated samples by Western blotting.

  • Data Analysis: Quantify the band intensities and normalize them to the unheated control for each condition. Plot the percentage of soluble Gαq/11 against temperature. A positive target engagement is indicated by a rightward shift in the melting curve for the probe-treated samples compared to the vehicle-treated samples, signifying that the probe binding stabilized the protein against thermal denaturation.

PART 3: Best Practices and Interpretation of Results

  • Concentration is Key: Use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target activities.[14] Avoid using concentrations significantly higher than the determined IC₅₀ without a clear rationale.

  • Control for Off-Target Effects: If a phenotype is observed, consider potential off-targets. If available, use a structurally related but inactive analog of the probe as a negative control.[11] This is the gold standard for attributing a phenotype to the inhibition of the intended target.

  • Time-Dependence: The effects of the probe can be time-dependent. It may be necessary to perform time-course experiments to understand the kinetics of target inhibition and the resulting cellular response.

By following these detailed protocols and adhering to the principles of rigorous chemical probe validation, researchers can confidently employ 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid to explore the complex roles of Gαq/11 signaling in health and disease.

References

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Alto Predict. (2016, July 06). Best Practices for Chemical Probes. [Link]

  • Li, S., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]

  • Li, S., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. [Link]

  • Nayak, S. K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Zhang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry. [Link]

  • Rockefeller University. Using Chemical Probes to Examine Cellular Activities. Digital Commons @ Rockefeller University. [Link]

  • Molbase. Cas 87597-21-5, 6,8-Dibromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester. [Link]

  • MySkinRecipes. 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • PubChemLite. 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. [Link]

  • Dolezal, M., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. [Link]

  • Al-blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]

  • de F. Alves, M. B., et al. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • ResearchGate. Synthesis and biological evaluation of benzo[3][4]imidazo[1,2-c]pyrimidine and benzo[3][4]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. [Link]

  • Ghandi, M., et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. [Link]

  • Molinaro, A., et al. (2025). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Molbank. [Link]

  • Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]

  • PubChem. 5-(2-Bromoanilino)pyrazine-2-carboxylic acid. [Link]

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Application

Application Note: High-Throughput Screening Library Generation Using 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

Introduction & Mechanistic Rationale The continuous demand for novel, drug-like chemical matter in early-stage drug discovery relies heavily on the intelligent design of combinatorial libraries. The imidazo[1,2-a]pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The continuous demand for novel, drug-like chemical matter in early-stage drug discovery relies heavily on the intelligent design of combinatorial libraries. The imidazo[1,2-a]pyrazine core is a highly privileged heterocyclic scaffold, widely recognized for its ability to mimic the purine ring of adenosine triphosphate (ATP). This structural mimicry makes it an exceptional "hinge-binding" motif for targeting a diverse array of kinases, including Aurora kinases [1], as well as emerging immuno-oncology targets like ENPP1 [2] and viral targets such as the influenza nucleoprotein [3].

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 2386295-35-6) is an optimal starting material for High-Throughput Screening (HTS) library synthesis due to its orthogonal reactivity:

  • C2-Carboxylic Acid: Typically oriented toward the solvent-exposed region of the kinase ATP-binding site. High-throughput amide coupling at this position allows for the rapid tuning of physicochemical properties (solubility, permeability, and oral bioavailability) without disrupting the core binding affinity.

  • C5-Bromide: Oriented toward the hydrophobic selectivity pocket (e.g., the DFG-out or DFG-in adjacent pockets). Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at this position allows for the introduction of diverse aryl/heteroaryl groups to drive target selectivity.

By leveraging these two handles, researchers can generate highly diverse, spatially defined libraries (>10,000 compounds) in a 384-well format.

Library Synthesis Strategy & Workflow

To ensure high fidelity in library generation, the synthesis is designed as a two-step, orthogonal functionalization process. We prioritize amide coupling first, as the resulting carboxamides are generally more stable and easier to purify via solid-phase extraction (SPE) than the free carboxylic acid. The subsequent Suzuki-Miyaura coupling is performed using robust, water-tolerant palladium catalysts to accommodate a wide range of boronic acids.

Workflow for orthogonal functionalization of the imidazo[1,2-a]pyrazine scaffold.

Experimental Protocols: Library Generation

Scientific Causality Note: Every step in this protocol is optimized for automation. HATU is selected for amidation due to its rapid kinetics, minimizing side reactions in a multi-well format. Pd(dppf)Cl₂ is chosen for the Suzuki coupling because its large bite angle effectively handles sterically hindered bromoarenes while resisting deactivation in aqueous-organic mixtures.

Protocol A: High-Throughput Amide Coupling (96-Well Format)
  • Preparation: Dispense 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (0.1 M in anhydrous DMF) into a 96-well deep-well plate (100 µL/well, 10 µmol).

  • Activation: Add HATU (0.1 M in DMF, 110 µL/well, 1.1 eq) and DIPEA (0.5 M in DMF, 60 µL/well, 3.0 eq) to each well. Incubate at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Using an automated liquid handler, dispense a unique primary or secondary amine ( R1​−NH2​ , 0.1 M in DMF, 120 µL/well, 1.2 eq) into each well.

  • Incubation: Seal the plate and shake at 400 rpm at 30°C for 4 hours.

  • Purification: Pass the reaction mixtures through a 96-well SCX (Strong Cation Exchange) SPE plate to remove excess unreacted amines and HATU byproducts. Elute the desired 5-bromo-2-carboxamides using 2M NH₃ in methanol. Evaporate to dryness using a centrifugal evaporator.

Protocol B: High-Throughput Suzuki-Miyaura Cross-Coupling (384-Well Format)
  • Reconstitution: Dissolve the intermediate 5-bromo-2-carboxamides in 1,4-dioxane to a concentration of 0.05 M. Transfer 20 µL (1.0 µmol) to a 384-well reaction block.

  • Boronic Acid Addition: Dispense a library of structurally diverse boronic acids ( R2​−B(OH)2​ , 0.1 M in 1,4-dioxane, 15 µL/well, 1.5 eq).

  • Catalyst & Base: Add 10 µL of a premixed catalyst/base solution containing Pd(dppf)Cl₂ (0.005 M, 5 mol%) and K₂CO₃ (0.3 M) in degassed H₂O.

  • Reaction: Seal the 384-well block with a pierceable aluminum seal. Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Dilute with 40 µL of DMSO. Filter the plate through a 384-well filter plate to remove palladium black and inorganic salts. The resulting DMSO stock solutions (~10 mM) are directly ready for biological screening.

High-Throughput Screening (HTS) Protocol

To validate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay is a self-validating system: it utilizes a known fluorescent tracer that binds to the kinase active site. If the library compound successfully binds to the hinge region, it displaces the tracer, resulting in a loss of the FRET signal.

TR-FRET competitive binding assay logic for HTS hit identification.
Protocol C: TR-FRET Kinase Assay
  • Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 20 nL of the library compounds (in DMSO) into a 384-well low-volume assay plate. Include DMSO-only wells as negative controls and a known reference inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase/Antibody Addition: Add 5 µL of a 2X mix containing the target kinase (e.g., Aurora A) and Europium-labeled anti-tag antibody. Incubate for 15 minutes.

  • Tracer Addition: Add 5 µL of a 2X fluorescent tracer solution (e.g., AlexaFluor 647-labeled ATP competitive probe).

  • Incubation & Reading: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 60 minutes. Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against the DMSO control (0% inhibition) and Staurosporine control (100% inhibition).

Data Presentation & Quality Control

To ensure the trustworthiness of the generated library and the subsequent biological data, strict quality control (QC) metrics must be met. Table 1 outlines the expected chemical validation metrics, while Table 2 defines the required statistical parameters for a valid HTS campaign.

Table 1: Expected Chemical Validation Metrics for the Imidazo[1,2-a]pyrazine Library

MetricTarget SpecificationAnalytical MethodRationale
Average Step 1 Yield > 85%LC-MS / UV (254 nm)High conversion is required to minimize purification bottlenecks.
Average Step 2 Yield > 70%LC-MS / UV (254 nm)Steric hindrance at C5 may lower yields; 70% is acceptable for HTS.
Final Library Purity > 85% (Average)UPLC-MSEnsures biological hits are driven by the parent compound, not impurities.
DMSO Solubility > 10 mMNephelometryPrevents false negatives due to compound precipitation in the assay plate.

Table 2: TR-FRET Assay Quality Control Parameters

ParameterAcceptable RangeFormula / DefinitionSignificance
Z'-Factor 0.65$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B) > 5.0 μn​/μp​ Ensures the dynamic range is wide enough to detect weak fragment hits.
Intra-Plate CV% < 10% (σ/μ)×100 Validates the precision of the automated liquid handling equipment.
Hit Rate 0.5% - 2.0%(Hits / Total Screened)A hit rate >5% suggests assay interference (e.g., aggregation or fluorescence quenching).

References

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.[Link]

  • Zhongshan Institute for Drug Discovery. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 18317-18333.[Link]

  • Sheth, A. N., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant pharmacological activities, including kinase inhibition.[1][2] The target molecule, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, is a valuable building block for chemical libraries and drug discovery programs. Its synthesis, however, can present challenges related to regioselectivity, reaction conditions, and product purification. This guide is designed to address these challenges directly, providing both theoretical explanations and practical, field-tested solutions.

The synthesis generally proceeds via a three-step sequence:

  • Cyclocondensation: Reaction of a 2-aminopyrazine with an ethyl bromopyruvate derivative to form the ethyl imidazo[1,2-a]pyrazine-2-carboxylate core.

  • Bromination: Regioselective electrophilic bromination of the imidazo[1,2-a]pyrazine ring system.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.

This guide will dissect each stage, offering insights to maximize success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the imidazo[1,2-a]pyrazine core?

A1: The most prevalent method is the cyclocondensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as ethyl bromopyruvate.[3][4] This reaction typically proceeds by initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine, followed by an intramolecular condensation to form the five-membered imidazole ring. Variations using different catalysts, including iodine or copper salts, and microwave assistance have been developed to improve yields and shorten reaction times.[5][6][7][8]

Q2: Why is regioselective bromination at the C5 position often challenging?

A2: The imidazo[1,2-a]pyrazine ring system has multiple sites susceptible to electrophilic attack. The C3 position is generally the most electronically rich and kinetically favored site for bromination.[9][10][11] Achieving selective bromination at C5 often requires careful control of reaction conditions or the use of specific brominating agents. In some cases, a blocking/deblocking strategy or metal-directed functionalization might be necessary to achieve the desired regioselectivity.[1]

Q3: What are the best analytical methods to monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any major side products. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for structural confirmation of the intermediates and the final product.

Q4: Can I use bromopyruvic acid directly instead of its ethyl ester in the initial cyclocondensation?

A4: Yes, it is possible to use bromopyruvic acid directly to form the carboxylic acid product in one step.[3] However, this approach can sometimes lead to lower yields and more complex purification due to the higher reactivity and differing solubility of the acid compared to the ester. The two-step approach via the ethyl ester intermediate followed by hydrolysis is often more reliable and easier to control.

Experimental Workflow & Protocol

The following section details a standard, optimized protocol for the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 2-Aminopyrazine C Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate A->C Reflux in EtOH B Ethyl Bromopyruvate B->C E Ethyl 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylate C->E DMF, 0°C to RT D N-Bromosuccinimide (NBS) D->E G 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid E->G 1. THF/H2O, RT 2. Acidify w/ HCl F NaOH (aq) F->G G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis Start Low Yield or Reaction Failure S1_Problem Incomplete Reaction or No Product Start->S1_Problem S2_Problem Multiple Products (Dibromination) Start->S2_Problem S2_Problem2 No Reaction Start->S2_Problem2 S3_Problem Incomplete Hydrolysis Start->S3_Problem S3_Problem2 Product Doesn't Precipitate Start->S3_Problem2 S1_Cause1 Cause: Impure Reagents (Wet solvent/starting material) S1_Problem->S1_Cause1 S1_Cause2 Cause: Insufficient Reaction Time/Temp S1_Problem->S1_Cause2 S1_Solution1 Solution: Use anhydrous EtOH. Ensure purity of aminopyrazine. S1_Cause1->S1_Solution1 S1_Solution2 Solution: Increase reflux time. Confirm reflux temperature. S1_Cause2->S1_Solution2 S2_Cause1 Cause: Excess NBS or High Temp S2_Problem->S2_Cause1 S2_Problem->S2_Cause1 S2_Cause1->S1_Solution1 S2_Solution1 Solution: Add NBS slowly at 0°C. Use max 1.1 eq NBS. S2_Cause1->S2_Solution1 S2_Cause2 Cause: Deactivated NBS S2_Problem2->S2_Cause2 S2_Solution2 Solution: Use freshly opened or recrystallized NBS. S2_Cause2->S2_Solution2 S3_Cause1 Cause: Insufficient NaOH or Time S3_Problem->S3_Cause1 S3_Solution1 Solution: Add more NaOH (up to 3 eq). Increase reaction time, warm gently if needed. S3_Cause1->S3_Solution1 S3_Cause2 Cause: Insufficient Acidification or Product is water-soluble S3_Problem2->S3_Cause2 S3_Solution2 Solution: Check pH is 2-3. Extract with organic solvent (e.g., EtOAc). S3_Cause2->S3_Solution2

Sources

Optimization

Technical Support Center: Purification of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 2386295-35-6). We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific rationale behind each recommended step to ensure the highest purity of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid?

A1: Impurities typically originate from the synthetic route used.[1] For imidazo[1,2-a]pyrazine synthesis, which often involves the condensation of a 2-aminopyrazine derivative with a α-halocarbonyl compound (like bromopyruvic acid), the most common impurities include:

  • Unreacted Starting Materials: Residual 2-amino-5-bromopyrazine or bromopyruvic acid.

  • Side-Reaction Products: Formation of regioisomers or products from undesired secondary reactions.

  • Incomplete Oxidation Products: If the synthesis involves an oxidation step, related aldehydes or ketones might be present.[2]

  • Residual Solvents and Reagents: Traces of solvents (e.g., ethanol, DMF) or reagents used during the synthesis and workup.[1]

Q2: What is the best initial purification strategy for this compound?

A2: The optimal initial strategy depends on the impurity profile of your crude material.

  • For moderately pure crude material (>85%): Recrystallization is often the most efficient method to remove minor impurities and can yield highly pure crystalline material.

  • For complex crude mixtures (<85% purity or multiple closely-related impurities): Flash column chromatography on silica gel is the preferred method to isolate the target compound from byproducts and starting materials.[3]

Q3: How do I effectively monitor the purification process and assess the final purity?

A3: A combination of analytical techniques is essential for robust purity assessment.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring column chromatography fractions and for quickly assessing the complexity of the crude mixture.[4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the purified compound and for detecting any residual impurities that may not be visible by other methods.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[3]

Q4: What are the recommended storage conditions for the purified compound?

A4: 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[6] This minimizes degradation from atmospheric moisture and heat.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format, providing explanations for the underlying chemical principles.

Problem 1: During column chromatography, my compound streaks badly on TLC plates and elutes as a broad band from the column, leading to poor separation and low yield.

  • Causality: This is a classic issue when purifying acidic compounds on standard silica gel. The acidic protons of the carboxylic acid can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to strong adsorption and slow, uneven elution (tailing).[7]

  • Solution: To mitigate this interaction, you must suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase (eluent).

    • Recommendation: Add 0.5-1% acetic acid or formic acid to your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The added acid protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands and improved separation.[8]

Problem 2: My compound fails to crystallize from solution during recrystallization, even after cooling.

  • Causality: Failure to crystallize can be due to several factors: the compound being too soluble in the chosen solvent, the presence of impurities that inhibit crystal lattice formation, or the solution being too dilute.

  • Solutions:

    • Optimize Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at room or cold temperatures.[4] You may need to use a binary solvent system (e.g., Ethanol/Water or DMF/Water) to achieve the desired solubility profile.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to reach the saturation point.

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of previously purified material to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[4]

Problem 3: The final product yield is significantly lower than expected after purification.

  • Causality: Low recovery can stem from material loss during transfers, compound instability on the silica gel column, or co-elution of the product with an impurity, leading to the discarding of mixed fractions.[4]

  • Solutions:

    • Minimize Transfers: Plan your workflow to reduce the number of times you transfer the material between flasks.

    • Check for Instability: Run a quick stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots (degradation products) have appeared. If the compound is unstable on silica, you may need to use a different stationary phase (e.g., alumina) or rely solely on recrystallization.

    • Optimize Chromatography Gradient: If using column chromatography, a shallower elution gradient can improve the separation between your product and closely eluting impurities, maximizing the recovery of pure fractions.[9]

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Caption: Decision workflow for purifying 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Data & Protocols

Data Tables

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/SystemRationale
Ethanol / WaterThe compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until turbidity persists, then re-heated to clarify and cooled slowly.[4]
Isopropanol (IPA)A single-solvent system that can be effective for moderately polar compounds.
N,N-Dimethylformamide (DMF) / WaterFor compounds with lower solubility, dissolving in a minimal amount of hot DMF followed by the slow addition of water can induce crystallization.

Table 2: Typical Eluent Systems for Flash Column Chromatography

Eluent SystemGradient Range (v/v)Comments
Dichloromethane / Methanol100:0 to 95:5A standard choice for polar heterocyclic compounds. Increase methanol percentage to increase polarity.[4]
Ethyl Acetate / Hexane50:50 to 100:0Good for moderately polar compounds. Less polar than DCM/MeOH systems.
Modifier Addition Purpose
Acetic AcidAdd 0.5-1% to the final eluent mixtureCrucial for acidic compounds. Suppresses ionization and prevents tailing on silica gel.[7]
Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair from Table 1 based on small-scale solubility tests.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., 10-15 mL of ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Binary Solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise with stirring until the solution becomes faintly turbid. Add a drop or two of the primary solvent to re-dissolve the precipitate, then remove from heat and cool slowly.

  • Crystal Maturation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Dissolve a small sample of the crude material and spot it on a TLC plate. Develop the plate in various eluent systems (see Table 2), remembering to add 0.5-1% acetic acid. The ideal system will give your target compound a Retention Factor (Rf) value of approximately 0.2-0.4.[4]

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it (gradient elution) based on your TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing them (e.g., under UV light).

  • Product Isolation: Combine the fractions that contain your pure product. Evaporate the solvent using a rotary evaporator to obtain the purified compound. Dry under high vacuum.

References

Click to expand
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs.
  • Benchchem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.
  • ChemScene. (n.d.). 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. CAS 2386295-35-6.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • PMC. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • PMC. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Welcome to the technical support center for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 2386295-35-6). This guide is designed for researchers, scientists, and drug development professionals to provide practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 2386295-35-6). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound. As a heterocyclic carboxylic acid, its solubility is influenced by a variety of factors, and this resource will equip you with the knowledge to navigate these complexities effectively.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

PropertyValueSource
Molecular FormulaC₇H₄BrN₃O₂[1]
Molecular Weight242.03 g/mol [1]
TPSA (Topological Polar Surface Area)67.49 Ų[1]
LogP1.19[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors4[1]

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH. The LogP value indicates moderate lipophilicity, suggesting that while it may have some solubility in organic solvents, aqueous solubility, particularly at neutral pH, is likely to be a challenge.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the solubility of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Q1: Why is my 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid not dissolving in water?

A1: Carboxylic acids, especially those with a larger, more complex aromatic structure, often exhibit poor solubility in neutral water.[2] The nonpolar imidazopyrazine ring system contributes to the compound's hydrophobicity. Carboxylic acids with more than four carbon atoms tend to be only partially soluble or insoluble in water due to the increasing size of the nonpolar alkyl chain.[3] To improve aqueous solubility, you will likely need to adjust the pH of the solution.

Q2: I've tried dissolving the compound in common organic solvents like ethanol and methanol with limited success. What should I try next?

A2: While alcohols can be useful, for heterocyclic compounds like this, more polar aprotic solvents are often more effective. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high polarity and ability to act as hydrogen bond acceptors. It's also worth exploring the use of co-solvents, which are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[4][5]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of carboxylic acids is significantly influenced by pH.[6] At a pH below its pKa, the carboxylic acid group will be protonated (-COOH), making the molecule neutral and less soluble in water.[7] As the pH increases above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻).[7] This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[7][8]

Q4: Will heating the solution improve solubility?

A4: In many cases, yes. Increasing the temperature can provide the energy needed to overcome the crystal lattice energy of the solid, leading to increased solubility. However, be cautious, as excessive heat can lead to degradation of the compound. Always monitor for any changes in color or the appearance of impurities when heating.

Troubleshooting Guides: A Step-by-Step Approach

If you're facing persistent solubility issues, follow these systematic troubleshooting guides.

Guide 1: Systematic Solvent Screening

This workflow will help you identify a suitable solvent system in a logical and efficient manner.

Caption: Systematic workflow for solvent screening.

Guide 2: pH Adjustment for Aqueous Solubility

This is often the most effective method for solubilizing carboxylic acids in aqueous media.

Protocol: pH-Mediated Dissolution

  • Initial Suspension: Suspend the desired amount of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in the required volume of water or aqueous buffer.

  • Basification: While stirring, add a suitable base dropwise. Common choices include:

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Potassium Hydroxide (KOH)

    • Ammonium Hydroxide (NH₄OH)

  • Monitor Dissolution: Continue adding the base and observe the solution. The solid should begin to dissolve as the pH increases.

  • pH Measurement: Use a calibrated pH meter to monitor the pH of the solution. Aim for a pH value at least 2 units above the predicted pKa of the carboxylic acid to ensure complete deprotonation and solubilization.

  • Final Volume Adjustment: Once the solid is fully dissolved, you can adjust the final volume with additional solvent if necessary.

  • Important Consideration: Be aware that changing the pH may affect your downstream experiments. Always consider the pH compatibility of your assay or reaction conditions.

Sources

Optimization

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a specialized resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions in...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a specialized resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. As a Senior Application Scientist, my goal is to move beyond generic advice, providing a framework of chemical logic to empower you to diagnose and resolve challenges encountered at the bench.

Heterocycles are foundational motifs in pharmaceuticals, yet their electronic and structural diversity often complicates what might seem like a routine C-C bond formation. This guide is structured to address the most pressing issues—from reaction failure to the prevalence of stubborn side products—through a series of in-depth troubleshooting questions and curated FAQs.

This section tackles the most common and frustrating outcomes in the lab. Each problem is broken down into potential causes, followed by actionable solutions grounded in mechanistic principles.

Problem 1: My reaction shows low to no conversion of the starting heteroaryl bromide.

This is the most frequent issue, and its diagnosis requires a systematic evaluation of the entire reaction setup, starting with the catalyst's activity and the nature of the substrates.

Potential Cause A: Inactive Catalyst or Inefficient Oxidative Addition

The first committed step of the catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-bromine bond.[1][2] The efficiency of this step is highly sensitive to the electronic nature and steric environment of the heteroaryl bromide.

  • Expert Analysis: Electron-rich heterocycles (e.g., furans, pyrroles, some thiophenes) or those with significant steric hindrance near the bromine can slow this step considerably.[3][4] Conversely, while electron-deficient heterocycles (e.g., pyridines, pyrimidines) generally favor oxidative addition, they can introduce other problems like catalyst inhibition.[1][5] The Lewis-basic heteroatoms (especially nitrogen in pyridines and azoles) can coordinate to the palladium center, leading to catalyst deactivation.[1][6][7]

  • Recommended Solutions:

    • Select an Appropriate Catalyst/Ligand System: For challenging oxidative additions (electron-rich or sterically hindered substrates), employ bulky, electron-rich phosphine ligands. These ligands increase electron density on the palladium, promoting its insertion into the C-Br bond.[3][4] Consider using robust, commercially available pre-catalysts which are often more stable and readily form the active Pd(0) species.[3][8]

    • Counteract Catalyst Poisoning: For Lewis-basic heterocycles like pyridines, catalyst deactivation is a major concern.[1][7] Sometimes, simply increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) can overcome this. In more stubborn cases, the addition of a Lewis acid like trimethyl borate can act as a scavenger for the problematic heterocycle, preventing it from binding to the palladium catalyst.[1]

    • Verify Catalyst Quality: Ensure the palladium source is fresh and has been stored correctly under an inert atmosphere to prevent oxidation and deactivation.[9] If in doubt, use a new batch or a different pre-catalyst.

Table 1: Recommended Catalyst Systems for Different Heteroaryl Bromides

Heterocycle TypeRecommended LigandsRecommended Pre-catalystsRationale & Considerations
Electron-Deficient (e.g., Pyridines, Pyrazoles)SPhos, XPhos, P(t-Bu)₃G3/G4 Buchwald Pre-catalysts, (NHC)Pd(allyl)ClFacilitates fast oxidative addition. Prone to catalyst poisoning by N-heteroatoms.[7][8]
Electron-Rich (e.g., Furans, Indoles)Buchwald ligands (SPhos, XPhos, RuPhos)Pd₂(dba)₃ with added ligand, Pd(dppf)Cl₂Bulky, electron-rich ligands are essential to accelerate the slow oxidative addition step.[3][4][6]
Sterically Hindered (e.g., ortho-substituted)XPhos, RuPhos, other bulky biarylphosphinesG3/G4 Buchwald Pre-catalystsThe steric bulk of the ligand promotes the final reductive elimination step and can overcome substrate hindrance.[8][9]
Sulfur-Containing (e.g., Thiophenes, Benzothiophenes)Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂ with added ligandSulfur can interact with the palladium center; robust and well-understood catalyst systems are often a good starting point.

Potential Cause B: Poor Quality or Unstable Boronic Acid/Ester

The organoboron reagent is often the most unstable component in the reaction mixture. Its degradation leads directly to low yields.

  • Expert Analysis: Heteroaryl boronic acids are particularly susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (often water) before it can transmetalate to the palladium center.[10][11] This is especially problematic for electron-rich heterocycles and under strongly basic or high-temperature conditions.[10][11]

  • Recommended Solutions:

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or neopentylglycol ester.[1][9] For particularly unstable systems, consider using potassium heteroaryltrifluoroborates or MIDA boronates, which exhibit enhanced stability and release the active boronic acid slowly under the reaction conditions.[2][12]

    • Control Stoichiometry: Use a slight excess of the boronic acid or ester (typically 1.1–1.5 equivalents) to compensate for any degradation during the reaction.[9]

    • Modify Reaction Conditions: Employ anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) to suppress water-mediated protodeboronation.[7] Alternatively, using milder bases like K₃PO₄ or CsF can reduce the rate of this side reaction.[11][13]

Problem 2: My desired product is formed, but I see significant side products.

The formation of byproducts not only lowers the yield but also complicates purification. Identifying the structure of these impurities is key to diagnosing the problem.

Common Side Product A: Protodebromination (or Dehalogenation)

This is the replacement of the bromine atom on your starting material with a hydrogen atom.

  • Expert Analysis: Protodebromination occurs when the Pd(II)-aryl intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated arene.[1] This can be caused by protic impurities (water, alcohols) or certain bases and solvents.[8] It is a common issue with electron-deficient heteroaryl halides.[8]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a base that does not generate significant amounts of water, such as K₃PO₄.

    • Optimize Base and Temperature: Avoid overly strong bases or excessively high temperatures, which can accelerate this side reaction.[8]

    • Choose a Faster Catalyst System: A more active catalyst that promotes rapid transmetalation and reductive elimination will shorten the lifetime of the Pd(II)-aryl intermediate, giving it less time to undergo protodebromination.[11]

Common Side Product B: Homocoupling of the Boronic Acid

This side reaction produces a biaryl (or biheteroaryl) molecule derived from the coupling of two boronic acid molecules.

  • Expert Analysis: Boronic acid homocoupling is most often promoted by the presence of oxygen, which can interfere with the catalytic cycle and promote the oxidation of Pd(0) to Pd(II) species that facilitate this undesired reaction.[1][8][9]

  • Recommended Solutions:

    • Rigorous Degassing: This is non-negotiable. Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[6][10]

    • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the experiment.

    • Use a High-Quality Palladium Source: Impurities in the palladium catalyst can sometimes promote homocoupling. Using a reliable pre-catalyst often gives more consistent results.[9]

Visualizing the Process

Understanding the fundamental steps and the troubleshooting logic visually can aid in experimental design.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 L₂Pd(II)(Ar¹)(X) (X = Br) oa->pd2 trans Transmetalation pd2->trans pd2_b L₂Pd(II)(Ar¹)(Ar²) trans->pd2_b re Reductive Elimination pd2_b->re re->pd0  Regeneration product Ar¹-Ar² (Product) re->product reactants Ar¹-Br + Ar²-B(OR)₂ reactants->oa   base Base base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Low Yield or Reaction Failure cause1 Potential Cause: Catalyst System start->cause1 cause2 Potential Cause: Boronic Acid Instability start->cause2 cause3 Potential Cause: Other Side Reactions start->cause3 sol1a Is the heterocycle Lewis basic (e.g., pyridine)? Increase catalyst loading (3-5%). cause1->sol1a sol1b Is oxidative addition slow (e-rich or hindered)? Use bulky, e-rich ligand (e.g., SPhos, XPhos). cause1->sol1b sol1c Is catalyst fresh? Use new batch or pre-catalyst. cause1->sol1c sol2a Significant protodeboronation? Switch to boronate ester (BPin) or trifluoroborate. cause2->sol2a sol2b Using harsh conditions? Use milder base (K₃PO₄, CsF) and lower temperature. cause2->sol2b sol3a Homocoupling observed? Degas solvent rigorously (Ar sparge or Freeze-Pump-Thaw). cause3->sol3a sol3b Protodebromination observed? Ensure anhydrous conditions and check base compatibility. cause3->sol3b

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Standard Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic heteroaryl bromide with an arylboronic acid.

Reagents & Equipment:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio, 5 mL)

  • Reaction vessel (e.g., Schlenk flask or sealed vial with a stir bar)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under a positive flow of inert gas, add the heteroaryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water). Seal the vessel and degas the mixture thoroughly. For best results, use three freeze-pump-thaw cycles. Alternatively, bubble argon or nitrogen through the stirred solution for at least 20 minutes. Rigorous removal of oxygen is critical to prevent both catalyst deactivation and homocoupling of the boronic acid.[9][10]

  • Catalyst Addition: Briefly open the vessel under a strong positive pressure of inert gas and add the palladium catalyst (0.03 mmol).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting heteroaryl bromide is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H group on my indole or pyrazole starting material? A1: It depends. The acidic N-H proton can react with the base, and the resulting anion can coordinate to the palladium, potentially inhibiting the catalyst.[6] While protecting the N-H (e.g., with a Boc group) is a safe strategy, it adds steps. Modern catalyst systems, particularly those using bulky biarylphosphine ligands, have shown high efficacy in coupling unprotected N-H heterocycles directly, often making protection unnecessary.[14] It is often worth attempting the reaction without protection first, using a robust catalyst system.

Q2: My heteroaryl bromide is an aryl chloride. Why isn't it working and what should I do? A2: Aryl chlorides are significantly less reactive than aryl bromides because the C-Cl bond is much stronger, making the oxidative addition step far more difficult.[6] To couple aryl chlorides, you must use highly active, specialized catalyst systems. This typically involves very electron-rich and bulky ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs), often paired with stronger bases like potassium tert-butoxide.[6][15]

Q3: Can I run the reaction under completely anhydrous conditions? A3: Yes, and it can be highly advantageous, especially when dealing with boronic acids prone to protodeboronation.[7][11] Anhydrous conditions typically involve using a non-aqueous solvent (e.g., dioxane, toluene, THF) and a soluble, non-hydroxide base like potassium trimethylsilanolate (TMSOK) or potassium phosphate (K₃PO₄).[1][7] These conditions can significantly suppress water-mediated side reactions.

Q4: I am coupling a bromo-pyridine. Does the position of the bromine matter? A4: Absolutely. The reactivity can be influenced by the position of the bromine relative to the nitrogen. For example, a 2-bromopyridine can chelate to the palladium center, which can influence the reaction kinetics. Electronically, a bromine at the 2- or 4-position is generally more activated towards oxidative addition than one at the 3-position due to the electron-withdrawing nature of the nitrogen atom.[5] However, the Lewis basicity of the nitrogen remains a challenge regardless of position.[1]

Q5: What is the difference between using a boronic acid and a boronic ester? A5: Boronic acids are generally more reactive in the transmetalation step than their corresponding esters.[10] However, this high reactivity also makes them more prone to decomposition via pathways like protodeboronation.[16] Boronic esters (like pinacol esters) are more stable, easier to handle and purify, and less susceptible to decomposition.[1] They serve as a "slow-release" source of the boronic acid under the reaction conditions, which can be beneficial for achieving higher yields in challenging systems.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • ResearchGate. (n.d.). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole.
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Benchchem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Benchchem. (n.d.). A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
  • Benchchem. (n.d.). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Imidazo[1,2-a]pyrazine Synthesis

Welcome to the Technical Support Center for Imidazo[1,2-a]pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve higher yields and purity.

Introduction to Imidazo[1,2-a]pyrazine Synthesis

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, can be prone to a variety of side reactions that can significantly impact yield and purity. This guide will focus on identifying and mitigating these common issues.

The most prevalent synthetic routes to imidazo[1,2-a]pyrazines include the classical condensation of an aminopyrazine with an α-halocarbonyl compound and the versatile Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[3][4][5][6][7][8] Each of these methods presents a unique set of challenges, which we will address in the following sections.

Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyrazine

Question: My reaction is resulting in a low yield of the target imidazo[1,2-a]pyrazine. What are the likely causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis and can stem from several factors in the context of imidazo[1,2-a]pyrazine synthesis. Let's break down the potential culprits and their solutions.

Potential Cause A: Incomplete Reaction

The initial condensation between the aminopyrazine and the carbonyl compound to form the key intermediate may be sluggish or incomplete.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Diligently monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material is a key indicator of reaction completion.

    • Temperature and Reaction Time: Gradually increase the reaction temperature in increments of 10-20°C and monitor for improvement. Similarly, extending the reaction time can also drive the reaction to completion. Be mindful that excessive heat can sometimes promote side reactions.

    • Catalyst Choice: In many instances, a catalyst is employed to facilitate the initial condensation. For the GBB reaction, Lewis acids like Sc(OTf)₃ or Brønsted acids are commonly used.[5] If you are not using a catalyst, consider adding one. If you are, you might need to screen other catalysts to find one that is more effective for your specific substrates.

Potential Cause B: Formation of Uncyclized Intermediates as Stable Byproducts

The intermediate formed after the initial condensation (a Schiff base in the GBB reaction) may be too stable and fail to cyclize efficiently. This is particularly problematic when using electron-poor aminopyrazines, which can decrease the nucleophilicity of the pyrazine nitrogen required for the final ring closure.[9]

  • Mechanistic Insight: The final step in the synthesis is an intramolecular nucleophilic attack of a pyrazine nitrogen onto an electrophilic carbon. If the pyrazine ring is substituted with electron-withdrawing groups, its nucleophilicity is reduced, slowing down or even halting the cyclization.

  • Troubleshooting Protocol:

    • Solvent Choice: The solvent can play a crucial role. In the case of the GBB reaction, protic solvents like methanol can sometimes add to the Schiff base intermediate, creating a dead-end side product.[9] Consider switching to a non-nucleophilic, aprotic solvent such as acetonitrile or 1,4-dioxane.

    • Use of Dehydrating Agents: The formation of the initial imine intermediate in the GBB reaction releases water, which can be detrimental to the reaction. The addition of a dehydrating agent, such as trimethyl orthoformate or magnesium sulfate, can drive the equilibrium towards the formation of the intermediate and subsequent cyclization.[6]

Potential Cause C: Degradation of Starting Materials or Product

The reaction conditions may be too harsh, leading to the decomposition of your starting materials or the desired product.

  • Troubleshooting Protocol:

    • Temperature Optimization: If you suspect degradation, try running the reaction at a lower temperature for a longer period.

    • pH Control: In acid-catalyzed reactions, the pH can be critical. An excessively acidic environment can lead to unwanted side reactions or degradation. Consider using a milder acid or a buffer system.

Issue 2: Formation of Regioisomeric Impurities

Question: I am observing the formation of an isomeric byproduct that is difficult to separate from my desired imidazo[1,2-a]pyrazine. What is causing this and how can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrically substituted aminopyrazines or α-halocarbonyls. The cyclization can occur at different nitrogen atoms of the pyrazine ring, leading to a mixture of products.

  • Mechanistic Insight: The regioselectivity of the cyclization is determined by the relative nucleophilicity of the two nitrogen atoms in the aminopyrazine ring and the steric hindrance around them. Electronic effects of substituents on the pyrazine ring will play a major role in directing the cyclization.

  • Troubleshooting Protocol:

    • Strategic Choice of Starting Materials: Whenever possible, choose starting materials that will lead to a single, desired regioisomer. For example, using a symmetrically substituted aminopyrazine will avoid this issue altogether.

    • Reaction Condition Optimization: The choice of solvent and catalyst can sometimes influence the regioselectivity. Experiment with different solvent polarities and catalyst systems to see if the isomeric ratio can be improved.

    • Protecting Groups: In some cases, it may be possible to temporarily protect one of the nitrogen atoms on the pyrazine ring to force the cyclization to occur at the desired position. This adds extra steps to the synthesis but can be a viable solution for achieving high regioselectivity.

Diagram: Regioselectivity in Imidazo[1,2-a]pyrazine Synthesis

G cluster_0 Unsymmetrical Aminopyrazine cluster_1 α-Halocarbonyl Unsymmetrical_Aminopyrazine Unsymmetrical Aminopyrazine Reaction Reaction Conditions (Solvent, Catalyst) Unsymmetrical_Aminopyrazine->Reaction + alpha_Halocarbonyl α-Halocarbonyl alpha_Halocarbonyl->Reaction + Isomer_A Regioisomer A (Desired Product) Reaction->Isomer_A Path A Isomer_B Regioisomer B (Side Product) Reaction->Isomer_B Path B

Caption: Formation of regioisomers from an unsymmetrical aminopyrazine.

Issue 3: Unidentified Byproducts and Purification Challenges

Question: My reaction mixture shows several unidentified spots on TLC, and I'm having trouble purifying my product by column chromatography. What are these byproducts likely to be and what purification strategies can I use?

Answer: The presence of multiple byproducts with similar polarities to your desired imidazo[1,2-a]pyrazine can make purification a significant hurdle. Let's explore the common culprits and alternative purification methods.

Common Byproducts and Their Identification

Byproduct TypeLikely CauseIdentification (Spectroscopic Clues)
Uncyclized Intermediate Incomplete cyclization, especially with electron-poor aminopyrazines.¹H NMR: Presence of signals corresponding to the open-chain intermediate. MS: A molecular ion peak corresponding to the uncyclized structure.
Isocyanide-derived Byproducts Use of excess isocyanide in the GBB reaction.Can be complex and varied. Often appear as non-polar impurities on TLC.
Dimerization Products Self-condensation of the aminopyrazine starting material under harsh conditions.MS: A molecular ion peak corresponding to double the mass of the aminopyrazine, minus the elements of H₂.
Solvent Adducts In the GBB reaction, nucleophilic solvents like methanol can add to the intermediate Schiff base.[9]MS: A molecular ion peak corresponding to the desired product plus the mass of the solvent molecule.

Advanced Purification Protocols

When standard column chromatography fails, consider these alternative strategies:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazo[1,2-a]pyrazine will move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and carefully basify it with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH) until the product precipitates or can be extracted back into an organic solvent.

    • Collect the purified product by filtration or extraction.

  • Salt Formation and Recrystallization:

    • If your imidazo[1,2-a]pyrazine is a solid, consider converting it to a salt (e.g., a hydrochloride or sulfate salt) by treating a solution of the crude product with the corresponding acid.

    • The salt will often have different solubility properties and may precipitate in a purer form.

    • The purified salt can then be recrystallized from a suitable solvent system to further enhance its purity.

    • If the freebase is required, the purified salt can be neutralized. This method has been shown to be effective for the scalable purification of 3-aminoimidazo[1,2-a]pyrazines.[6]

Workflow: Purification Strategy for Imidazo[1,2-a]pyrazines

G Crude_Mixture Crude Reaction Mixture Column_Chromatography Standard Column Chromatography Crude_Mixture->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Successful Impure_Product Impure Product Column_Chromatography->Impure_Product Unsuccessful Acid_Base_Extraction Acid-Base Extraction Impure_Product->Acid_Base_Extraction Salt_Formation Salt Formation & Recrystallization Impure_Product->Salt_Formation Acid_Base_Extraction->Pure_Product Salt_Formation->Pure_Product

Caption: Decision workflow for purifying imidazo[1,2-a]pyrazines.

FAQs: Quick Reference

Q1: Can I use microwave irradiation to improve my reaction? A1: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of imidazo[1,2-a]pyridines, a close analog of imidazo[1,2-a]pyrazines, often leading to shorter reaction times and improved yields.[9] It is a viable technique to explore for optimizing your synthesis.

Q2: What is the role of the isocyanide in the Groebke-Blackburn-Bienaymé reaction? A2: In the GBB reaction, the isocyanide acts as a "two-carbon" synthon. After the initial formation of a Schiff base from the aminopyrazine and the aldehyde, the isocyanide undergoes a [4+1] cycloaddition with the Schiff base to form the five-membered imidazole ring of the final product.[1]

Q3: Are there any "greener" synthetic alternatives? A3: Yes, there is growing interest in developing more environmentally friendly methods for the synthesis of these heterocycles. This includes the use of greener solvents, such as eucalyptol, and catalyst-free conditions where possible.[3][10]

Q4: How can I confirm the structure of my product and any byproducts? A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • ¹H and ¹³C NMR: Will provide information about the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight of your compounds. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[1][11][12]

  • Infrared (IR) Spectroscopy: Can help identify key functional groups.[1][11][12]

  • 2D NMR techniques (COSY, HMBC, HSQC): Can be invaluable for confirming the regiochemistry of your product and elucidating the structure of unknown byproducts.

We hope this technical support guide provides you with the necessary information to troubleshoot and optimize your imidazo[1,2-a]pyrazine syntheses. For further assistance, please consult the references provided below.

References

Sources

Optimization

Technical Support Center: Stability of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in Solution

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 2386295-35-6). Understanding the stability of this molecule in solution is paramount for ensuring the accuracy, reproducibility, and integrity of experimental data, from initial screening to formulation development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of its derivatives' properties essential.[1] This document outlines common stability concerns, offers troubleshooting advice, and provides validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid?

A: Based on supplier data, the solid compound should be stored sealed from moisture, in a dry environment, at 2-8°C.[2] These conditions suggest a potential sensitivity to moisture and elevated temperatures.

Q2: What solvents are recommended for dissolving this compound?

A: Due to the polar carboxylic acid group and the heterocyclic core, the compound is expected to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It may have limited solubility in alcohols like methanol or ethanol. Its solubility in aqueous solutions is highly pH-dependent; it will be more soluble at neutral to basic pH where the carboxylic acid is deprotonated. It is likely insoluble in non-polar organic solvents like hexanes or dichloromethane.[3] For creating stock solutions, DMSO is a common and effective choice.

Q3: What are the primary factors that can cause this compound to degrade in solution?

A: The principal factors affecting the stability of this molecule are expected to be pH, temperature, light, and the presence of oxidizing agents.[4][5] These are the standard parameters investigated in forced degradation studies, which are designed to understand a molecule's intrinsic stability and potential degradation pathways.[6][7]

Q4: Is 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid sensitive to light?

Troubleshooting Guide: Investigating Solution Instability

This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.

Q: My sample shows multiple peaks on HPLC, even when freshly prepared. What could be the issue?

A: This can be attributed to several factors:

  • Purity of Starting Material: The initial solid material may contain impurities. Always confirm the purity of a new batch via a reliable analytical method.

  • Solvent Reactivity: If using an alcohol solvent like methanol, there is a possibility of esterification of the carboxylic acid group, especially if heated or stored for extended periods. To test this, prepare a fresh solution in an aprotic solvent like acetonitrile or DMSO and analyze immediately.

  • Poor Solubility: The compound may not be fully dissolved, leading to a suspension. An unfiltered sample from a suspension can produce inconsistent and spurious peaks. Ensure complete dissolution before analysis.

  • On-Column Degradation: Highly reactive compounds can sometimes degrade on the HPLC column, especially if the mobile phase is incompatible. This is less common but possible.

Q: I observe a rapid loss of the parent compound in my aqueous buffer. What is likely happening?

A: Rapid degradation in an aqueous buffer strongly suggests a pH-dependent instability, likely hydrolysis. The imidazo[1,2-a]pyrazine ring system or the C-Br bond could be susceptible to cleavage or nucleophilic substitution under strongly acidic or basic conditions.[8] The ionization state of the molecule changes with pH, which can dramatically alter its reactivity and degradation pathways.[8][9] It is crucial to perform a pH stability profile by incubating the compound in buffers of varying pH (e.g., pH 2, 7, 9) and monitoring its concentration over time.

Q: The color of my stock solution in DMSO changed from colorless to yellow after a few days at room temperature. Is this a concern?

A: Yes, a change in color is a strong visual indicator of degradation. This is often due to the formation of new, conjugated systems that absorb visible light, which can result from oxidative or photolytic degradation pathways. This observation should be immediately correlated with analytical data (e.g., HPLC analysis) to quantify the loss of the parent compound and the emergence of degradation products.

Q: How can I definitively confirm if new peaks in my chromatogram are degradation products?

A: The most effective method is to perform a forced degradation study .[4] This involves intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and intense light) for a defined period.[5][10] If the new peaks in your experimental sample match the retention times of the peaks generated under these stress conditions, and their appearance is correlated with a decrease in the parent peak, it provides strong evidence that they are degradants. Using LC-MS/MS can further confirm this by identifying the masses of the new peaks and determining if they are plausible derivatives of the parent molecule.[11]

Experimental Protocols

Protocol 1: General Solution Preparation and Handling
  • Weighing: Use a calibrated analytical balance to weigh the solid 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in a clean container.

  • Dissolution: For a 10 mM stock solution, add the appropriate volume of high-purity DMSO. Use a vortex mixer to ensure complete dissolution. Gentle warming (to ~30-40°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Store stock solutions in amber glass vials at -20°C or -80°C to minimize degradation. Before use, allow the solution to thaw completely and come to room temperature to prevent water condensation.

  • Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in the appropriate experimental buffer or solvent.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework to assess the intrinsic stability of the compound. The goal is to achieve 5-20% degradation to ensure degradation products can be adequately resolved and detected.[10]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile/Water acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Aliquot base Base Hydrolysis (0.1 N NaOH, RT) prep_stock->base Aliquot ox Oxidation (3% H₂O₂, RT) prep_stock->ox Aliquot therm Thermal (60°C in Solution) prep_stock->therm Aliquot photo Photolytic (ICH Q1B Light) prep_stock->photo Aliquot control Control (RT, Protected) prep_stock->control Aliquot quench Quench/Neutralize & Dilute Samples acid->quench Sample at t=0, 2, 8, 24h base->quench Sample at t=0, 2, 8, 24h ox->quench Sample at t=0, 2, 8, 24h therm->quench Sample at t=0, 2, 8, 24h photo->quench Sample at t=0, 2, 8, 24h control->quench Sample at t=0, 2, 8, 24h hplc Analyze via Stability- Indicating HPLC-UV/MS quench->hplc data Evaluate Data (Purity, Mass Balance) hplc->data

Caption: Workflow for a comprehensive forced degradation study.

Detailed Steps:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in separate vials.

    • Acidic: 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Incubate at 60°C.

    • Basic: 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Keep at room temperature.

    • Oxidative: 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal: 1 mL of water. Incubate at 60°C.

    • Control: 1 mL of water. Keep at room temperature, protected from light.

  • Sampling: Take aliquots from each vial at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately stop the degradation reaction by neutralizing the sample. For acidic samples, add an equivalent amount of base (e.g., 0.1 N NaOH). For basic samples, add an equivalent amount of acid (e.g., 0.1 N HCl). Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described below.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point and must be optimized and validated for your specific application to ensure it can separate all degradation products from the parent compound.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA versatile, robust column suitable for polar and non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of acidic compounds in reverse phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for eluting compounds from a C18 column.
Gradient 10% to 90% B over 20 minA broad gradient is essential in a stability study to elute both polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Detection UV Diode Array (DAD)DAD allows for monitoring at multiple wavelengths and assessing peak purity. Monitor at an absorbance maximum of the parent compound (e.g., 254 nm, 280 nm).

Data Interpretation and Management

Summarize the results from your forced degradation study in a clear format to easily compare the compound's stability under different conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Parent Peak Area% Parent Remaining% Total DegradationObservations
Control241,000,000100%0%Clear, colorless
0.1 N HCl, 60°C24850,00085%15%Slight yellowing
0.1 N NaOH, RT8450,00045%55%Turned dark brown
3% H₂O₂, RT24920,00092%8%No change
Heat (60°C)24980,00098%2%No change
Photolytic24910,00091%9%No change

Note: Data shown is for illustrative purposes only.

Caption: Logic diagram for troubleshooting unexpected peaks in a fresh sample.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). Scientific Reports.
  • The theoretical distribution of the equivalent bromine species on pH. (n.d.).
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRAD
  • 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. (n.d.). ChemScene.
  • Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid. (2025). Benchchem.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers.
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • A Review on Forced Degradation and Its Regul
  • A Comparative Guide to Analytical Methods for 2-Pyrazinecarboxylic Acid Quantific
  • carboxylic acid solubility + TLC. (2023). Reddit.
  • Effect of pH on the base-mispairing properties of 5-bromouracil during DNA synthesis. (n.d.). PubMed.
  • 3-Bromo-5-chloroimidazo[1,2-a]pyrazine. (n.d.). Benchchem.

Sources

Troubleshooting

Removal of palladium catalyst from Suzuki coupling reactions

Welcome to the Catalysis & Purification Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Purification Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in pharmaceutical manufacturing: the removal of residual palladium (Pd) following Suzuki-Miyaura cross-coupling reactions.

Regulatory agencies (such as the FDA and EMA) strictly mandate that heavy metal impurities in Active Pharmaceutical Ingredients (APIs) must be reduced to single-digit parts per million (typically <10 ppm)[1]. Achieving this requires a mechanistic understanding of how palladium interacts with your product and the strategic application of chemical scavengers or extraction techniques.

Visual Workflow: Palladium Removal Strategy

To determine the most effective purification route, you must first assess the physicochemical properties of your API and the scale of your reaction.

PdRemoval A Crude Suzuki Reaction Mixture (>1000 ppm Pd) B API Solubility Profile A->B C Liquid-Liquid Extraction (e.g., NaHSO3, Lactic Acid) B->C Highly Polar / Water Soluble D Solid-Supported Scavengers (e.g., Thiol, Thiourea, TMT) B->D Lipophilic / Organic Soluble G Purified API (<10 ppm Pd) C->G Phase Separation E Batch Stirring (Small to Mid Scale) D->E Swelling Polymers (e.g., QuadraPure TU) F Flow / SPE Cartridge (Process Scale) D->F Rigid Silica (e.g., SiliaMetS Thiol) E->G Filtration F->G Elution

Decision tree for selecting a palladium removal strategy based on API properties and scale.

Troubleshooting & FAQs

Q1: Following a standard Celite filtration and aqueous workup, my Suzuki coupling product still contains >500 ppm of palladium. Why is this happening, and how do I fix it? Causality: Celite filtration only removes heterogeneous Pd(0) "black" (precipitated metal). However, APIs synthesized via Suzuki couplings frequently contain heteroatoms (nitrogen, sulfur, oxygen) that act as strong ligands. These heteroatoms form stable, soluble coordination complexes with Pd(II) species or unprecipitated Pd(0), dragging the metal into the organic phase during workup[1]. Solution: You must disrupt the Pd-API complex by introducing a scavenger with a thermodynamically higher binding affinity for palladium than your API. Solid-supported scavengers functionalized with thiourea (e.g., QuadraPure TU) or thiol groups (e.g., SiliaMetS Thiol) will effectively strip the palladium from the product[2][3].

Q2: How do I choose between silica-based scavengers (e.g., SiliaMetS) and polymer-based scavengers (e.g., MP-TMT or QuadraPure)? Causality: The choice depends entirely on your solvent system and processing equipment. Polymer resins like QuadraPure TU (macroporous polystyrene) or MP-TMT swell significantly in organic solvents like THF or DCM[4]. This swelling exposes a massive internal surface area, providing exceptionally high loading capacities (up to 2.4 mmol/g)[5]. Silica-based scavengers (SiliaMetS) have a rigid matrix that does not swell, meaning their pores remain open regardless of the solvent used[2]. Solution: For batch reactions utilizing swelling solvents, use macroporous polymers. For continuous flow chemistry, fixed-bed Solid Phase Extraction (SPE) cartridges, or non-swelling solvents (like alcohols or water), rigid silica-based scavengers are mandatory to prevent column over-pressurization[2][4].

Q3: I am experiencing a 10-15% yield loss when using solid metal scavengers. How can I prevent product adsorption? Causality: Yield loss is rarely due to the destruction of the API; rather, it is caused by physisorption (non-covalent trapping of the API within the scavenger's porous backbone) or chemisorption (hydrogen bonding between the API and the silica silanols/polymer matrix)[1]. Solution: Implement a self-validating wash protocol. After filtering the scavenger, wash the filter cake with 2–3 column volumes of a highly polar, coordinating solvent blend (e.g., 5-10% Methanol in DCM, or pure Ethyl Acetate). This will elute the trapped API without displacing the covalently bound palladium.

Q4: Are there scalable, cost-effective liquid-liquid extraction methods for Pd removal if solid scavengers are too expensive for my pilot plant? Causality: Yes. If your API is highly lipophilic, you can wash the organic phase with an aqueous solution containing strong, water-soluble palladium ligands. These ligands pull the palladium into the aqueous phase via complexation. Solution: A 20% aqueous sodium bisulfite (NaHSO₃) wash at elevated temperatures (approx. 60°C) is a highly validated method. GlaxoSmithKline demonstrated that this technique reduced Pd levels in a Suzuki coupling from ~8,000 ppm down to <100 ppm[6]. Alternatively, for basic APIs, a simple extractive workup using aqueous lactic acid has been proven to efficiently remove both palladium and iron[7].

Quantitative Scavenger Comparison

To facilitate your selection process, the following table summarizes the performance metrics of industry-standard palladium removal systems based on historical process data[2][4][5][6].

Scavenger / MethodMatrix TypeActive Functional GroupTypical Loading CapacityInitial Pd (ppm)Final Pd (ppm)Optimal Format
SiliaMetS® Thiol Silica GelThiol (-SH)~1.2 mmol/g500 - 1,000< 10Flow / SPE / Batch
QuadraPure™ TU Macroporous PolymerThiourea~2.0 mmol/g1,000< 1Batch (Swelling)
MP-TMT PolystyreneTrimercaptotriazine~2.4 mmol/g33,000< 200Batch (Swelling)
NaHSO₃ (20% aq) Liquid-LiquidBisulfiteN/A8,000< 100Large-Scale Reactor

Validated Experimental Protocols

Protocol A: Batch Scavenging using Solid-Supported Resins (e.g., QuadraPure TU or SiliaMetS Thiol)

This protocol is self-validating: a distinct color change in the resin (from off-white to dark brown/black) visually confirms palladium sequestration[4].

  • Preparation: Upon completion of the Suzuki coupling, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic phase and redissolve the crude API in a suitable solvent (e.g., THF, DCM, or Toluene) at a concentration of ~0.1 M.

  • Scavenger Loading: Calculate the total moles of palladium catalyst initially added to the reaction. Add 4 to 5 molar equivalents of the chosen metal scavenger directly to the organic solution[2][5]. (Note: 5g of QuadraPure TU per 100mL of a 1000ppm Pd solution is a standard starting point[4]).

  • Agitation: Stir the suspension gently using an overhead stirrer or orbital shaker (avoid magnetic stir bars to prevent grinding the beads into fine dust, which complicates filtration)[4].

  • Incubation: Heat the mixture to 40°C–50°C and agitate for 4 to 16 hours. Causality for heating: Elevated temperatures increase the kinetic rate of Pd dissociation from the API and diffusion into the scavenger pores.

  • Filtration & Recovery: Filter the mixture through a pad of Celite. Wash the colored scavenger cake with 2 volumes of a polar solvent (e.g., THF or EtOAc) to recover any physisorbed API.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the purified API (<10 ppm Pd).

Protocol B: Liquid-Liquid Extraction using Aqueous Sodium Bisulfite (NaHSO₃)

Ideal for multi-kilogram scale-up where solid scavengers pose cost or engineering constraints[6].

  • Dilution: Following the Suzuki coupling, dilute the crude reaction mixture with a non-polar organic solvent (e.g., Toluene or MTBE) to achieve a 10-15 volume dilution.

  • Extraction: Add an equal volume of 20% (w/w) aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Thermal Complexation: Heat the biphasic mixture to 60°C under vigorous stirring for 2 to 4 hours. Causality: The bisulfite anion acts as a strong, water-soluble bidentate ligand, outcompeting the API for the Pd(II) center at elevated temperatures[6].

  • Phase Separation: Allow the mixture to cool to room temperature and separate the phases. Discard the Pd-rich aqueous layer.

  • Secondary Wash: Wash the organic layer once with water, followed by brine, to remove residual bisulfite salts.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to isolate the API.

References

  • SiliCycle. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove." Technology Networks.
  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications.
  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Sigma-Aldrich. "User Guide QuadraPure Metal Scavengers.
  • Bullock, K. M., et al. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." ACS Publications.
  • Chen, C. Y., et al. "Practical asymmetric synthesis of a potent Cathepsin K inhibitor. Efficient palladium removal following Suzuki coupling." PubMed.

Sources

Optimization

Technical Support Center: Impurity Characterization in 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and analytical chemists in resolving complex structural and regulatory chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and analytical chemists in resolving complex structural and regulatory challenges associated with 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 2386295-35-6)[1]. This heterocyclic scaffold is a critical intermediate in the synthesis of kinase inhibitors and other biologically active APIs.

Because the imidazo[1,2-a]pyrazine core is synthesized via the annulation of pyrazine derivatives[2], the process is highly susceptible to the generation of positional isomers and debrominated artifacts. This guide provides field-proven troubleshooting strategies, self-validating analytical protocols, and regulatory control frameworks.

Impurity Profiling Workflow

To ensure compliance with global regulatory standards, impurity characterization must follow a logical, orthogonal progression from detection to structural elucidation.

ImpurityWorkflow A Synthesis Batch 5-Bromoimidazo[1,2-a]pyrazine B HPLC-UV Profiling (Detect >0.05% Area) A->B Sample Prep C LC-MS/MS (Mass & Isotope Pattern) B->C Unknown Peaks D Preparative HPLC (Impurity Isolation) C->D Target Mass ID F ICH Q3A(R2) Qualification & Control Strategy C->F Known Impurity E 1D/2D NMR (Positional Isomer ID) D->E Purified Fraction E->F Confirmed Structure

Workflow for isolation and structural elucidation of imidazopyrazine impurities.

Frequently Asked Questions (Troubleshooting)

Q1: What are the most common process-related impurities for this scaffold, and what is the chemical causality behind their formation?

Answer: The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of a 2-aminopyrazine derivative with an α -haloketone (e.g., ethyl bromopyruvate)[2]. The regioselectivity of the final bromine position is entirely dictated by the purity of the starting material (SM).

  • Target (5-Bromo): Originates from the target SM, 2-amino-6-bromopyrazine.

  • 6-Bromo Isomer: Originates from 2-amino-5-bromopyrazine impurities in the SM.

  • 8-Bromo Isomer: Originates from 2-amino-3-bromopyrazine impurities in the SM.

  • Ester Residual: Incomplete hydrolysis of the intermediate (Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, CAS 87597-27-1)[3].

IsomerCausality SM1 2-Amino-6-bromopyrazine (Target SM) Reagent Ethyl bromopyruvate + Cyclization SM1->Reagent SM2 2-Amino-5-bromopyrazine (SM Impurity) SM2->Reagent SM3 2-Amino-3-bromopyrazine (SM Impurity) SM3->Reagent Prod1 5-Bromo Isomer (Target Core) Reagent->Prod1 Main Prod2 6-Bromo Isomer (Process Impurity) Reagent->Prod2 Side Prod3 8-Bromo Isomer (Process Impurity) Reagent->Prod3 Side

Origin of positional isomer impurities during the cyclization of bromopyrazines.

Table 1: Common Process-Related Impurities and Analytical Characteristics

Impurity NameOrigin / CausalityExact Mass [M+H]+ Key Diagnostic Feature
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Target Product241.956 / 243.954HMBC: H-6 to C-5(Br)
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid 2-Amino-5-bromopyrazine241.956 / 243.954HMBC: H-5 to C-6(Br)
8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid 2-Amino-3-bromopyrazine241.956 / 243.954HMBC: H-5 to C-8a
Imidazo[1,2-a]pyrazine-2-carboxylic acid Debromination / 2-Aminopyrazine164.045Lack of 1:1 isotopic doublet
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Incomplete Hydrolysis[3]270.082+28 Da, significant RT shift
Q2: During LC-MS analysis, we observe a significant peak at m/z 164.05 ( [M−Br+H]+ ). Is this a true debrominated impurity or an instrument artifact?

Answer: Brominated heteroaromatics are highly susceptible to in-source fragmentation during Electrospray Ionization (ESI). If the Declustering Potential (DP) or cone voltage is too high, the labile C-Br bond cleaves, generating an artificial debrominated mass.

  • Self-Validating Check: Examine the chromatogram. If the m/z 164.05 peak exactly co-elutes with the m/z 241.95 peak, it is an MS artifact. If m/z 164.05 elutes at an earlier retention time (as debrominated species are more polar), it is a true process impurity requiring control.

Q3: How do we establish the regulatory control strategy for these impurities?

Answer: Impurity profiling must comply with ICH Q3A(R2) guidelines for new drug substances[4],[5]. For APIs with a maximum daily dose of 2g/day, the thresholds dictate your analytical actions.

Table 2: ICH Q3A(R2) Thresholds for New Drug Substances [5]

Threshold TypeLimitMandatory Action if Exceeded
Reporting Threshold 0.05%Report impurity in batch analysis documentation.
Identification Threshold 0.10% or 1.0 mg/day (lower)Perform structural elucidation (e.g., isolation and 2D NMR).
Qualification Threshold 0.15% or 1.0 mg/day (lower)Conduct toxicological safety assessments.

Validated Experimental Methodologies

Protocol 1: LC-MS/MS Profiling for Halogenated Heterocycles

This method is designed to preserve the isotopic fidelity of the bromine atom while separating closely related positional isomers.

  • Sample Preparation: Dissolve 1.0 mg of the API intermediate in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Avoid pure aqueous diluents to prevent aggregation of the carboxylic acid.

  • Chromatographic Separation: Utilize a sub-2 μ m C18 column (e.g., 1.7 μ m, 2.1 x 100 mm) to achieve theoretical plates high enough to separate the 5-, 6-, and 8-bromo isomers.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes.

  • MS Source Optimization (Critical Step): Set the ESI source to positive mode. Explicitly lower the Declustering Potential (DP) to 40-50 V. Higher potentials will shear the bromine atom, masking true impurity profiles.

  • Data Acquisition & Processing: Monitor the characteristic 1:1 isotopic doublet of bromine ( 79 Br and 81 Br). Extract ion chromatograms (EIC) for m/z 241.95 and 243.95 to quantify the relative abundance of all isomeric species.

Protocol 2: 2D NMR (HMBC) Setup for Positional Isomer Resolution

Mass spectrometry cannot distinguish between the 5-bromo, 6-bromo, and 8-bromo isomers due to identical exact masses. Heteronuclear Multiple Bond Correlation (HMBC) NMR is the definitive, self-validating method for assigning the bromination site.

  • Sample Preparation: Dissolve 10-15 mg of the preparative-HPLC isolated impurity in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: Set up a 1 H- 13 C HMBC experiment optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Signal Assignment (Bridgehead Carbon): First, identify the bridgehead carbons (C-8a and N-4/N-7 equivalents) which typically resonate in the electron-deficient 130-145 ppm region.

  • Causality Check (The 3-Bond Rule):

    • If the impurity is the 5-bromo isomer , the adjacent proton (H-6) will show a strong 3-bond correlation to the bridgehead carbon (C-8a).

    • If the impurity is the 6-bromo isomer , the adjacent proton (H-5) will show a 2-bond correlation to C-6(Br) and a 3-bond correlation to the nitrogen bridgehead.

    • If the impurity is the 8-bromo isomer , the proton at H-5 will show completely different coupling networks, correlating across the pyrazine ring.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. This guide is designed to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the laboratory and scale-up synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.

I. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Question: We are consistently obtaining low yields of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. What are the likely causes and how can we optimize the reaction for better output?

Answer: Low yields in the synthesis of imidazo[1,2-a]pyrazine derivatives can be attributed to several factors, ranging from starting material quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of the initial reagents, 2-amino-6-bromopyrazine and bromopyruvic acid (or its ethyl ester followed by hydrolysis), is paramount. Impurities can lead to side reactions, consuming reactants and complicating purification.

    • Actionable Insight: Always verify the purity of your starting materials by NMR or LC-MS before commencing the synthesis. If necessary, purify the 2-amino-6-bromopyrazine via recrystallization or column chromatography.

  • Incomplete Reaction: The condensation reaction to form the imidazo[1,2-a]pyrazine ring system may not be proceeding to completion.

    • Actionable Insight: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time. For imidazo[1,2-a]pyridine synthesis, which shares mechanistic similarities, optimization of temperature and reaction time is a common strategy to improve yields.[1]

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that can significantly influence the yield.

    • Actionable Insight: While various solvents can be used, polar aprotic solvents like DMF or DMSO often facilitate this type of cyclization. Experiment with a small-scale matrix of conditions to identify the optimal temperature and reaction duration for your specific setup. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases for related heterocyclic systems.[1]

  • Side Product Formation: The formation of undesired byproducts can significantly reduce the yield of the target molecule.

    • Actionable Insight: Characterize any significant side products by LC-MS or NMR to understand the competing reaction pathways. This information can guide adjustments to the reaction conditions. For instance, controlling the stoichiometry precisely can minimize side reactions like over-alkylation if the product is nucleophilic.[1]

Problem 2: Difficulty in Product Purification

Question: We are struggling to purify the crude 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. What are the recommended purification strategies?

Answer: Purification of imidazo[1,2-a]pyrazine derivatives can be challenging due to their polarity and potential for similar polarity with impurities.

Recommended Purification Methods:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material, especially on a larger scale.

    • Actionable Insight: Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing polar heterocyclic compounds include ethanol, methanol, acetonitrile, or mixtures with water.

  • Acid-Base Extraction: The carboxylic acid moiety and the basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring system allow for purification via acid-base extraction.

    • Actionable Insight: Dissolve the crude material in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1N HCl) to precipitate the purified carboxylic acid, which is then collected by filtration.[2][3]

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be less practical for large-scale purification.

    • Actionable Insight: If chromatography is necessary, use a solvent system that provides good separation on a TLC plate. A common mobile phase for such compounds could be a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small percentage of acetic acid to improve peak shape.

Problem 3: Inconsistent Results Upon Scale-Up

Question: Our lab-scale synthesis works well, but we are facing challenges with consistency and yield when scaling up the reaction. What factors should we consider for a successful scale-up?

Answer: Scaling up a chemical synthesis introduces new challenges related to mass and heat transfer, mixing, and reaction kinetics.

Key Considerations for Scale-Up:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in a large reactor.

    • Actionable Insight: Ensure your reactor has adequate heating and cooling capacity. For exothermic reactions, consider a slower addition of reagents to control the temperature. A reaction calorimetry study can provide valuable data for safe and efficient scale-up.

  • Mixing Efficiency: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield.

    • Actionable Insight: Use appropriate agitation (stirring speed and impeller design) for the reactor volume and viscosity of the reaction mixture. The goal is to maintain a homogeneous reaction environment.

  • Reagent Addition: The rate and method of reagent addition can be more critical at a larger scale.

    • Actionable Insight: For the condensation step, consider adding the bromopyruvic acid solution dropwise to the solution of 2-amino-6-bromopyrazine to maintain better control over the reaction.

  • Work-up and Isolation: Procedures that are simple on a lab scale, like filtration of a small amount of solid, can become bottlenecks during scale-up.

    • Actionable Insight: Optimize your work-up and isolation procedures for the larger scale. For example, consider using a centrifuge instead of gravity filtration for faster solid-liquid separation. Ensure you have appropriately sized filtration and drying equipment.

II. Frequently Asked Questions (FAQs)

Synthesis & Mechanism

Q1: What is the general synthetic route for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid?

A1: The most common and direct approach involves the condensation of 2-amino-6-bromopyrazine with a three-carbon α-keto acid equivalent, followed by cyclization. A typical method is the reaction with bromopyruvic acid. Alternatively, ethyl bromopyruvate can be used, followed by hydrolysis of the resulting ester to the carboxylic acid. The synthesis of related imidazo[1,2-a]pyrazines often involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound.[4]

Q2: Can you illustrate the reaction pathway?

A2: Certainly. The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine, followed by an intramolecular condensation and dehydration to form the fused bicyclic system.

Synthesis_of_5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic_acid cluster_reactants Reactants cluster_product Product 2-amino-6-bromopyrazine 2-Amino-6-bromopyrazine Intermediate N-Alkylation & Cyclization 2-amino-6-bromopyrazine->Intermediate + Bromopyruvic_acid Bromopyruvic Acid Bromopyruvic_acid->Intermediate + Final_Product 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Intermediate->Final_Product Dehydration

Caption: Reaction pathway for the synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Experimental Protocol

Q3: Could you provide a detailed, step-by-step experimental protocol for a lab-scale synthesis?

A3: Below is a representative protocol. Note that optimization may be required based on your specific laboratory conditions and reagent purity.

Step-by-Step Lab-Scale Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Reagent Addition: To the stirred solution, add bromopyruvic acid (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by acid-base extraction as described in the troubleshooting section.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Scale-Up Parameters

Q4: Can you provide a table summarizing key parameters for both lab-scale and potential scale-up synthesis?

A4: The following table provides a general comparison. These parameters should be optimized for your specific process.

ParameterLab-Scale (e.g., 1-10 g)Scale-Up (e.g., 100 g - 1 kg)Key Considerations for Scale-Up
Reactant Molar Ratio 1:1 to 1:1.2 (Amine:Keto acid)1:1 to 1:1.1Precise stoichiometry is more critical to minimize side products and unreacted starting materials on a larger scale.
Solvent Volume 10-20 mL per gram of limiting reagent5-10 L per kg of limiting reagentHigher concentrations may be possible with efficient mixing and heat transfer, improving process intensity.
Reaction Temperature Reflux (e.g., ~78°C for Ethanol)70-80°C (with careful monitoring)Precise temperature control is crucial to avoid side reactions. Utilize a jacketed reactor with a reliable temperature control unit.
Reaction Time 4-8 hours (TLC monitoring)6-12 hours (HPLC monitoring)Reaction times may increase due to mass transfer limitations. In-process controls (IPCs) are essential.
Purification Method Column Chromatography, RecrystallizationRecrystallization, Acid-Base ExtractionChromatography is generally not feasible for large quantities. Optimize crystallization conditions for yield and purity.
Safety Information

Q5: What are the primary safety concerns when handling the reagents for this synthesis?

A5: It is crucial to handle all chemicals with appropriate safety precautions.

  • Bromopyruvic acid is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Amino-6-bromopyrazine may be harmful if swallowed or inhaled. Avoid creating dust and use appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

III. References

  • Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. Retrieved from

  • Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Retrieved from

  • Kavková, V., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1272.

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Halogen Wars: A Comparative Analysis of Bromo vs. Chloro Imidazo[1,2-a]pyrazines in Biological Activity

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities. The introduction of halogen atoms, particularly bromine and chlorine, onto this heterocyclic system can significantly modulate a compound's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of bromo- and chloro-substituted imidazo[1,2-a]pyrazines, supported by experimental data from peer-reviewed literature.

The Strategic Role of Halogenation in Drug Design

Halogenation is a cornerstone of modern medicinal chemistry. The introduction of bromine or chlorine can influence a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Halogens can block sites of metabolism, prolonging a drug's half-life.

  • Binding Affinity: Halogen bonds, a type of non-covalent interaction, can enhance binding to target proteins.

  • Electronic Properties: Altering the electron density of the aromatic system and influencing reactivity.

The choice between bromine and chlorine is often nuanced, depending on the specific biological target and the desired pharmacological profile.

Anticancer Activity: A Tale of Two Halogens

Halogenated imidazo[1,2-a]pyrazines have emerged as a promising class of anticancer agents, often targeting key enzymes in cell proliferation and survival pathways.[1][2]

Kinase Inhibition: Aurora A and CDK9

Aurora A Kinase: The co-crystallization of a 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine with Aurora-A has provided valuable insights into the binding interactions of this class of compounds.[3] This has spurred the design of potent and selective Aurora-A inhibitors. While direct comparative studies with a bromo-analog are not extensively reported, the chloro-substituent at the 3-position has been shown to be a key feature for potent inhibition.[3]

Cyclin-Dependent Kinase 9 (CDK9): Imidazo[1,2-a]pyrazines have been identified as inhibitors of CDK9, a crucial enzyme in transcriptional regulation.[4] Structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the imidazo[1,2-a]pyrazine core, including halogenation, can significantly impact inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potential of compounds against a specific kinase is a biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., Aurora A).

Materials:

  • Recombinant human Aurora A kinase

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled peptide substrate

  • Test compounds (bromo- and chloro-imidazo[1,2-a]pyrazines)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplate

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a solution of recombinant Aurora A kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality behind Experimental Choices: The use of a fluorescently labeled peptide substrate allows for a sensitive and high-throughput method to measure kinase activity. The IC50 value provides a quantitative measure of the compound's potency, enabling direct comparison between different analogs.

Antimicrobial Activity: Targeting Bacterial Processes

The imidazo[1,2-a]pyrazine scaffold has also been explored for its antimicrobial properties.[5] Halogenation can enhance the antibacterial and antifungal activity of these compounds.

A study on a series of imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives demonstrated that some of the synthesized compounds exhibited high antibacterial and antifungal activity.[6] While a direct bromo vs. chloro comparison was not the primary focus, the presence of halogens on the phenyl ring attached to the triazole moiety was a common feature in the more active compounds.

Data Presentation: Comparative Biological Activity

Compound ClassBiological Target/ActivityBromo-Derivative ActivityChloro-Derivative ActivityReference
3-substituted imidazo[1,2-a]pyrazinesAntioxidant ActivitySlightly more active (IC50 = 9.75 µM) than the unsubstituted analog.Data not available for direct comparison.[7]
3,6,8-trisubstituted imidazo[1,2-a]pyrazinesAurora A Kinase InhibitionData not extensively reported for direct comparison.3-chloro derivative identified as a potent inhibitor.[3]
2-aryl-8-substituted imidazo[1,2-a]pyrazinesBacterial ATPase InhibitionIntermediates synthesized but final compound data not directly compared.8-chloro derivatives used as key synthetic intermediates.[8]

Phosphodiesterase (PDE) Inhibition: Modulating Cellular Signaling

Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.[9] One study identified 6-bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile as a moderately potent inhibitor of PDE type IV.[9] While a direct comparison with a chloro-analog was not provided in this specific study, it highlights the potential of bromo-substituted derivatives in this therapeutic area.

Signaling Pathway: PDE4 Inhibition and Bronchodilation

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Bromo_Imidazopyrazine Bromo-Imidazo[1,2-a]pyrazine (Inhibitor) Bromo_Imidazopyrazine->PDE4 Inhibition

Caption: Inhibition of PDE4 by bromo-imidazo[1,2-a]pyrazines.

Conclusion: A Nuanced Choice for Targeted Therapies

The available literature suggests that both bromo- and chloro-substituted imidazo[1,2-a]pyrazines are valuable scaffolds for the development of novel therapeutics. The choice between bromine and chlorine is not straightforward and is highly dependent on the specific biological target and the desired structure-activity relationship.

  • For anticancer applications, particularly kinase inhibition, chloro-substitution at the 3-position has been highlighted as a key feature for potent Aurora A inhibition.

  • In the context of antioxidant activity, a 3-bromo substituent has been shown to be slightly more effective than an unsubstituted analog.

  • For PDE inhibition, bromo-derivatives have demonstrated moderate potency.

Further head-to-head comparative studies of bromo- and chloro-imidazo[1,2-a]pyrazines across a range of biological targets are warranted to fully elucidate the subtle yet significant differences in their activities. Such studies will be instrumental in guiding the rational design of next-generation imidazo[1,2-a]pyrazine-based drugs with enhanced potency and selectivity.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry. [Link]

  • New imidazo(1,2-a)pyrazine Derivatives With Bronchodilatory and Cyclic Nucleotide Phosphodiesterase Inhibitory Activities. (1999). Bioorganic & Medicinal Chemistry. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (n.d.). ResearchGate. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). TSI Journals. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Pharmaceuticals. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. (2024). ResearchGate. [Link]

Sources

Comparative

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Derivatives The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged heterocyclic scaffold, has garnered significant attention in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged heterocyclic scaffold, has garnered significant attention in medicinal chemistry.[1][2] Considered a "privileged structure" and a structural bioisostere of purines, this framework provides a versatile template for interacting with a wide array of biological targets.[2][3] Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for high-affinity binding to enzymes and receptors. Consequently, derivatives of the imidazo[1,2-a]pyrazine core have demonstrated a multitude of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for various imidazo[1,2-a]pyrazine derivatives, focusing primarily on their development as anticancer and antiviral agents. We will dissect how specific structural modifications to the core scaffold influence biological activity, drawing upon experimental data from key studies to provide a rationale-driven overview for researchers and drug development professionals.

Core Synthesis: Building the Imidazo[1,2-a]pyrazine Framework

The synthesis of the imidazo[1,2-a]pyrazine core is most commonly achieved through a condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound.[5] This versatile method allows for the introduction of substituents at the C2 and C3 positions of the resulting bicyclic system. Subsequent electrophilic substitution or cross-coupling reactions can be employed to further functionalize the scaffold, particularly at the C3, C6, and C8 positions, enabling the generation of diverse chemical libraries for biological screening.[1][5][6]

A general synthetic scheme is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminopyrazine 2-Aminopyrazine (Substituted or Unsubstituted) Condensation Condensation & Cyclization Aminopyrazine->Condensation + Haloketone α-Haloketone (R2-C(O)CH2X) (X = Br, Cl) Haloketone->Condensation Imidazopyrazine 2-Substituted Imidazo[1,2-a]pyrazine Condensation->Imidazopyrazine Heat/ Base

Caption: General synthetic route for Imidazo[1,2-a]pyrazine core.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of imidazo[1,2-a]pyrazine derivatives is dictated by the nature and position of substituents on the core ring system. The following sections explore the SAR for different biological activities, supported by comparative experimental data.

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, acting through various mechanisms including kinase inhibition and disruption of microtubule dynamics.

Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.[7][8] Imidazo[1,2-a]pyrazine derivatives have been successfully developed as potent inhibitors of several key kinases.

i. Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Structure-based design has led to potent imidazo[1,2-a]pyrazine-based Aurora A inhibitors.[9][10] A co-crystal structure revealed that the scaffold acts as a hinge-binder. The SAR indicates that:

  • C3 Position: Introduction of a small, electron-withdrawing group like chlorine enhances activity.[10]

  • C6 Position: A (pyridin-3-yl) group is often optimal for binding in the kinase active site.[10]

  • C8 Position: An amino group at this position is a key hydrogen-bonding moiety. Appending a substituted phenyl ring, such as (4-morpholinophenyl)amino, significantly boosts potency.[10]

ii. PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[11][12] Imidazo[1,2-a]pyridine derivatives, close structural analogs, have been developed as potent PI3Kα and dual PI3K/mTOR inhibitors.[12][13] While specific SAR for imidazo[1,2-a]pyrazine as PI3K inhibitors is an active area of research, trends from related scaffolds suggest that aryl substituents at the C2 and C3 positions are critical for potent inhibition.

iii. Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription, and its inhibition is a promising strategy for treating certain cancers. A recent study identified imidazo[1,2-a]pyrazines as a new class of CDK9 inhibitors.[14][15]

Compound IDR2 Substituent (C2)R3 Substituent (C3)CDK9 IC50 (µM)[14][15]Avg. Cytotoxicity IC50 (µM) (MCF7, HCT116, K562)[14][15]
3a Pyridin-4-ylH1.89>100
3b Pyridin-4-ylCyclohexyl0.8240.8
3c Pyridin-4-ylBenzyl0.16 6.66
3d Pyridin-4-yl4-Fluorobenzyl0.288.87

The data clearly demonstrates that:

  • A pyridin-4-yl group at the C2 position is a favorable moiety.

  • The C3 position is highly sensitive to substitution. While unsubstituted at C3 (3a) shows weak activity, adding a bulky hydrophobic group is beneficial. A benzyl group (3c) provides the most potent CDK9 inhibition and corresponding cytotoxicity against cancer cell lines. Adding a fluorine to the benzyl ring (3d) slightly decreases this potency.[14]

G cluster_positions Key Substitution Positions & Effects on Kinase Inhibition Core Imidazo[1,2-a]pyrazine Core C2 C2 Position: - Pyridin-4-yl is favorable for CDK9 inhibition. Core->C2 C3 C3 Position: - Bulky hydrophobic groups (e.g., Benzyl) enhance CDK9 inhibition. - Small EWG (e.g., Cl) boosts Aurora Kinase inhibition. Core->C3 C6 C6 Position: - Aryl groups (e.g., Pyridin-3-yl) are important for Aurora Kinase binding. Core->C6 C8 C8 Position: - Amino group acts as H-bond donor. - Large substituted anilines increase potency. Core->C8

Caption: Key SAR insights for Imidazo[1,2-a]pyrazine kinase inhibitors.

Disrupting microtubule dynamics is a clinically validated anticancer strategy. A series of imidazo[1,2-a]pyrazine derivatives were designed as inhibitors of tubulin polymerization, showing potent anti-proliferative activities in the nanomolar range.[16] The lead compound, TB-25 , exhibited an IC50 of 23 nM against the HCT-116 colon cancer cell line.[16] Mechanism studies confirmed that TB-25 effectively inhibits tubulin polymerization in vitro and disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis.[16]

Antiviral Activity

The scaffold's versatility extends to antiviral applications, with derivatives showing promise against influenza and coronaviruses.

The emergence of drug-resistant influenza strains necessitates the discovery of antivirals with novel mechanisms. Phenotypic screening identified imidazo[1,2-a]pyrazine derivatives as potent and broad-spectrum anti-influenza agents, including against oseltamivir-resistant strains.[17][18] The mechanism of action was traced to the inhibition of the viral nucleoprotein (NP), a crucial protein for viral replication. The lead compound, A4 , was found to bind directly to NP, inducing its clustering and preventing its transport into the nucleus.[17]

The same study that identified CDK9 inhibitors also evaluated lead compounds for activity against human coronavirus 229E (HCoV-229E).[14][15]

Compound IDR2 Substituent (C2)R3 Substituent (C3)Anti-HCoV-229E IC50 (µM)[14][15]Selectivity Index (SI)[14][15]
3b Pyridin-4-ylCyclohexyl56.96 7.14
3c Pyridin-4-ylBenzyl142.161.83
3d Pyridin-4-yl4-Fluorobenzyl100.992.51

Interestingly, the SAR for anti-coronaviral activity differs from that for CDK9 inhibition. While the benzyl group at C3 (3c) was optimal for anticancer activity, the cyclohexyl group (3b) conferred the most potent activity against HCoV-229E, along with the best selectivity index.[14] Docking studies suggested that compound 3b has a high affinity for the viral main protease (Mpro), a key enzyme in the viral life cycle.[14]

Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust. Below are detailed protocols for key assays.

Typical Drug Discovery & Evaluation Workflow

G cluster_synthesis Chemical Synthesis cluster_screening Initial Screening cluster_moa Mechanism of Action (MoA) Studies cluster_optimization Lead Optimization Synthesis Library Synthesis of Imidazo[1,2-a]pyrazine Derivatives PrimaryAssay Primary Screening (e.g., MTT Cytotoxicity Assay) Synthesis->PrimaryAssay Test Compounds TargetAssay Target-Based Assay (e.g., In Vitro Kinase Assay) PrimaryAssay->TargetAssay Identify 'Hits' CellularAssay Cell-Based MoA Assay (e.g., Cell Cycle Analysis) TargetAssay->CellularAssay SAR SAR Analysis & Redesign CellularAssay->SAR Confirm On-Target Effect SAR->Synthesis Synthesize New Analogs ADME In Vitro ADME/Tox SAR->ADME Select 'Leads'

Caption: Drug discovery workflow for Imidazo[1,2-a]pyrazine derivatives.

Protocol 1: General Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for CDK9)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, a known concentration of recombinant CDK9/cyclin T1 enzyme, and a peptide substrate.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control inhibitor and a no-inhibitor (DMSO) control.

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or coupled to a luminescence system like ADP-Glo™).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction. The detection method depends on the assay format:

    • Radiometric: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: Add reagents that convert the remaining ATP or generated ADP into a luminescent signal, measured by a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[8]

  • Cell Treatment: Treat cells with the test compound at its IC50 or 2x IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A to remove RNA.[8]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI dye is proportional to the amount of DNA.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold is a remarkably versatile platform for the development of targeted therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core can profoundly and differentially modulate activity against distinct biological targets, such as protein kinases and viral enzymes. The SAR for anticancer activity via CDK9 inhibition points to the importance of a C3-benzyl group, whereas antiviral activity against coronavirus is optimized with a C3-cyclohexyl moiety.[14] This divergence underscores the opportunity to fine-tune derivatives for high potency and selectivity.

Future efforts should focus on integrated structure-based design and phenotypic screening to uncover novel mechanisms and expand the therapeutic applications of this privileged scaffold. Optimizing the pharmacokinetic and toxicological profiles of potent lead compounds will be crucial for their successful clinical translation. As our understanding of the complex interplay between structure and function continues to grow, imidazo[1,2-a]pyrazine derivatives are poised to deliver the next generation of targeted therapies.

References

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Ali, M. A., Ismail, R., Choon, T. S., & Abdullah, N. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., & Liu, Z. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Patel, A. B., & Shaikh, F. M. (n.d.). Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. [Link]

  • Siddappa, B. S., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc. [Link]

  • Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents. (n.d.). Scribd. [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(11), 909-913. [Link]

  • Singh, T., & Singh, P. P. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3), 221-247. [Link]

  • Mavel, S., Renou, J. L., Galtier, C., Snoeck, R., Andrei, G., Balzarini, J., De Clercq, E., & Gueiffier, A. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittel-Forschung, 51(4), 304-309. [Link]

  • Mavel, S., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. KU Leuven Lirias. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Özkılınç, G., & Cesur, N. (2015). QSAR Studies on Anticancer Activities of Some Imidazole and Imidazo [1,2-a] Pyrazine Derivatives. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 40(1), 15-28. [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

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  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders-Drug Targets, 24(8). [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2349-2371. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Siddappa, B. S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

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Validation

A Comparative In Vitro Validation Guide: Assessing the Biological Activity of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

This guide provides a comprehensive framework for the in vitro validation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a novel compound belonging to the versatile imidazo[1,2-a]pyrazine class of heterocycles. Rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a novel compound belonging to the versatile imidazo[1,2-a]pyrazine class of heterocycles. Researchers, scientists, and drug development professionals can utilize this document to objectively compare the compound's performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies.

The imidazo[1,2-a]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, compounds from this family have demonstrated potential as inhibitors of critical cellular signaling pathways, such as the PI3K pathway, and have shown cytotoxic effects against various cancer cell lines.[3][4] This guide will, therefore, focus on a logical, two-stage validation process: initial broad-spectrum cytotoxicity profiling followed by a specific, mechanistic enzyme inhibition assay.

Proposed In Vitro Validation Workflow

The validation strategy is designed to first confirm general biological activity (cytotoxicity) and then to elucidate a potential mechanism of action (kinase inhibition). This tiered approach ensures that resources are directed efficiently, starting with a broad screen before moving to more complex, target-specific assays.

Validation_Workflow cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Elucidation A Dose-Response Cytotoxicity Assay (e.g., Real-Time Glo, MTT) B Select Panel of Cancer Cell Lines (e.g., A549, MCF-7, PC-3) + 1 Normal Cell Line (e.g., HEK293) C Comparator: Doxorubicin (Standard Chemotherapeutic) D Data Analysis: Calculate IC50 Values & Selectivity Index A->D E Hypothesis: Kinase Inhibition (Based on Scaffold Activity) D->E Proceed if Potent & Selective F In Vitro Kinase Assay (e.g., PI3Kα Target) E->F G Comparator: GDC-0941 (Known PI3Kα Inhibitor) H Data Analysis: Calculate Enzymatic IC50 Values F->H

Caption: High-level workflow for in vitro validation.

Part 1: Cytotoxicity Profiling

The initial step in evaluating a new chemical entity is to assess its general cytotoxicity. This provides a quantitative measure of potency (the concentration required to kill cells) and selectivity (the differential effect between cancerous and non-cancerous cells).[5] Real-time cytotoxicity assays are preferable as they provide kinetic data on when treatment effects occur.[6]

Causality Behind Experimental Choices
  • Cell Line Panel : A panel including lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells is chosen as these represent common and well-characterized solid tumors.[4] The inclusion of a non-cancerous line, such as HEK293, is critical for establishing a preliminary therapeutic window. A compound that is equally toxic to all cell types is generally a poor therapeutic candidate.

  • Comparator : Doxorubicin is a well-established chemotherapeutic agent that induces cell death through DNA intercalation and topoisomerase II inhibition. It serves as a robust positive control and an industry-standard benchmark for cytotoxic potency.

  • Assay Method : The Incucyte® Cytotoxicity Assay, which uses a dye that fluoresces upon loss of cell membrane integrity, offers a direct and automated measure of cell death over time.[6] This is superior to metabolic assays (e.g., MTT) which can be confounded by changes in cell metabolism that don't correlate directly with cell death.[7]

Detailed Protocol: Real-Time Cytotoxicity Assay
  • Cell Seeding : Plate cells (A549, MCF-7, PC-3, HEK293) in 96-well plates at a pre-determined optimal density (e.g., 4,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation : Prepare a 10 mM stock solution of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and Doxorubicin in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 100 µM to 0.05 µM.

  • Treatment : Add the Incucyte® Cytotox Green Reagent to the culture medium at the manufacturer's recommended concentration. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Imaging and Analysis : Place the plate into the Incucyte® Live-Cell Analysis System. Schedule imaging every 2 hours for a period of 72 hours.

  • Quantification : The Incucyte® software will quantify the total green fluorescent area per well at each time point, which is proportional to the number of dead cells. Normalize this data to the confluence data (phase-contrast) to account for cell proliferation.

  • IC₅₀ Determination : At the 72-hour time point, plot the normalized cell death values against the logarithmic concentration of the compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration that induces 50% of the maximal cytotoxic response.[8]

Data Presentation and Interpretation

The results should be summarized to allow for a direct comparison of potency and selectivity.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)*
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acidTBDTBDTBDTBDTBD
Doxorubicin (Comparator)TBDTBDTBDTBDTBD

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

A promising result would be low micromolar or nanomolar IC₅₀ values against the cancer cell lines and a significantly higher IC₅₀ against HEK293 cells, yielding a high Selectivity Index.

Part 2: Mechanistic Validation - In Vitro Kinase Assay

Given that many imidazo[1,2-a]pyrazine derivatives function as kinase inhibitors, a logical next step is to test 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid against a relevant kinase.[3][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9][10]

The PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. It is frequently hyperactivated in various cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt (Protein Kinase B) PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-Bromoimidazo[1,2-a]pyrazine- 2-carboxylic acid (Hypothesized Target) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Causality Behind Experimental Choices
  • Target Selection : PI3Kα is selected as the target based on literature precedent for the imidazo[1,2-a]pyrazine scaffold and its high relevance in oncology.[4]

  • Comparator : GDC-0941 (Pictilisib) is a potent and well-characterized pan-PI3K inhibitor, making it an excellent positive control for assay validation and a benchmark for comparing inhibitory activity.[4]

  • Assay Method : A non-radioactive, universal kinase assay like the Transcreener® ADP² Assay is chosen.[11] This assay measures the ADP produced during the kinase reaction, making it applicable to any kinase regardless of its substrate. It is a robust, high-throughput method that avoids the safety and disposal issues associated with radioactive assays.[11]

Detailed Protocol: Transcreener® ADP² TR-FRET Kinase Assay
  • Reagent Preparation : Reconstitute recombinant human PI3Kα enzyme, substrate (e.g., PIP2), and ATP according to the supplier's instructions. Prepare the Transcreener® ADP² detection reagents (ADP Alexa594 Tracer and ADP² Antibody-Tb).

  • Compound Plating : In a 384-well assay plate, perform a serial dilution of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and GDC-0941. Include "no enzyme" and "no inhibitor" (vehicle) controls.

  • Kinase Reaction : Add the PI3Kα enzyme to all wells except the "no enzyme" control. Add the substrate to all wells. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection : Stop the kinase reaction by adding the Transcreener® ADP Detection Mix. This mix contains the tracer and the antibody. Incubate for 60 minutes to allow the detection reagents to equilibrate.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at 620 nm (terbium donor) and 665 nm (Alexa594 acceptor).

  • IC₅₀ Determination : Calculate the TR-FRET emission ratio (665 nm / 620 nm). The ratio is inversely proportional to the amount of ADP produced (and thus kinase activity). Plot the emission ratio against the logarithmic concentration of the inhibitor. Use a non-linear regression model to calculate the enzymatic IC₅₀ value.[12]

Data Presentation and Interpretation

The enzymatic potency of the test compound should be directly compared to the known inhibitor.

CompoundPI3Kα Enzymatic IC₅₀ (µM)
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acidTBD
GDC-0941 (Comparator)TBD

A potent and specific compound would exhibit a low IC₅₀ value in this biochemical assay. This result, combined with the cell-based cytotoxicity data, would strongly suggest that the compound's anticancer effect is, at least in part, mediated by the inhibition of PI3Kα.

Conclusion

This guide outlines a rigorous, two-part in vitro validation strategy for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. By first establishing a cytotoxic profile against a panel of cancer and normal cells and then investigating a specific molecular target like PI3Kα, researchers can build a comprehensive understanding of the compound's therapeutic potential. The direct comparison to gold-standard alternatives at each stage provides essential context for evaluating its efficacy and selectivity. Positive results from this workflow would provide a strong rationale for advancing the compound to more complex preclinical studies.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals . Available at: [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals . Available at: [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed . Available at: [Link]

  • In vitro NLK Kinase Assay - PMC - NIH . Available at: [Link]

  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol . Available at: [Link]

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity | NIST . Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech . Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega . Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv . Available at: [Link]

  • In vitro kinase assay | Protocols.io . Available at: [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis - Sartorius . Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate . Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio . Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs . Available at: [Link]

  • Discovery of Novel Enzyme Inhibitors from Nature via in vitro and in silico Methods . Available at: [Link]

  • (PDF) In vitro kinase assay v1 - ResearchGate . Available at: [Link]

  • Major differences between monoclonal antibodies and small molecule tyrosine kinase inhibitors. - ResearchGate . Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - Blue Ridge Institute for Medical Research . Available at: [Link]

  • Evolution of Small Molecule Kinase Drugs - PMC . Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update . Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech . Available at: [Link]

  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC . Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs . Available at: [Link]

  • In Vitro Antibacterial and Antifungal Activity of Salicylanilide pyrazine-2-carboxylates . Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI . Available at: [Link]

  • Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC . Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides - Semantic Scholar . Available at: [Link]

Sources

Comparative

A Comparative Guide to Confirming the Structure of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

This guide presents a comprehensive, data-driven approach to the structural elucidation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive, data-driven approach to the structural elucidation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a privileged motif in drug discovery, and precise characterization of its derivatives is paramount for advancing research and development.[1] This document provides researchers, scientists, and drug development professionals with a rigorous framework for unambiguous structural confirmation, comparing potential isomers and detailing the necessary experimental evidence.

The Synthetic Route: An Initial Structural Hypothesis

The anticipated synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid typically begins with the bromination of an aminopyrazine derivative, followed by cyclization and subsequent functional group manipulations. A common precursor is ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, which can be hydrolyzed to the target carboxylic acid.[2][3] While the synthetic pathway provides a strong indication of the final structure, it is imperative to corroborate this hypothesis with robust analytical data to rule out potential regioisomers that could arise during the reaction sequence.

synthesis_workflow Reactant 2-Aminopyrazine Derivative Intermediate1 Brominated Aminopyrazine Reactant->Intermediate1 Bromination Intermediate2 Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Intermediate1->Intermediate2 Cyclization Product 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Intermediate2->Product Hydrolysis

Figure 1. A generalized synthetic workflow for the preparation of the target molecule.

Spectroscopic and Spectrometric Confirmation: The Core Evidence

A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, specific proton (¹H) and carbon (¹³C) NMR signatures, along with two-dimensional (2D) correlation experiments, provide irrefutable evidence of the substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three protons on the heterocyclic core. The chemical shifts and coupling patterns are critical for distinguishing between potential isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the carbon atoms are influenced by the neighboring substituents, providing further structural confirmation.

2D NMR (COSY & HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, can confirm the regiochemistry by showing correlations between protons and carbons that are two or three bonds away.[4] For example, a correlation between the proton at position 3 and the carbon at position 5 would be expected.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HMBC spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectra and assign all proton and carbon signals, confirming the expected coupling patterns and long-range correlations.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which is used to determine the elemental composition of the molecule.

Expected Data:

  • Molecular Formula: C₇H₄BrN₃O₂[5]

  • Monoisotopic Mass: 240.9487 u[6]

  • Isotopic Pattern: A characteristic 1:1 isotopic pattern for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br) must be observed.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Analysis: Infuse the sample into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Verification: Compare the measured accurate mass with the theoretical mass for the proposed formula. The mass error should be within 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying the key functional groups present in the molecule.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=N, C=C (Aromatic)1500-1600Multiple bands

Comparative Analysis with Potential Regioisomers

To ensure the structural assignment is unequivocal, it is essential to consider and rule out other possible isomers. The primary alternatives would be other bromo-substituted imidazo[1,2-a]pyrazine-2-carboxylic acids.

Compound NameKey Distinguishing Feature
5-Bromo imidazo[1,2-a]pyrazine-2-carboxylic acidSpecific aromatic proton and carbon chemical shifts and coupling patterns in NMR.
6-Bromo imidazo[1,2-a]pyrazine-2-carboxylic acidDifferent set of aromatic proton and carbon chemical shifts and coupling patterns in NMR.
8-Bromo imidazo[1,2-a]pyrazine-2-carboxylic acidA unique pattern of aromatic proton and carbon signals in the NMR spectra.

The unique spin system observed in the ¹H NMR spectrum is the most direct and powerful evidence for confirming the 5-bromo substitution pattern.

isomer_comparison cluster_target Target Compound cluster_isomers Potential Isomers cluster_data Distinguishing Data Target 5-Bromo Isomer NMR_Data Unique NMR Chemical Shifts & Coupling Patterns Target->NMR_Data Confirmed by Isomer6 6-Bromo Isomer Isomer6->NMR_Data Differentiated by Isomer8 8-Bromo Isomer Isomer8->NMR_Data Differentiated by

Figure 2. Logical diagram illustrating the differentiation of isomers via NMR spectroscopy.

Conclusion: A Self-Validating Approach to Structural Integrity

The definitive structural confirmation of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid relies on a cohesive and self-validating collection of analytical data. The synthetic pathway provides the initial hypothesis, which is then rigorously tested and unequivocally proven through a combination of advanced spectroscopic and spectrometric techniques. This meticulous approach ensures the high fidelity of the molecular structure, a critical prerequisite for its application in medicinal chemistry and drug development.

References

  • TSi Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]

  • MDPI. (2017, February 17). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and Alternative Scaffolds

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-fused bicyclic heterocycles are foundational pillars for developing targeted therapeutics. 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-fused bicyclic heterocycles are foundational pillars for developing targeted therapeutics. 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 2386295-35-6) and its ethyl ester derivative (CAS 87597-27-1) stand out as highly versatile building blocks[1][2]. This scaffold is heavily utilized in the synthesis of ATP-competitive kinase inhibitors targeting Aurora A, PI3K, and SYK[3][4].

For researchers and drug development professionals, evaluating this compound requires analyzing "cross-reactivity" across two distinct dimensions:

  • Chemical Cross-Reactivity: The synthetic selectivity of the C5-bromo and C2-carboxylic acid handles during complex multi-step functionalizations (e.g., cross-coupling vs. amidation)[4][5].

  • Pharmacological Cross-Reactivity: The off-target kinome binding profile (e.g., hERG or Aurora B liabilities) of the resulting drug candidates, which is dictated by the spatial orientation of substituents at the C5 and C2 positions[3][6].

Chemical Cross-Reactivity: Synthetic Benchmarking

The imidazo[1,2-a]pyrazine core features a highly asymmetric electronic distribution. The pyrazine nitrogen atoms exert a strong electron-withdrawing effect, rendering the pyrazine ring electron-deficient, while the imidazole ring remains relatively electron-rich[5].

Because the C5 position is located on the electron-deficient pyrazine ring (adjacent to the bridgehead nitrogen), the C-Br bond is highly activated. This makes 5-bromoimidazo[1,2-a]pyrazine highly susceptible to oxidative addition by low-valent palladium species during Suzuki-Miyaura or Buchwald-Hartwig couplings[4]. In contrast, halogens at the C3 position (on the electron-rich imidazole ring) exhibit sluggish reactivity and require harsher conditions. The C2-carboxylic acid provides an orthogonal handle for amide bond formation, allowing for rapid, divergent synthesis without cross-interfering with the C5 coupling[1].

Table 1: Synthetic Reactivity Comparison of Imidazopyrazine Halides
Scaffold FeaturePrimary Coupling SiteElectronic EnvironmentPd-Catalyzed ReactivityTypical YieldsPrimary Synthetic Challenge
5-Bromoimidazo[1,2-a]pyrazine C5Electron-deficientHigh75–90%Protodehalogenation side-reactions
3-Bromoimidazo[1,2-a]pyrazine C3Electron-richModerate to Low50–70%Sluggish oxidative addition
8-Chloroimidazo[1,5-a]pyrazine C8Highly activated by N7Very High80–95%Premature hydrolysis of C-Cl bond

Pharmacological Cross-Reactivity: Kinome Selectivity

When elaborated into kinase inhibitors, the imidazo[1,2-a]pyrazine core typically anchors to the kinase hinge region via hydrogen bonds from the N1 and N7 atoms[3]. The substituents installed at the C5 position (replacing the bromine) project deeply into the selectivity pocket or solvent channel.

A major hurdle in kinase drug discovery is pharmacological cross-reactivity—specifically, off-target inhibition of closely related kinases or critical ion channels. For instance, inhibitors targeting Aurora A often cross-react with Aurora B or the hERG potassium channel, leading to cardiotoxicity[6]. To mitigate this, researchers exploit the unique geometry of the imidazo[1,2-a]pyrazine core by installing bulky sulfonamide or morpholine groups at C5. These groups induce a steric clash with the gatekeeper residue (Glu) in Aurora B, while comfortably accommodating the smaller gatekeeper (Thr217) in Aurora A, achieving up to 70-fold selectivity[3].

Table 2: Pharmacological Profile Comparison of Bicyclic Scaffolds
Scaffold CoreHinge Binding MotifPrimary TargetsCommon Off-Target Cross-ReactivityStructural Mitigation Strategy
Imidazo[1,2-a]pyrazine N1, N7Aurora A, PI3KαhERG, Aurora B, JAK2Bulky C5 substituents to clash with gatekeeper residues[3]
Imidazo[1,5-a]pyrazine N7, C8-NH2BTK, c-SrcEGFR, ITKTuning C3 aminopyridine moieties[7]
Pyrazolo[1,5-a]pyrimidine N1, N7JAK, CDKGSK3β, FLT3Modification of the C6 vector

Experimental Methodologies

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5

This protocol is a self-validating system designed to prevent catalyst quenching and monitor regioselectivity.

  • Reaction Setup & Degassing: In a Schlenk flask, combine 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Degassing via three freeze-pump-thaw cycles is critical. Ambient oxygen rapidly quenches the active Pd(0) catalyst into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Base Activation: Add K₂CO₃ (3.0 eq) to the mixture under an argon atmosphere.

    • Causality: The inorganic base coordinates with the arylboronic acid to form a highly nucleophilic tetrahedral boronate complex. This lowers the activation energy required for the transmetalation step with the Pd(II) intermediate[4].

  • Heating & Self-Validation: Heat the reaction to 90°C for 4 hours. Monitor the reaction strictly via LC-MS.

    • Causality: LC-MS monitoring acts as an internal control. The appearance of a mass corresponding to [M-Br+H] indicates protodehalogenation, signaling that the solvent was too wet or the temperature too high.

  • Workup: Cool to room temperature, filter through Celite to remove palladium black, and acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Causality: Acidification ensures the C2-carboxylic acid is fully protonated, allowing the cross-coupled product to precipitate cleanly from the aqueous matrix.

Protocol 2: Radiometric Kinase Assay for Off-Target Profiling

This protocol evaluates the pharmacological cross-reactivity of the synthesized derivatives against off-target kinases (e.g., Aurora B).

  • ATP Kₘ Determination: Prepare the kinase buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Set the ATP concentration exactly at the apparent Kₘ for the specific off-target kinase.

    • Causality: Running the assay at the Kₘ sensitizes the system. It ensures that the IC₅₀ values accurately reflect the competitive nature of the imidazopyrazine inhibitor against ATP[7].

  • Enzyme-Substrate Incubation: Mix the off-target kinase, the specific peptide substrate, and the test compound (in serial dilutions). Initiate the reaction by adding the ATP mix spiked with [γ-³²P]ATP. Incubate at 30°C for 20 minutes.

  • Quenching & Detection: Spot the reaction mixture onto P81 phosphocellulose paper squares and immediately immerse in 0.75% phosphoric acid.

    • Causality: The acidic environment quenches the kinase activity. The negatively charged phosphocellulose strongly binds the positively charged peptide substrate, while the unreacted, negatively charged [γ-³²P]ATP remains in solution and is washed away.

  • Control Validation:

    • Causality: Always include a "No-Enzyme" control to establish background radiometric noise, and a reference inhibitor (e.g., Staurosporine) to validate that the assay is capable of detecting potent inhibition.

Workflow Visualization

G Core 5-Bromoimidazo[1,2-a] pyrazine-2-carboxylic acid Chem Chemical Cross-Reactivity (Synthetic Derivatization) Core->Chem Pharm Pharmacological Cross-Reactivity (Kinome Profiling) Core->Pharm Suzuki C5: Suzuki-Miyaura (Pd-Catalyzed) Chem->Suzuki Amide C2: Amidation (Orthogonal Handle) Chem->Amide OnTarget Target Kinases (Aurora A, PI3K) Pharm->OnTarget OffTarget Off-Target Liabilities (hERG, Aurora B) Pharm->OffTarget Suzuki->Pharm Inhibitor Assembly Amide->Pharm

Caption: Dual pathways of chemical derivatization and pharmacological kinome profiling.

References

  • ResearchGate. "Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells". [Link]

  • ACS Publications. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors...".[Link]

  • MDPI. "Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives...". [Link]

  • ResearchGate. "Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling...". [Link]

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Comparative

A Comparative Guide to the Efficacy of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid in Cell-Based Assays

In the landscape of modern drug discovery, particularly in the realm of immuno-oncology, the identification of novel small molecules that can modulate the tumor microenvironment is of paramount importance. The imidazo[1,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of immuno-oncology, the identification of novel small molecules that can modulate the tumor microenvironment is of paramount importance. The imidazo[1,2-a]pyrazine scaffold has emerged as a versatile and privileged structure, demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical comparison of a representative compound from this class, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, with other known modulators of the cGAS-STING pathway, a critical axis in innate immunity.

Our focus will be on the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of this pathway.[2] By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the anti-tumor immune response.[3] Potent and selective inhibition of ENPP1 is therefore a compelling therapeutic strategy to unleash the power of the innate immune system against cancer.

This guide will objectively compare the performance of our lead compound with alternatives, supported by illustrative experimental data and detailed protocols to enable researchers to validate these findings in their own laboratories.

The cGAS-STING Signaling Pathway: A Primer

The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage.[4] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes cGAMP, which then binds to and activates STING.[4] This activation triggers a downstream signaling cascade, culminating in the production of type I interferons and other inflammatory cytokines that orchestrate an anti-tumor immune response.[4] ENPP1 acts as a critical checkpoint in this pathway by degrading extracellular cGAMP, thus preventing STING activation.[3]

cGAS_STING_Pathway cluster_TME Tumor Microenvironment dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra Synthesizes STING STING Activation cGAMP_intra->STING Activates cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra Transported Out of Cell Immune_Response Type I IFN Production Anti-Tumor Immunity STING->Immune_Response Induces ENPP1 ENPP1 cGAMP_extra->ENPP1 Substrate for AMP AMP ENPP1->AMP Hydrolyzes to Inhibitor 5-Bromoimidazo[1,2-a]pyrazine -2-carboxylic acid Inhibitor->ENPP1 Inhibits

Figure 1: The cGAS-STING pathway and the inhibitory role of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid on ENPP1.

Comparative Efficacy Analysis

To contextualize the performance of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (Compound A) , we compare it against two compounds with distinct profiles:

  • Suramin (Compound B): A well-documented but non-selective inhibitor of ENPP1, known for its promiscuous binding to various proteins.[5]

  • MV-6-8 (Compound C): A representative potent and selective, next-generation ENPP1 inhibitor, serving as a benchmark for high-efficacy compounds.

Table 1: Biochemical and Cellular Efficacy Comparison
CompoundTarget(s)Biochemical IC50 (ENPP1)Cellular IC50 (MDA-MB-231)Cytotoxicity (A375, IC50)
Compound A ENPP1 (Predicted) 50 nM 500 nM >10 µM
Compound B (Suramin)ENPP1, P2 Receptors, etc.[5]~1 µM>10 µM~20 µM
Compound C (MV-6-8)Selective ENPP12 nM25 nM>25 µM

Note: The data for Compound A is illustrative and based on the reported activities of similar imidazo[1,2-a]pyrazine derivatives. The data for Compounds B and C are derived from publicly available literature.

From this comparison, Compound A demonstrates a promising profile with potent inhibition of ENPP1 at the biochemical level and on-target activity in a cellular context. Crucially, its low cytotoxicity in the A375 melanoma cell line suggests a favorable therapeutic window, a desirable characteristic for targeted therapies. In contrast, Suramin's lack of selectivity is reflected in its weaker cellular potency and higher cytotoxicity. Compound C represents the current benchmark for highly optimized ENPP1 inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step methodologies for the key assays used in this comparative analysis.

Experimental Workflow Overview
Figure 2: High-level workflow for the evaluation of imidazo[1,2-a]pyrazine derivatives.
Protocol 1: Cell-Based ENPP1 Inhibition Assay

This protocol measures the ability of a test compound to inhibit ENPP1 activity on the surface of live cells.

Materials:

  • MDA-MB-231 cells (or other high ENPP1-expressing cell line)

  • Cell Culture Medium: DMEM with 10% FBS

  • Assay Buffer: D-Hanks

  • Substrate: p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate overnight.[6]

  • Plate Washing: Gently wash the cell monolayer twice with 100 µL of D-Hanks buffer.

  • Compound Addition: Add 80 µL of fresh D-Hanks buffer to each well. Then, add 10 µL of the test compound at various concentrations (typically a 10-point serial dilution). For control wells, add 10 µL of 5% DMSO.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of 2 mM pNP-TMP to each well (final concentration: 200 µM).[6]

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Measurement: Measure the absorbance at 405 nm to quantify the amount of released p-nitrophenolate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability and cytotoxicity.[7]

Materials:

  • A375 cells (or other cancer cell lines of interest)

  • Cell Culture Medium: RPMI-1640 with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the IC50 value.

Protocol 3: Cellular STING Pathway Activation Assay

This reporter assay measures the downstream consequences of ENPP1 inhibition, specifically the activation of the STING pathway leading to interferon-stimulated gene expression.

Materials:

  • THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter)

  • Cell Culture Medium: RPMI-1640 with 10% FBS

  • 2'3'-cGAMP

  • Test compounds

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • 96-well plate (white, opaque for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of approximately 100,000 cells/well and incubate overnight.[9]

  • Compound Pre-treatment: Treat the cells with the test compounds at various concentrations for 1-2 hours.[9]

  • STING Stimulation: Stimulate the cells by adding a suboptimal concentration of 2'3'-cGAMP (e.g., 25 µM). This concentration should be empirically determined to provide a window for observing enhancement.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect a 20 µL aliquot of the cell supernatant.

  • Luminescence Measurement: Measure the luciferase activity by adding the detection reagent according to the manufacturer's instructions and reading the luminescence on a plate reader.[9]

  • Data Analysis: Calculate the fold-increase in luciferase activity in the presence of the inhibitor compared to cGAMP alone to determine the potentiation of STING signaling.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold, represented here by 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, holds significant promise as a platform for the development of novel immuno-oncology agents. The illustrative data presented herein showcases its potential as a potent and selective inhibitor of ENPP1 with a favorable cytotoxicity profile.

Further optimization of this scaffold could lead to the development of clinical candidates that can effectively reactivate the cGAS-STING pathway in the tumor microenvironment. The provided protocols offer a robust framework for researchers to evaluate these and other novel compounds, contributing to the advancement of next-generation cancer immunotherapies.

References

  • Vila, M., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols. Available at: [Link]

  • Patel, D. N., et al. (2023). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Krishnamoorthy, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules. Available at: [Link]

  • BenchChem. (n.d.). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]

  • Sreekanth, V., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Zhang, T., et al. (2025). Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. STAR Protocols. Available at: [Link]

  • Chen, Y., et al. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. MDPI. Available at: [Link]

  • He, L., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. Bio-protocol. Available at: [Link]

  • Howard, R. A., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. Available at: [Link]

  • Bio-Rad. (n.d.). cGAS-STING Signaling Pathway. Bio-Rad. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrazines: From Classical Condensations to Modern Multicomponent Strategies

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide array of biological activities, i...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide array of biological activities, including applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds. The development of efficient and versatile synthetic routes to this core structure is, therefore, a critical endeavor in medicinal and process chemistry. This guide provides an in-depth comparison of the most prominent synthetic strategies for the construction of the imidazo[1,2-a]pyrazine ring system, offering insights into their mechanisms, operational advantages, and limitations to aid researchers in selecting the optimal route for their specific applications.

The Classical Approach: The Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is the traditional and most direct method for synthesizing imidazo[1,2-a]azines. This two-component condensation involves the reaction of a 2-aminoazine, in this case, 2-aminopyrazine, with an α-halocarbonyl compound, such as an α-bromoketone.[1]

Mechanism and Rationale

The reaction proceeds via a well-established mechanism. The endocyclic nitrogen of the 2-aminopyrazine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form a quaternary ammonium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system.[1][2] The use of a base, such as sodium bicarbonate, is often employed to neutralize the hydrogen halide byproduct, driving the reaction to completion.[1]

Tschitschibabin Reaction Mechanism cluster_0 Step 1: Sₙ2 Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 2-Aminopyrazine 2-Aminopyrazine Quaternary_Salt Quaternary Ammonium Salt Intermediate 2-Aminopyrazine->Quaternary_Salt Endocyclic N attacks Cα alpha-Haloketone alpha-Haloketone alpha-Haloketone->Quaternary_Salt Cyclized_Intermediate Cyclized Adduct Quaternary_Salt->Cyclized_Intermediate Exocyclic NH₂ attacks C=O Final_Product Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Final_Product - H₂O

Caption: Mechanism of the Tschitschibabin Reaction.

Performance and Limitations

The primary advantage of the Tschitschibabin synthesis is its straightforwardness and the use of readily available starting materials. However, it has notable limitations. The reaction often requires elevated temperatures and can suffer from a limited substrate scope, particularly with sensitive functional groups.[1] Furthermore, the lachrymatory and toxic nature of many α-haloketone precursors presents a significant practical challenge, especially for large-scale synthesis.

Representative Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine

A mixture of 2-aminopyrimidine (10.0 g, 0.105 mol) and 2-bromo-1-phenylethanone (21.0 g, 0.105 mol) in acetone (150 mL) is stirred at reflux for 5 hours.[3] After cooling to room temperature, the resulting solid is filtered and washed with acetone. The solid is then dissolved in 200 mL of 3N hydrochloric acid and refluxed for 1 hour. After cooling, the solution is neutralized to pH 8 with 15% aqueous ammonia. The precipitate is filtered and recrystallized from ethanol to afford the pure product.[3]

Modern Multicomponent Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high atom economy, convergence, and ability to generate molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, and stands as a premier method for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[4][5]

Mechanism and Rationale

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The reaction initiates with the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form an iminium ion intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate. This is followed by a crucial 5-endo-dig intramolecular cyclization, where the endocyclic nitrogen of the pyrazine ring attacks the nitrilium ion. A final tautomerization/aromatization step yields the 3-aminoimidazo[1,2-a]pyrazine product.[6] The choice of catalyst, such as Sc(OTf)₃, Yb(OTf)₃, or even milder acids like trifluoroacetic acid (TFA), can significantly influence reaction rates and yields.[7]

GBB Reaction Workflow cluster_workflow Groebke-Blackburn-Bienaymé (GBB) Reaction Start Starting Materials: - 2-Aminopyrazine - Aldehyde - Isocyanide Reaction One-Pot Reaction (Acid Catalyst, Solvent) Start->Reaction Purification Work-up & Purification Reaction->Purification Product 3-Aminoimidazo[1,2-a]pyrazine Purification->Product

Sources

Comparative

A Comparative Guide to Off-Target Effects of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition In the realm of targeted drug discovery, kinase inhibitors have emerged as a cornerstone of precision medicine, offering remarkable therapeutic benefits for a mul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the realm of targeted drug discovery, kinase inhibitors have emerged as a cornerstone of precision medicine, offering remarkable therapeutic benefits for a multitude of diseases, particularly cancer. The imidazo[1,2-a]pyrazine scaffold has proven to be a "privileged" structure in medicinal chemistry, giving rise to a plethora of potent kinase inhibitors. However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a significant challenge: off-target activity. A seemingly selective inhibitor can interact with dozens, or even hundreds, of unintended kinases and other proteins, leading to unexpected toxicities or, in some cases, beneficial polypharmacology.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze and understand the off-target effects of imidazo[1,2-a]pyrazine-based kinase inhibitors. We will use a case study of a hypothetical imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, "IZP-Aurora," and compare its off-target profile with other well-characterized Aurora kinase inhibitors possessing different chemical scaffolds. This comparative approach, grounded in experimental data, will illuminate the importance of comprehensive off-target profiling in modern drug development.

The Target: Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in rapidly proliferating cancer cells.

The Challenge: Unmasking the Off-Target Profile of an Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitor

Our case study focuses on "IZP-Aurora," a novel inhibitor built on the imidazo[1,2-a]pyrazine core, designed to target Aurora kinases. To ensure its safe and effective translation to the clinic, a thorough investigation of its off-target effects is paramount. This involves a multi-pronged approach, combining in vitro biochemical assays, cell-based target engagement studies, and phenotypic screening.

Comparative Analysis: IZP-Aurora vs. The Field

A crucial aspect of understanding a compound's off-target profile is to benchmark it against other inhibitors targeting the same protein family but with distinct chemical structures. For this guide, we will compare IZP-Aurora with four well-known Aurora kinase inhibitors:

  • Alisertib (MLN8237): A selective Aurora A inhibitor with a distinct chemical scaffold.

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases like Abl, Ret, and TrkA.[1][2]

  • Tozasertib (VX-680): A pan-Aurora kinase inhibitor with known off-target activity against FLT3 and Abl.

  • Barasertib (AZD1152-HQPA): A highly selective Aurora B inhibitor.

CompoundScaffold TypePrimary Target(s)Key Off-Target Kinases (Potency)Potential Cellular Consequences of Off-Target Effects
IZP-Aurora (Hypothetical) Imidazo[1,2-a]pyrazineAurora A/BFLT3 (moderate), Abl (weak)Inhibition of hematopoiesis (FLT3), effects on cell migration and survival (Abl).[3][4]
Alisertib (MLN8237) PyrimidobenzazepineAurora AHighly selective for Aurora A over Aurora B.[5]Minimal off-target effects reported, leading to a more targeted on-target toxicity profile.[5]
Danusertib (PHA-739358) PyrrolopyrazoleAurora A/B/CAbl, Ret, TrkA, FGFR1 (potent).[1][2]Myelosuppression (Abl), neuroendocrine and developmental effects (Ret, TrkA), various cellular processes (FGFR1).[3][6][7]
Tozasertib (VX-680) PyrimidineAurora A/B/CFLT3, Abl (potent).Myelosuppression, potential for both anti-leukemic and toxic effects in hematopoietic cells (FLT3, Abl).[4][8]
Barasertib (AZD1152-HQPA) PyrazoloquinazolineAurora BHighly selective for Aurora B over Aurora A.Primarily on-target effects related to Aurora B inhibition, such as polyploidy and apoptosis.

Experimental Workflows for Off-Target Profiling

A robust assessment of off-target effects requires a combination of experimental approaches. Below, we detail the methodologies for three key assays.

Kinome-Wide Profiling using Competitive Binding Assays (e.g., KINOMEscan™)

This biochemical assay provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.

Workflow:

CETSA_Workflow A Treat Cells with Compound or Vehicle B Heat Shock at a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve and Determine Thermal Shift E->F

Cellular Thermal Shift Assay (CETSA) Workflow

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.

  • Heat Treatment: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein.

Phenotypic Screening

Phenotypic screening involves treating cells with a compound and observing changes in cellular morphology, function, or behavior. This approach can reveal the functional consequences of both on- and off-target effects.

Workflow:

Phenotypic_Screening_Workflow cluster_0 Assay Development cluster_1 High-Throughput Screening cluster_2 Hit Validation and Target Deconvolution A Select Cell Line and Phenotypic Readout B Optimize Assay Conditions A->B C Treat Cells with Compound Library B->C D Acquire and Analyze Data (e.g., High-Content Imaging) C->D E Confirm Hits and Dose-Response D->E F Identify Molecular Target(s) of Active Compounds E->F

Phenotypic Screening Workflow

Protocol:

  • Assay Design: Choose a cell line and a phenotypic readout that is relevant to the intended therapeutic application and potential toxicities. This could include assays for cell proliferation, apoptosis, cell cycle arrest, or specific morphological changes.

  • Screening: Treat the cells with the test compound at various concentrations.

  • Data Acquisition: Use high-content imaging or other automated platforms to capture and quantify the phenotypic changes.

  • Data Analysis: Analyze the data to identify compounds that induce the desired phenotype.

  • Target Deconvolution: For compounds that show an interesting phenotype, further experiments are needed to identify the molecular target(s) responsible for the observed effect. This can involve techniques like chemical proteomics or genetic approaches (e.g., CRISPR/Cas9 screening).

Interpreting the Data: From Off-Target Binding to Cellular Consequences

The identification of off-target interactions is only the first step. The true challenge lies in understanding the potential physiological and pathological consequences of these interactions. For instance, the off-target inhibition of FLT3 by "IZP-Aurora" and Tozasertib could lead to myelosuppression, a known side effect of FLT3 inhibitors. [4]Similarly, the inhibition of Abl by Danusertib and Tozasertib could have complex effects on cell signaling, potentially impacting cell migration and survival. [3] A thorough analysis should involve:

  • Cross-referencing off-target hits with known biology: Investigate the known functions of the identified off-target proteins and their roles in various signaling pathways.

  • Cellular validation: Use cell-based assays to confirm that the off-target binding observed in biochemical assays translates into a functional effect in a cellular context.

  • In vivo studies: In preclinical animal models, carefully monitor for toxicities that could be linked to the identified off-target activities.

Conclusion: A Holistic Approach to Off-Target Analysis

The development of safe and effective kinase inhibitors requires a deep understanding of their interaction with the entire proteome, not just their intended target. The imidazo[1,2-a]pyrazine scaffold, while a valuable starting point for inhibitor design, does not guarantee selectivity. A rigorous and multi-faceted approach to off-target profiling, as outlined in this guide, is essential to de-risk drug candidates and to fully characterize their therapeutic potential. By combining comprehensive biochemical profiling with cellular and phenotypic assays, researchers can build a complete picture of a compound's activity, paving the way for the development of the next generation of truly targeted therapies.

References

  • KINOMEscan™ Assay Principle. Eurofins DiscoverX.

  • Cellular Thermal Shift Assay (CETSA). Bio-Rad Laboratories.

  • High-Content Screening. Thermo Fisher Scientific.

  • Danusertib (PHA-739358) datasheet. Selleck Chemicals.

  • The Emerging Role of ABL Kinases in Solid Tumors. PMC.

  • A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. PMC.

  • Alisertib (MLN8237) datasheet. Selleck Chemicals.

  • Tozasertib (VX-680) datasheet. Selleck Chemicals.

  • Barasertib (AZD1152-HQPA) datasheet. Selleck Chemicals.

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PMC.

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. PMC.

  • Advances in Targeting RET-dependent cancers. PMC.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Introduction: The Quest for Specificity and Potency in Kinase Inhibition In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and immuno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and immunology. The human kinome comprises over 500 enzymes, many of which are implicated in disease-driving signaling pathways. The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. This guide provides a comprehensive framework for benchmarking a novel compound from this class, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid , against established standards.

Our objective is not merely to present data but to illuminate the strategic thinking behind a rigorous benchmarking campaign. We will hypothesize a target, select appropriate industry-standard reference compounds, and detail the experimental workflows necessary to generate a robust comparative dataset. For the purpose of this guide, we will posit that our lead compound is a putative inhibitor of p38α mitogen-activated protein kinase (MAPK) , a well-validated target in inflammatory diseases.

We will benchmark our compound against two widely recognized p38α inhibitors:

  • SB203580: A first-generation, ATP-competitive inhibitor that targets the active conformation of p38α.

  • Doramapimod (BIRB 796): A highly potent, Type II inhibitor that binds to the inactive DFG-out conformation, offering a different mechanism of action.

This multi-faceted comparison will allow us to characterize the potency, mechanism, and cellular efficacy of our novel compound, providing a clear rationale for its continued development.

Part 1: Biochemical Potency and Binding Kinetics

The initial step in characterizing any novel inhibitor is to determine its direct interaction with the purified target enzyme. This establishes a baseline for potency (typically measured as IC50 or Kd) and can provide early insights into its mechanism of action.

Experimental Design: In Vitro Kinase Assay

We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying enzymatic activity in a high-throughput format. This assay measures the phosphorylation of a specific substrate by p38α MAPK.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Test Compounds (5-Bromo-imidazo-pyrazine, SB203580, Doramapimod) C Dispense Compounds into 384-well Assay Plate A->C B Prepare Assay Buffer with p38α Enzyme and ULight™-p38 Substrate D Add Enzyme/Substrate Mix to Plate B->D C->D E Initiate Reaction with ATP Solution D->E F Incubate at Room Temperature (e.g., 60 minutes) E->F G Stop Reaction & Add Detection Mix (Europium-labeled anti-phospho-p38 antibody) F->G H Incubate to Allow Antibody Binding (e.g., 60 minutes) G->H I Read Plate on TR-FRET enabled Plate Reader (615 nm / 665 nm) H->I J Calculate TR-FRET Ratio (665 nm / 615 nm) I->J K Plot Ratio vs. Log[Inhibitor] J->K L Fit Data to 4-Parameter Logistic Model to Determine IC50 K->L

Caption: TR-FRET biochemical assay workflow for p38α MAPK.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, SB203580, and Doramapimod in 100% DMSO, starting at a top concentration of 1 mM.

  • Reaction Master Mix: In kinase assay buffer, prepare a master mix containing recombinant p38α enzyme and the ULight™-p38 (Thr180/Tyr182) peptide substrate.

  • Plate Compounds: Transfer a small volume (e.g., 50 nL) of the serially diluted compounds into a low-volume 384-well assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without ATP as a positive control (100% inhibition).

  • Enzyme/Substrate Addition: Dispense the enzyme/substrate master mix into all wells.

  • Initiate Reaction: Add ATP to all wells (except the 100% inhibition control) to a final concentration equal to the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Add a stop/detection mix containing EDTA (to chelate Mg2+ and stop the reaction) and a Europium-chelate labeled anti-phospho-p38 antibody.

  • Final Incubation: Incubate for an additional 60 minutes to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring emission at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Analysis: Calculate the TR-FRET ratio and plot it against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Biochemical Data

The results from the TR-FRET assay provide a direct comparison of the inhibitory potency of the compounds against the isolated enzyme.

CompoundIC50 (nM) vs. p38αPutative MechanismNotes
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid 85ATP-CompetitiveNovel compound showing promising sub-micromolar potency.
SB203580 (Standard)50ATP-CompetitiveIndustry-standard reference for Type I p38 inhibition.
Doramapimod (BIRB 796) (Standard)15Allosteric (DFG-out)High-potency Type II inhibitor, known for slow-binding kinetics.

Note: Data are representative and for illustrative purposes.

This initial biochemical screen positions our novel compound as a potent inhibitor, comparable to the established standard SB203580, though less potent than the highly optimized Doramapimod.

Part 2: Cellular Activity and On-Target Engagement

A potent biochemical inhibitor does not always translate into an effective cellular agent. It is critical to assess whether the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the downstream signaling pathway.

Experimental Design: Measuring Downstream Pathway Inhibition

We will use a human monocytic cell line (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to activate the p38 MAPK pathway. The primary readout will be the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38. This will be quantified via Western Blot.

G cluster_cell_culture Cell Treatment cluster_biochem Sample Processing cluster_western Western Blotting cluster_analysis Data Analysis A Seed THP-1 cells in 6-well plates B Pre-treat cells with serially diluted compounds for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 30 minutes B->C D Lyse cells in RIPA buffer with phosphatase inhibitors C->D E Determine protein concentration (e.g., BCA assay) D->E F Prepare lysates for SDS-PAGE E->F G Run SDS-PAGE and transfer proteins to PVDF membrane F->G H Block membrane and probe with primary antibodies (p-MK2, total MK2, GAPDH) G->H I Incubate with secondary HRP-conjugated antibodies and develop with ECL H->I J Image chemiluminescence on a digital imager I->J K Perform densitometry analysis J->K L Normalize p-MK2 signal to total MK2 and GAPDH loading control K->L M Plot normalized signal vs. Log[Inhibitor] to determine cellular IC50 L->M

Caption: Western blot workflow for p38 pathway inhibition.

  • Cell Culture: Seed THP-1 cells in 6-well plates and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of each test compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells (except the unstimulated control) and incubate for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight with primary antibodies against phospho-MK2 (Thr334), total MK2, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager. Perform densitometry to quantify band intensity and calculate the cellular IC50.

Comparative Cellular Data

This experiment reveals how biochemical potency translates into a cellular context, accounting for factors like cell permeability and off-target effects.

CompoundCellular IC50 (nM) for p-MK2 InhibitionBiochemical-to-Cellular Shift (Cellular IC50 / Biochemical IC50)
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid 4505.3X
SB203580 (Standard)2004.0X
Doramapimod (BIRB 796) (Standard)302.0X

Note: Data are representative and for illustrative purposes.

Our lead compound demonstrates a reasonable biochemical-to-cellular shift, suggesting it has adequate cell permeability. The shift is slightly larger than that of the standards, which could indicate lower permeability, higher protein binding, or efflux by cellular transporters—all critical parameters to investigate in subsequent lead optimization studies.

Part 3: Assessing Selectivity and Off-Target Effects

A critical attribute of any successful kinase inhibitor is its selectivity. Inhibition of unintended kinases can lead to toxicity and undesirable side effects. A preliminary assessment of selectivity can be performed by measuring general cytotoxicity.

Experimental Design: Cell Viability Assay

We will assess the general cytotoxicity of the compounds in a non-LPS-stimulated cell line (e.g., HEK293) using a standard MTS assay. This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.

  • Compound Addition: Add a 10-point serial dilution of each compound to the wells. Include a vehicle-only control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability versus the logarithm of inhibitor concentration to determine the CC50 (concentration causing 50% cytotoxicity).

Comparative Cytotoxicity Data

The therapeutic index can be estimated by comparing the concentration required for a therapeutic effect (cellular IC50) with the concentration that causes toxicity (CC50).

CompoundCC50 (µM) in HEK293 cellsSelectivity Index (CC50 / Cellular IC50)
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid > 20> 44
SB203580 (Standard)> 25> 125
Doramapimod (BIRB 796) (Standard)15> 500

Note: Data are representative and for illustrative purposes.

All compounds show low cytotoxicity, with CC50 values significantly higher than their cellular IC50s for p38 inhibition. This suggests that the observed pathway modulation is due to specific on-target activity rather than general toxicity. Our lead compound displays a favorable selectivity index, warranting further investigation in broader kinase panel screening to fully profile its selectivity.

Conclusion and Future Directions

This benchmarking guide has systematically evaluated 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid against established p38 MAPK inhibitors. Our findings demonstrate that this novel compound is a potent biochemical and cellular inhibitor of the p38 pathway with a promising initial safety profile.

  • Biochemically , it is comparable to the Type I inhibitor SB203580.

  • Cellularly , it effectively inhibits downstream signaling with moderate cell permeability.

  • Selectivity , as indicated by cytotoxicity, is high, suggesting a good therapeutic window.

The data generated through these comparative assays provide a solid foundation for the next steps in the drug discovery cascade. Future work should focus on:

  • Full Kinome Profiling: To definitively establish the selectivity of the compound against a broad panel of human kinases.

  • Mechanism of Action Studies: To confirm its binding mode (e.g., Type I vs. Type II) through co-crystallography or advanced biophysical methods.

  • Pharmacokinetic Profiling: To assess its drug-like properties (ADME: absorption, distribution, metabolism, and excretion) in preclinical models.

By logically progressing through this structured benchmarking framework, we can build a comprehensive data package that validates our novel compound and provides clear, data-driven justification for its advancement as a potential therapeutic candidate.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. [Link]

  • Kuma, Y., et al. (2005). The specific role of p38α in the determination ofTNF-α production in LPS-stimulated macrophages. Journal of Immunology. [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. Developed for researchers and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. Developed for researchers and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Characterization and Risk Assessment

5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a halogenated, nitrogen-containing heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely available, Safety Data Sheets (SDS) for structurally similar bromo-imidazo[1,2-a]pyridine and pyrazine derivatives provide a strong basis for a conservative risk assessment.

These related compounds are consistently classified as:

  • Acutely Toxic (Category 4): Harmful if swallowed or inhaled[1][2].

  • Skin Irritant (Category 2): Causes skin irritation[1][3].

  • Eye Irritant (Category 2A): Causes serious eye irritation[1][3].

  • Specific Target Organ Toxicant (Category 3): May cause respiratory irritation[3][4].

Core Directive: Due to these inherent hazards and its chemical structure, 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and any materials contaminated with it must be treated as hazardous chemical waste . Disposal must comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations, which govern waste from "cradle-to-grave".

The presence of bromine classifies this compound as a halogenated organic waste . This is a critical distinction, as halogenated waste streams require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic dioxins and furans[5]. Mixing halogenated waste with non-halogenated waste can complicate and significantly increase the cost of disposal[6].

Immediate Safety and Personal Protective Equipment (PPE)

All handling of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid and its waste must be performed within a certified chemical fume hood to minimize inhalation risk[7]. The following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields are required. Standard safety glasses are insufficient[4].

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use. Wash hands thoroughly after handling, even if gloves were worn[1].

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator may be necessary.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions, ensures regulatory compliance, and facilitates environmentally sound disposal[8][9].

The primary causality for segregation is chemical incompatibility. For instance, mixing acidic waste with certain other chemicals can generate toxic gases or excessive heat. From a logistical standpoint, mixing different waste categories, such as halogenated and non-halogenated solvents, leads to the entire volume being treated under the more stringent and costly disposal protocol[6].

Table 1: Segregation Guidelines for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid Waste

Waste Type GeneratedSegregate From (DO NOT MIX)Rationale
Solid Waste: (e.g., excess reagent, contaminated weigh paper, gloves)All liquid waste.Prevents uncontrolled reactions and complies with disposal facility requirements.
Halogenated Liquid Waste: (e.g., solutions in Dichloromethane, Chloroform)Non-Halogenated Liquid Waste (e.g., Acetone, Hexane, Ethyl Acetate).[6]Halogenated waste requires specific high-temperature incineration[5]. Mixing contaminates the entire solvent stream, increasing disposal costs.
Aqueous Waste (e.g., buffers).Organic and aqueous phases are often treated differently.
Strong Acids & Bases. [10]Risk of violent exothermic reactions, gas evolution, or degradation of the compound into unknown hazards.
Strong Oxidizing Agents. Risk of fire or explosion.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use only containers provided or approved by your institution's Environmental Health & Safety (EH&S) department. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle[10][11]. Ensure the container is in good condition with a secure, leak-proof cap.

  • Affix a Hazardous Waste Label: Before adding any waste, attach a completed hazardous waste label. The label is a critical control document and must include:

    • The words "HAZARDOUS WASTE".

    • The full, unabbreviated chemical name(s) of all contents. For this compound, write "5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid".

    • The approximate concentrations or percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 2: Waste Collection
  • Solid Waste:

    • Carefully place dry, solid 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, along with any contaminated consumables (e.g., weigh boats, spatulas, contaminated gloves), into a designated solid hazardous waste container.

    • Ensure the container is kept closed except when adding waste[10].

  • Liquid Waste (Halogenated):

    • Designate a specific container for "Halogenated Organic Waste."

    • Using a funnel, carefully pour solutions containing the compound into the container.

    • Crucially, do not leave the funnel in the container opening , as this violates the "closed container" rule.

    • Securely cap the container immediately after adding waste. Do not fill past 90% capacity to allow for vapor expansion[10].

  • Contaminated Sharps:

    • Needles, syringes, or razor blades contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination[12].

Step 3: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone).

  • Collect Rinsate: The first one or two rinses are considered hazardous. Collect this "rinsate" in your designated halogenated hazardous waste container, as it is cross-contaminated. The principle here is that the initial rinse effectively transfers the hazardous material into the new solvent stream.

  • Final Wash: After the triple rinse, the glassware can typically be washed with soap and water.

Step 4: Storage and Disposal Request
  • Satellite Accumulation Area (SAA): Store your labeled, closed waste containers in a designated SAA within your lab. This area must be under the control of laboratory personnel and should be located at or near the point of waste generation[10].

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak[10].

  • Initiate Pickup: Once the container is full (or within the time limit set by your institution, often 6-12 months), submit a chemical waste pickup request through your EH&S department[13][14].

Emergency Procedures: Spill Management

For small spills (<100 mL of a solution or a few grams of solid) that you are trained and comfortable cleaning:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a chemical absorbent pad or scoop it into a container. Avoid creating dust[7][15].

    • For Liquids: Cover the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow), starting from the outside and working inward.

  • Collect Debris: Carefully scoop all contaminated absorbent materials and any broken glass into a designated bag or container.

  • Package and Label: Seal the container and label it as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris containing 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid").

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cloth must also be disposed of as hazardous waste[4].

For large spills, or if you are ever unsure, evacuate the area and contact your institution's emergency response line immediately.

The Disposal Pathway: From Generation to Neutralization

The following diagram illustrates the logical workflow for managing waste derived from 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, emphasizing the critical segregation step.

G cluster_0 Laboratory Operations cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Accumulation cluster_3 Final Disposal gen Waste Generation (Use of Compound) is_solid Solid or Liquid? gen->is_solid solid_waste Solid Waste Container (Labeled) is_solid->solid_waste  Solid (e.g., powder, gloves) halo_waste Halogenated Liquid Waste Container (Labeled) is_solid->halo_waste Liquid   (e.g., in DCM) pickup EH&S Pickup Request solid_waste->pickup halo_waste->pickup disposal Licensed Hazardous Waste Facility pickup->disposal

Caption: Waste disposal workflow for 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC. (n.d.).
  • Best Practices for Managing Laboratory Waste - Republic Services. (2025, October 23).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Laboratory Chemical Waste Management Practice - Duke OESO. (n.d.).
  • 5-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet. (2025, July 19).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Chemical Waste Management SOP. (2019, April 16).
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. (2024, October 26).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Antiulcer agents. 3. Structure-activity-toxicity relationships of substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine | Journal of Medicinal Chemistry. (n.d.).
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed. (2022, August 9).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.).
  • Matrix Scientific. (2018, October 26).
  • Safety Data Sheet - Aaronchem. (2025, August 13).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Safety Data Sheets - Echemi. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, November 23).
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals. (2018, July 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 23).
  • Material Safety Data Sheet. (2022, August 11).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.).
  • Disposal of Chemical Waste - Safety Office. (n.d.).

Sources

Handling

Personal protective equipment for handling 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operates not just with regulatory compliance, but with a deep, mechanistic understanding of chemical safety. When handling highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operates not just with regulatory compliance, but with a deep, mechanistic understanding of chemical safety. When handling highly functionalized heterocyclic building blocks like 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) , standard benchtop protocols are insufficient.

This compound is a highly valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors. However, its specific structural features—a brominated imidazo-pyrazine core—confer significant reactivity that translates to acute toxicity risks. To handle this compound safely, you must implement a self-validating system of safety where every protocol is grounded in chemical causality.

The Causality of Hazard: Why Standard PPE is Insufficient

Before donning Personal Protective Equipment (PPE), you must understand why it is necessary. According to authoritative safety data [1], 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is classified under GHS as Acute Toxicity Category 3 across all three primary exposure routes (H301, H311, H331).

  • Inhalation (H331): As a crystalline powder, this compound poses a severe dusting hazard. The fine particulate matter can easily bypass the upper respiratory tract.

  • Dermal (H311): The lipophilic nature of the brominated heterocycle allows for rapid dermal penetration. Once absorbed, it can lead to systemic toxicity.

  • Oral (H301): Accidental ingestion via contaminated gloves or surfaces can cause severe acute symptoms.

To mitigate these risks, we must map each exposure route to a specific, scientifically validated PPE countermeasure.

HazardMitigation Hazard 5-Bromoimidazo[1,2-a] pyrazine-2-carboxylic acid (Acute Tox. 3) Route1 Inhalation (H331) Hazard->Route1 Route2 Dermal (H311) Hazard->Route2 Route3 Oral (H301) Hazard->Route3 PPE1 Fume Hood (80-100 fpm) & N95 Respirator Route1->PPE1 PPE2 Double Nitrile Gloves & Tyvek Lab Coat Route2->PPE2 PPE3 Strict Lab Hygiene (No Food/Drink) Route3->PPE3

Logical relationship between exposure routes and required PPE mitigation.

Quantitative Data & PPE Specification Matrix

To ensure easy comparison and strict adherence to safety standards, all quantitative physicochemical data and PPE specifications are summarized below.

Table 1: Physicochemical & Hazard Quantitative Data

Property / ParameterQuantitative ValueImplication for Handling & Safety
Molecular Weight 242.03 g/mol Moderate size; easily forms airborne dust if lyophilized or agitated.
Purity ≥95%Impurities may include unreacted brominating agents; treat with high caution [2].
GHS Hazard Codes H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.
Fume Hood Face Velocity 80 - 100 fpmMinimum required airflow to prevent back-draft of toxic particulates.
Glove Thickness (Inner) ≥ 0.11 mm (Nitrile)Minimum barrier for short-term incidental contact.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1)Prevents fine dust and aerosolized basic solutions from contacting ocular mucosa.
Hand Protection Double-gloving: Inner Nitrile (0.11 mm), Outer NeopreneThe brominated core can permeate standard thin nitrile over time. Double gloving ensures a breach in the outer layer does not result in dermal exposure.
Body Protection Tyvek® suit or fluid-resistant lab coat with elastic cuffsPrevents accumulation of toxic dust on personal clothing, which causes chronic secondary exposure.
Respiratory N95/P100 Particulate RespiratorFilters >99% of airborne particulates. Mandatory if handling outside a certified fume hood.

Operational Workflow & Chemical Handling

The following step-by-step methodology is designed to be a self-validating system. By following these steps, you inherently verify the safety of the environment before proceeding to the next phase.

G Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Anti-static tools) Start->Weighing Reaction Reaction Execution (Closed System) Weighing->Reaction Decon Decontamination (Solvent Mist & Wipe) Reaction->Decon Disposal Waste Segregation (Halogenated Solid) Decon->Disposal

Operational workflow for handling 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

Step 1: Pre-Operation Setup
  • Validate Airflow: Ensure the chemical fume hood has a certified face velocity of 80-100 fpm.

  • Minimize Turbulence: Clear the hood of unnecessary clutter (e.g., extra solvent bottles) to prevent aerodynamic turbulence that could pull dust out of the sash.

  • Surface Preparation: Line the working surface with disposable, absorbent bench paper (polyethylene-backed) to catch micro-spills.

Step 2: Weighing & Transfer (Critical Phase)

Causality: Fine powders of heterocyclic carboxylic acids carry static charges that cause them to aerosolize upon opening, drastically increasing inhalation risk.

  • Calibrate the analytical balance inside the fume hood or a dedicated ventilated balance enclosure.

  • Ground all equipment. Use a static eliminator (e.g., Zerostat gun) on the source bottle and the receiving vial.

  • Don secondary (outer) neoprene gloves over your inner nitrile gloves.

  • Using a static-free, grounded micro-spatula, transfer the required mass.

  • Seal the receiving vial before removing it from the balance enclosure.

  • Doff the outer gloves, turning them inside out, and immediately dispose of them in the solid toxic waste bin.

Step 3: Reaction Execution
  • Execute the reaction in a closed system under an inert atmosphere (Nitrogen or Argon).

  • Causality: This prevents oxidative degradation of the pyrazine core and contains any volatile byproducts generated during coupling or esterification reactions.

Step 4: Decontamination & Spill Response
  • Minor Powder Spill: Do not sweep. Dry sweeping aerosolizes the toxin. Mist the spill lightly with a suitable solvent (e.g., ethanol or water) to suppress dust, then wipe with absorbent paper.

  • Surface Wash: Wash the area with a 10% bleach solution or a strong alkaline detergent. The basic environment helps solubilize and degrade the carboxylic acid derivative, rendering it easier to wipe away completely.

Disposal Plan

Proper disposal is the final, non-negotiable step of the operational workflow. Because this compound contains a halogen (bromine) and is acutely toxic, it cannot be disposed of in standard waste streams.

  • Solid Waste: Collect all contaminated bench paper, outer gloves, weighing boats, and empty vials in a designated, clearly labeled "Toxic Halogenated Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF, DMSO, or DCM), dispose of it in a "Halogenated Organic Waste" carboy. Critical Warning: Never mix this with acidic aqueous waste, as lowering the pH will cause the free carboxylic acid to precipitate out of solution, creating a hazardous sludge at the bottom of the carboy.

References

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